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  • Product: 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine
  • CAS: 2470439-66-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling and Synthetic Utility of 4-Bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine

Executive Summary In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and central nervous system (CNS) active agents relies heavily on privileged heterocyclic scaffolds. 4-Bromo-3-cyclop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and central nervous system (CNS) active agents relies heavily on privileged heterocyclic scaffolds. 4-Bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (CAS: 2470439-66-6) represents a highly functionalized, sterically tuned building block designed for advanced drug discovery. This whitepaper provides a comprehensive analysis of its physicochemical properties, the causality behind its structural design, and self-validating synthetic protocols for its integration into fused bicyclic systems.

Structural Analysis & Physicochemical Properties

The architecture of this molecule is precisely engineered to balance chemical reactivity with favorable pharmacokinetic (PK) parameters. Every functional group serves a distinct mechanistic or biological purpose:

  • 1-Isopropyl Group: Provides critical steric shielding. In the context of ATP-competitive kinase inhibitors, this branched alkyl group restricts the rotation of the pyrazole core, locking the molecule into a specific bioactive conformation. This pre-organization reduces the entropic penalty upon target binding.

  • 3-Cyclopropyl Group: Offers a unique blend of lipophilicity and metabolic stability. The high s-character of the cyclopropyl C-C bonds provides pseudo-conjugation with the pyrazole ring, while the rigid ring structure resists cytochrome P450-mediated aliphatic oxidation far better than linear alkyl chains.

  • 4-Bromo Position: Acts as a highly reactive electrophilic vector for palladium-catalyzed C-C and C-N cross-coupling.

  • 5-Amino Group: Functions as a strong electron-donating group (EDG) via resonance, a critical hydrogen-bond donor for kinase hinge-region binding, and a nucleophilic handle for subsequent heterocyclization.

Quantitative Data Summary

The following table summarizes the core physicochemical properties derived from chemical informatics databases [1].

PropertyValueCausality / Significance
CAS Number 2470439-66-6Unique identifier for procurement and inventory tracking.
Molecular Formula C9H14BrN3Defines the exact atomic composition.
Monoisotopic Mass 243.0371 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Predicted XlogP 1.9Optimal lipophilicity for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 2 (Primary Amine)Essential for establishing target-specific hydrogen bonding networks.
H-Bond Acceptors 3 (Nitrogen Atoms)Participates in target binding and aqueous solvation.
Collision Cross Section 150.1 Ų ([M+H]+)Used for ion mobility-mass spectrometry (IM-MS) structural confirmation.
Structural Causality Mapping

G Core 4-Bromo-3-cyclopropyl- 1-(propan-2-yl)-1H-pyrazol-5-amine Iso 1-Isopropyl Group Core->Iso Cyclo 3-Cyclopropyl Group Core->Cyclo Bromo 4-Bromo Position Core->Bromo Amino 5-Amino Group Core->Amino Prop1 Lipophilicity & Steric Shielding Iso->Prop1 Prop2 Metabolic Stability & Conformational Locking Cyclo->Prop2 Prop3 Vector for C-C/C-N Cross-Coupling Bromo->Prop3 Prop4 H-Bond Donor & Cyclization Handle Amino->Prop4

Logical relationship between structural moieties and their pharmacological properties.

Chemical Reactivity & Synthetic Utility

The proximity of the 5-amino group and the 4-bromo substituent makes this compound an ideal precursor for synthesizing fused bicyclic systems, such as pyrazolo[3,4-d]pyrimidines. These fused systems are bioisosteres of purines and are extensively utilized in oncology and immunology to target protein kinases 1 [2].

Because the C4 position is occupied by a halogen rather than a carbon electrophile, constructing a pyrimidine ring requires a prior carbon-carbon bond formation step (e.g., cyanation) before heterocyclization can occur 2 [3].

Experimental Workflow

Workflow Start Step 1: Starting Material (CAS: 2470439-66-6) Protect Step 2: Amine Protection (Optional: Boc2O, DMAP) Start->Protect Coupling Step 3: Pd-Catalyzed Cross-Coupling (Suzuki, Cyanation, or Sonogashira) Start->Coupling Direct Coupling Protect->Coupling Deprotect Step 4: Deprotection & Cyclization (Heteroannulation with Formamidine) Coupling->Deprotect Purify Step 5: Scavenging & Validation (Pd-Scavenger, LC-MS, NMR) Deprotect->Purify

Experimental workflow for functionalizing the pyrazole core via Pd-catalyzed cross-coupling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate strict causality (explaining why a step is performed) and validation mechanisms (explaining how to verify success).

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4
  • Step 1: Reagent Preparation & Degassing

    • Procedure: Combine 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a 1,4-Dioxane/H₂O (4:1) mixture. Degas via three freeze-pump-thaw cycles.

    • Causality: 1,4-Dioxane provides solubility for the organic components, while water dissolves the inorganic base, facilitating the critical transmetalation step. Oxygen must be removed as it irreversibly quenches the active Pd(0) catalyst.

    • Validation: The solution must remain yellow/orange. Immediate blackening indicates oxygen contamination and the precipitation of inactive "palladium black."

  • Step 2: Catalytic Activation & Coupling

    • Procedure: Heat the reaction mixture at 90°C for 4-6 hours under a nitrogen atmosphere.

    • Causality: Elevated temperature is required to overcome the activation energy barrier for the oxidative addition of the sterically hindered C(sp²)–Br bond.

    • Validation: Monitor via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 244/246 [M+H]+ due to ⁷⁹Br and ⁸¹Br. Complete conversion is verified when this doublet entirely disappears, replaced by the product mass.

  • Step 3: Workup & Scavenging

    • Procedure: Cool to room temperature, filter through a Celite pad, and treat the filtrate with a palladium scavenger (e.g., SiliaMetS Thiol) for 2 hours before final purification.

    • Causality: Residual palladium can cause false positives in downstream biological assays (especially metalloenzyme assays) and induce cellular toxicity.

    • Validation: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis of the final product must confirm residual Pd levels are < 10 ppm.

Protocol B: Two-Step Heterocyclization to Pyrazolo[3,4-d]pyrimidine
  • Step 1: Pd-Catalyzed Cyanation

    • Procedure: React the starting pyrazole (1.0 eq) with Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq) in anhydrous DMF at 120°C.

    • Causality: Zinc cyanide provides the necessary carbon atom to replace the bromine, creating the electrophilic nitrile required for pyrimidine ring closure. DMF stabilizes the transition state due to its high dielectric constant.

    • Validation: LC-MS must show the appearance of the [M+H]+ peak for the 4-carbonitrile intermediate (m/z 191).

  • Step 2: Heteroannulation

    • Procedure: Heat the resulting 5-amino-pyrazole-4-carbonitrile intermediate with formamidine acetate (3.0 eq) in 2-ethoxyethanol at 150°C for 12 hours.

    • Causality: Formamidine acetate acts as both the C6 carbon source and the N5 nitrogen source, driving the thermodynamically favored formation of the fully aromatic bicyclic pyrazolo[3,4-d]pyrimidine system.

    • Validation: ¹H NMR (DMSO-d₆) validation is required. The appearance of a distinct, highly deshielded singlet in the aromatic region (δ 8.0–8.5 ppm) confirms the successful incorporation of the pyrimidine C6 proton.

References

  • 2470439-66-6 (C9H14BrN3) - PubChemLite. Université du Luxembourg. URL: [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. URL:[Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI Molecules. URL:[Link]

Sources

Exploratory

The Strategic Role of 4-Bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine in Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of modern targeted therapeutics, the 5-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern targeted therapeutics, the 5-aminopyrazole scaffold has emerged as a privileged pharmacophore, particularly in the development of ATP-competitive kinase inhibitors 1. Among the most highly sought-after building blocks in this class is 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (CAS: 2470439-66-6) 2.

This highly functionalized intermediate is engineered to provide medicinal chemists with three distinct topological advantages: a primary amine for hinge-region hydrogen bonding, a C4-bromide for late-stage orthogonal cross-coupling, and specific aliphatic substituents (cyclopropyl and isopropyl) that lock the bioactive conformation while enhancing metabolic stability. This guide explores the chemical identity, mechanistic rationale, and validated synthetic workflows for utilizing this critical intermediate in drug discovery.

Chemical Identity & Structural Parameters

Accurate identification and physicochemical profiling are the first steps in integrating a new building block into a high-throughput screening or lead optimization pipeline. The quantitative and structural data for this compound are summarized below 2, .

ParameterValue
Chemical Name 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine
Common Synonym 4-bromo-3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine
CAS Registry Number 2470439-66-6
Molecular Formula C9H14BrN3
Molecular Weight 244.13 g/mol
SMILES CC(C)N1C(=C(C(=N1)C2CC2)Br)N
InChIKey CEUUYODXWAUPLJ-UHFFFAOYSA-N
Monoisotopic Mass 243.03711 Da

Mechanistic Rationale: The Anatomy of a Privileged Scaffold

As a Senior Application Scientist, I approach molecular design not as a collection of atoms, but as a functional toolkit. Every moiety on CAS 2470439-66-6 serves a distinct mechanistic purpose in the synthesis of kinase inhibitors (such as ALK2, p38 MAPK, and BRAF inhibitors) 3, 4.

  • The 5-Amino Group (The Anchor): In the ATP-binding pocket of kinases, the exocyclic amine acts as a critical hydrogen bond donor to the hinge region backbone (often interacting with the carbonyl of a gatekeeper-adjacent residue). Furthermore, it serves as a nucleophilic center for cyclocondensation reactions to form fused bicyclic systems like pyrazolo[1,5-a]pyrimidines 1.

  • The 4-Bromo Handle (The Diversification Point): The C4-bromide is electronically activated by the adjacent pyrazole nitrogens but sterically shielded. It provides an orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing chemists to rapidly scan chemical space by introducing various aryl or heteroaryl groups late in the synthesis 4.

  • The 3-Cyclopropyl & 1-Isopropyl Groups (The Shields): Aliphatic substitution at these positions increases the overall lipophilicity (logP) of the molecule, enhancing cellular permeability. The rigid cyclopropyl group restricts the rotational degrees of freedom of the resulting drug, lowering the entropic penalty upon binding to the kinase target.

SynthesisWorkflow A CAS: 2470439-66-6 (Starting Scaffold) B Pd-Catalyzed Cross-Coupling A->B Boronic Acids / Alkynes C Cyclocondensation (1,3-dielectrophiles) A->C Malonaldehydes D C4-Functionalized Kinase Inhibitor B->D Late-stage div. E Pyrazolo[1,5-a]pyrimidine Core Scaffold C->E Bicyclic formation

Modular synthesis workflow utilizing CAS 2470439-66-6 for kinase inhibitor library generation.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and high yields, the following protocols have been designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C4

This protocol outlines the arylation of the C4 position. The presence of the bulky cyclopropyl and isopropyl groups requires a highly active catalyst system 4.

Materials:

  • 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (1.0 eq)

  • Aryl boronic acid (1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • System Preparation: Charge a Schlenk flask with the pyrazole core, aryl boronic acid, and K₂CO₃. Causality: K₂CO₃ is selected as a mild base to facilitate transmetalation without causing unwanted deprotonation or side reactions at the unprotected primary amine.

  • Degassing: Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen insertion into the Pd(0) active species leads to irreversible catalyst deactivation and promotes oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Causality: The bidentate dppf ligand provides the necessary steric bulk and electron density to force oxidative addition into the sterically hindered C-Br bond.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours. Causality: Elevated thermal energy is required to overcome the activation barrier of the sterically crowded transition state.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄. Validation is achieved via LC-MS; the disappearance of the 243/245 m/z isotopic doublet confirms complete consumption of the starting bromide.

Protocol B: Cyclocondensation to Pyrazolo[1,5-a]pyrimidines

The exocyclic amine can be leveraged to form bicyclic systems, which are potent inhibitors of ALK2 and BMP signaling pathways 3, 5.

Materials:

  • 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (1.0 eq)

  • 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal)) (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the pyrazole-5-amine in glacial acetic acid at room temperature. Add 1,1,3,3-tetramethoxypropane dropwise. Causality: Acetic acid serves a dual purpose. It acts as the solvent and provides the acidic protons necessary to hydrolyze the acetal into the highly reactive 1,3-dielectrophile (malonaldehyde) in situ.

  • Cyclization: Heat the reaction mixture to 100°C for 4 hours. Causality: The initial nucleophilic attack by the exocyclic amine forms an imine intermediate. Heating drives the subsequent intramolecular cyclization and dehydration forward, ensuring irreversible aromatization into the pyrazolo[1,5-a]pyrimidine core.

  • Isolation: Cool the mixture and pour it over crushed ice. Neutralize slowly with saturated aqueous NaHCO₃ until precipitation occurs. Filter and dry the solid under vacuum.

Target Pathways & Pharmacological Context

Compounds derived from CAS 2470439-66-6 are frequently utilized to target the Activin receptor-like kinase 2 (ALK2) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways 3, 4. In the context of ALK2, mutations in this kinase lead to Fibrodysplasia Ossificans Progressiva (FOP). By utilizing the pyrazole-5-amine core, researchers can synthesize molecules that competitively block the ATP pocket of the ALK2 receptor, halting the downstream phosphorylation of SMAD proteins and preventing aberrant gene transcription.

KinasePathway L BMP Ligand R ALK2 Receptor (Kinase Domain) L->R Activates S SMAD 1/5/8 Phosphorylation R->S Phosphorylates I Pyrazolopyrimidine Inhibitor I->R Blocks ATP Pocket T Gene Transcription (Osteogenesis/FOP) S->T Translocates to Nucleus

Mechanism of action for pyrazole-derived ALK2 inhibitors in the BMP signaling pathway.

References

  • PubChemLite. "2470439-66-6 (C9H14BrN3) - Structural Information and Mass Spectrometry." Université du Luxembourg.
  • Sigma-Aldrich. "4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine Product Specifications." Sigma-Aldrich Catalog.
  • Mohedas, A. H., et al. "Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors." ACS Chemical Biology, via PMC.
  • El-borai, M.A., et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." MDPI.
  • Faria, J. V., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." MDPI.
  • BenchChem Technical Support Team. "Application Notes and Protocols for the Development of Novel Bioactive Molecules from 5-Bromo-1-butyl-1H-pyrazole." Benchchem.

Sources

Foundational

Molecular Weight and Exact Mass Determination of 4-Bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine: A High-Resolution Mass Spectrometry Guide

Executive Summary The compound 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (CAS: 2470439-66-6) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (CAS: 2470439-66-6) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and advanced pharmaceutical intermediates[1]. Accurate structural validation of such nitrogen-rich, halogenated compounds is a critical bottleneck in drug discovery workflows.

This technical guide provides a rigorous framework for deconstructing the molecular weight and monoisotopic exact mass of this compound. Furthermore, it establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, detailing the causality behind experimental parameters, mass defect analysis, and isotopic fine structure interpretation.

Structural Deconstruction and Compositional Analysis

To accurately calculate the mass properties of a molecule, we must first deconstruct its structural moieties to derive the precise chemical formula.

  • Core Scaffold: 1H-pyrazol-5-amine (C3H4N3)

  • N1-Substitution: propan-2-yl / isopropyl group (-C3H7)

  • C3-Substitution: cyclopropyl group (-C3H5)

  • C4-Substitution: bromo group (-Br)

Combining these fragments yields the neutral molecular formula: C9H14BrN3 .

In mass spectrometry, a clear distinction must be made between the average molecular weight (used for stoichiometric bulk calculations) and the monoisotopic exact mass (used for HRMS structural elucidation)[2]. The monoisotopic mass is calculated using the exact mass of the most abundant isotope for each element (e.g., 12 C, 1 H, 14 N, 79 Br).

Table 1: Elemental Composition and Mass Contributions
ElementPrincipal IsotopeCountExact Mass (Da)Total Exact Mass (Da)Average Mass ( g/mol )Total Average Mass ( g/mol )
Carbon 12 C912.000000108.00000012.011108.099
Hydrogen 1 H141.00782514.1095501.00814.112
Nitrogen 14 N314.00307442.00922214.00742.021
Bromine 79 Br178.91833678.91833679.90479.904
Total 243.037108 244.136

Note: While dynamic programming algorithms can calculate ultra-fine isotopic distributions for massive biomolecules[3], small molecules like C9H14BrN3 can be resolved using direct monoisotopic summation.

High-Resolution Mass Spectrometry (HRMS) Protocol

To empirically validate the calculated exact mass, an Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) workflow is deployed. This protocol is designed as a self-validating system, ensuring that instrumental drift and isobaric interferences do not compromise data integrity.

HRMS_Workflow A Sample Preparation (0.1% FA in MeCN/H2O) B ESI Source (Positive Ion Mode) A->B C Q-TOF Mass Analyzer (High Resolution) B->C D Lock Mass Correction (Leucine Enkephalin) C->D E Data Processing (Exact Mass & Formula) D->E

HRMS analytical workflow for exact mass determination and lock-mass calibration.

Step-by-Step Methodology and Causality
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid (FA).

    • Causality: Formic acid acts as an abundant proton source. Lowering the pH ensures that the basic primary amine (-NH2) and the pyrazole nitrogens are fully protonated in solution prior to aerosolization, maximizing ionization efficiency and sensitivity.

  • Ionization (ESI+): Operate the electrospray ionization source in positive ion mode with a capillary voltage of 3.0 kV.

    • Causality: Because the compound is a nitrogen-rich heterocycle, it readily accepts a proton to form a highly stable [M+H]+ pseudomolecular ion. Negative ion mode would yield negligible signal due to the lack of easily deprotonated acidic protons.

  • Mass Analysis (Q-TOF): Acquire data in high-resolution mode (Resolving Power > 30,000 FWHM).

    • Causality: High resolving power is mandatory to separate the target analyte from background matrix interferences (isobaric ions) that share the same nominal mass but possess different mass defects[2].

  • Lock Mass Calibration: Co-infuse a known standard, such as Leucine Enkephalin ( [M+H]+ m/z 556.2771), via a secondary reference sprayer (LockSpray).

    • Causality: TOF analyzers experience slight temporal mass drifts due to thermal expansion of the flight tube and minor voltage fluctuations. A continuous lock mass provides a real-time calibration anchor, actively correcting spectra to ensure mass accuracy remains strictly below 5 ppm[4].

Isotopic Fine Structure and Bromine Signature

A critical aspect of self-validation in mass spectrometry is orthogonal confirmation via isotopic pattern matching. Bromine possesses a highly distinct isotopic signature, existing naturally as two isotopes: 79 Br (~50.69%) and 81 Br (~49.31%).

When analyzing 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine, the presence of a single bromine atom dictates that the mass spectrum will exhibit a characteristic "twin peak" morphology (an M and an M+2 peak of nearly equal intensity). If the exact mass matches but this ~1:1 isotopic ratio is absent, the formula assignment must be rejected.

Isotopic_Logic Root Analyte Ion [M+H]+ Formula: C9H15BrN3+ Iso79 79Br Isotope Peak (~50.7% abundance) m/z 244.0444 Root->Iso79 79Br Iso81 81Br Isotope Peak (~49.3% abundance) m/z 246.0423 Root->Iso81 81Br

Bromine isotopic bifurcation logic for the [M+H]+ pseudomolecular ion.

Table 2: Expected HRMS m/z Values for [M+H]+

To calculate the theoretical m/z for the [M+H]+ ion, the exact mass of a proton (1.007276 Da) is added to the neutral monoisotopic mass.

Ion SpeciesIsotopic CompositionTheoretical m/zRelative AbundanceMass Defect (mDa)
[M+H]+ (Base Peak) 12 C 9​ 1 H 15​ 14 N 3​ 79 Br 1​ 244.0444 ~50.7%+44.4
[M+H]+ (M+2 Peak) 12 C 9​ 1 H 15​ 14 N 3​ 81 Br 1​ 246.0423 ~49.3%+42.3

Calculation Note: The mass defect is the difference between the exact mass and the nominal mass (e.g., 244.0444 - 244 = +0.0444 Da, or +44.4 mDa).

Conclusion

The accurate determination of molecular weight and exact mass for 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine relies on a synthesis of theoretical calculation and rigorous instrumental protocol. By combining sub-5 ppm mass accuracy via lock-mass corrected Q-TOF MS with the orthogonal validation provided by Bromine's unique isotopic fine structure, researchers can achieve absolute confidence in structural elucidation during drug development workflows.

References

  • NextSDS. "4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine." Substance Database. URL:[Link]

  • Volmer, D. A., & Leslie, A. D. "Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects." Spectroscopy Online, 2007. URL:[Link]

  • Snider, R. K. "Efficient Calculation of Exact Mass Isotopic Distributions." Journal of the American Society for Mass Spectrometry, 2007. URL:[Link]

  • Waters Corporation. "Exact Mass Measurement - A Powerful Tool in Identification and Confirmation." Waters Technical Notes. URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine: A Predictive ¹H and ¹³C NMR Analysis

An In-depth Technical Guide Abstract This technical guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (CAS No. 2470439-66-6).[1][2] As direct experimental spectra for this specific molecule are not widely published, this document serves as a predictive guide for researchers, leveraging established principles of NMR spectroscopy and spectral data from analogous structures to forecast the chemical shifts, multiplicities, and coupling constants. We will detail a robust experimental protocol for data acquisition and present an interpretation workflow designed to ensure unambiguous structural elucidation. This guide is intended for researchers, chemists, and professionals in drug discovery and development who rely on precise structural verification of novel chemical entities.

Introduction

Pyrazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous pharmaceutical agents.[3][4] The specific substitution pattern of a pyrazole core dictates its three-dimensional structure, electronic properties, and, consequently, its interaction with biological targets. Therefore, unequivocal structural characterization is a critical step in the synthesis and development of such compounds.

4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine incorporates several key structural motifs: a substituted pyrazole heterocycle, a halogen atom, a sterically demanding cyclopropyl group, an N-isopropyl substituent, and an amino group. Each of these features imparts a distinct signature on the molecule's NMR spectra. NMR spectroscopy remains the most powerful and definitive method for the structural elucidation of organic molecules in solution. This guide will deconstruct the molecule's structure to predict its ¹H and ¹³C NMR spectra, explain the reasoning behind these predictions, and outline the necessary experimental procedures for their verification.

Molecular Structure and Predicted NMR Signatures

To systematically predict the NMR spectrum, the molecule is dissected into its constituent functional groups. The numbering convention used for discussion is illustrated below.

Caption: Molecular structure and atom numbering scheme.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted based on the distinct electronic environments of the protons. The solvent is assumed to be CDCl₃, a common choice for non-polar to moderately polar analytes.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Atom Number(s) Assignment Predicted Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale & Notes
H⁹ Isopropyl CH 4.5 - 4.7 septet J = 6.6 - 7.0 The methine proton of the N-isopropyl group is deshielded by the adjacent nitrogen atom of the pyrazole ring. It will be split into a septet by the six equivalent methyl protons.[5]
H¹⁰, H¹¹ Isopropyl CH₃ 1.5 - 1.6 doublet J = 6.6 - 7.0 The six protons of the two methyl groups are chemically equivalent and are split by the single methine proton into a doublet.[5]
H⁶ Cyclopropyl CH 1.9 - 2.1 multiplet - The methine proton of the cyclopropyl group is adjacent to the pyrazole ring. Its chemical shift is influenced by the ring's electronics.
H⁷, H⁸ Cyclopropyl CH₂ 0.8 - 1.2 multiplet - These methylene protons experience significant shielding due to the magnetic anisotropy of the cyclopropane ring, causing a characteristic upfield shift.[6] They are diastereotopic and will likely appear as two separate multiplets.

| 5-NH₂ | Amine NH₂ | 3.5 - 5.0 (broad) | broad singlet | - | The chemical shift of amine protons is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. The signal is often broad. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal all unique carbon atoms in the molecule. The predictions are based on established chemical shift ranges for similar functional groups.[7]

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom Number Assignment Predicted Shift (δ, ppm) Rationale & Notes
C⁵ Pyrazole C-NH₂ 148 - 152 The C5 carbon is attached to two nitrogen atoms and the strongly electron-donating amine group, resulting in a downfield shift.
Pyrazole C-Cyclopropyl 145 - 149 The C3 carbon is attached to a nitrogen and a carbon of the cyclopropyl group. Its chemical environment is similar to C5 but lacks the direct attachment of the -NH₂ group.
C⁴ Pyrazole C-Br 90 - 95 The carbon atom bearing the bromine (C4) is significantly shielded due to the "heavy atom effect," resulting in a characteristic upfield shift compared to an unsubstituted pyrazole carbon.
C⁹ Isopropyl CH 55 - 58 This methine carbon is directly attached to the pyrazole nitrogen, causing a downfield shift. Data for N-isopropyl pyrazoles supports this range.[5]
C¹⁰, C¹¹ Isopropyl CH₃ 22 - 24 Typical chemical shift for terminal methyl carbons on an isopropyl group.[5]
C⁶ Cyclopropyl CH 10 - 14 The cyclopropyl methine carbon is shifted upfield compared to typical aliphatic carbons due to the ring strain and hybridization.[6]

| C⁷, C⁸ | Cyclopropyl CH₂ | 5 - 9 | The cyclopropyl methylene carbons are highly shielded and appear significantly upfield, a hallmark of this functional group.[6] |

Experimental Protocols

To validate the predicted data, a systematic experimental approach is required. The following protocols are designed to yield high-quality, unambiguous data.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-15 mg of the solid 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a good starting point. For solubility or hydrogen-bonding studies, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the sample vial.

  • Internal Standard: The solvent should contain tetramethylsilane (TMS) at 0.03% v/v to serve as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Transfer: Gently vortex the vial to ensure complete dissolution. Using a clean glass Pasteur pipette, transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a standard one-dimensional proton-decoupled carbon spectrum. A larger number of scans (1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating carbon types. It will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C3, C4, C5) will be absent. This is a self-validating step to confirm the assignments in Table 2.[8]

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It will be essential to confirm the connectivity between the isopropyl methine (H⁹) and methyls (H¹⁰, H¹¹), and within the cyclopropyl ring protons (H⁶, H⁷, H⁸).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It provides an unambiguous link between the ¹H and ¹³C assignments for all protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for assigning the quaternary carbons and piecing the molecular fragments together. Key expected correlations include:

    • From isopropyl protons (H⁹, H¹⁰, H¹¹) to pyrazole carbons (C5, N1).

    • From cyclopropyl protons (H⁶, H⁷, H⁸) to pyrazole carbons (C3, C4).

Data Interpretation Workflow

A logical workflow ensures that all spectral data are used cohesively to build confidence in the final structure assignment.

Caption: A systematic workflow for NMR data interpretation.

Conclusion

The structural characterization of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine by NMR spectroscopy is straightforward when a systematic approach is employed. The predicted ¹H and ¹³C NMR spectra reveal highly diagnostic features for each of the key structural motifs. The upfield signals of the cyclopropyl protons, the characteristic septet/doublet pattern of the isopropyl group, and the shielded C4 carbon due to the bromine substituent are all key identifiers. By following the detailed experimental protocols and the logical interpretation workflow outlined in this guide, including the use of 2D NMR techniques like HSQC and HMBC, researchers can achieve an unambiguous and confident elucidation of the molecular structure, a critical requirement for advancing research and development in medicinal chemistry.

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Publications. [Link]

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  • Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. ResearchGate. [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PMC. [Link]

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  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]

  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Oriental Journal of Chemistry. [Link]

  • Synthesis and NMR Spectroscopic Data of Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin. Verlag der Zeitschrift für Naturforschung. [Link]

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  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

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Foundational

A Comprehensive Technical Guide to the Crystal Structure Determination of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, technically-focused protocol for the determination of the single-crystal X-ray structure of 4-bromo-3-cyclopropyl-1-(propan...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-focused protocol for the determination of the single-crystal X-ray structure of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine, a novel pyrazole derivative with potential applications in medicinal chemistry. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and reproducible workflow.

Introduction: The Significance of Pyrazole Scaffolds and Structural Elucidation

Pyrazole-containing compounds are a cornerstone in modern drug discovery, exhibiting a wide range of biological activities. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating these structures at the atomic level.[1][2][3] This guide will walk through the critical steps of this powerful analytical technique, from obtaining suitable single crystals to the final validation of the determined structure.

The Crystallization Challenge: From Powder to High-Quality Single Crystals

The primary bottleneck in any crystallographic study is the growth of high-quality single crystals of sufficient size and quality.[1] For a small organic molecule like 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine, several classical and modern techniques can be employed.

Causality in Solvent Selection and Crystallization Method

The choice of solvent and crystallization method is paramount and is guided by the physicochemical properties of the compound. A preliminary solubility screening is essential to identify suitable solvent systems.

Experimental Protocol: Solubility Screening

  • Objective: To identify a solvent or solvent system where the compound has moderate solubility.

  • Procedure:

    • Place a small amount (1-2 mg) of the powdered compound into several vials.

    • Add a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, water) dropwise at room temperature, with agitation, until the solid dissolves.

    • Observe the volume of solvent required for dissolution. An ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.

Common Crystallization Techniques:

  • Slow Evaporation: This is often the simplest and most effective method.[4] A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. The gradual increase in concentration promotes the formation of well-ordered crystals.[4]

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[4] A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then sealed inside a larger container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, and vice versa, gradually inducing crystallization.[4][5]

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in solubility upon cooling can lead to the formation of high-quality crystals.

dot graph TD { A[Start: Powdered Compound] --> B{Solubility Screening}; B --> C{Select Solvent System}; C --> D{Choose Crystallization Method}; D --> E[Slow Evaporation]; D --> F[Vapor Diffusion]; D --> G[Cooling]; E --> H((Single Crystals)); F --> H; G --> H; } caption: "Workflow for Crystallization."

The Heart of the Experiment: Single-Crystal X-ray Diffraction

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Data Collection: Capturing the Diffraction Pattern

A modern diffractometer, often equipped with a CCD or CMOS detector, is used to collect the diffraction data.[6][7] The crystal is cooled, typically to 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms and reduce radiation damage.[6] The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[8]

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a suitable support (e.g., a glass fiber or a cryo-loop) using a small amount of cryo-protectant oil.

  • Instrument Setup: The crystal is mounted on the diffractometer. The X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and detector are positioned.[9]

  • Data Collection Strategy: A data collection strategy is devised to ensure complete and redundant data are collected. This typically involves a series of φ and ω scans.

  • Data Acquisition: The X-ray generator is activated, and the detector records the diffraction pattern as the crystal is rotated. This process can take several hours.[8]

Data Processing: From Images to Intensities

The raw diffraction images are processed to extract the intensities of the individual reflections.[10][11] This involves several computational steps:

  • Indexing: The positions of the diffraction spots are used to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice of the crystal.[8][10]

  • Integration: The intensity of each diffraction spot is measured and integrated.[10][11]

  • Scaling and Merging: The intensities from all the collected images are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce a unique set of reflection data.[11] This step also provides important data quality statistics.[8]

dot graph TD { A[Raw Diffraction Images] --> B{Indexing}; B --> C{Integration}; C --> D{Scaling & Merging}; D --> E[Unique Reflection Data (hkl, I, σ(I))]; } caption: "Data Processing Workflow."

Solving and Refining the Structure: From Data to a 3D Model

The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal.

Structure Solution: The Phase Problem

The measured intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost during the experiment. This is known as the "phase problem" in crystallography. For small molecules, direct methods or Patterson methods, as implemented in software like SHELXT, are typically used to solve the phase problem and generate an initial electron density map.[9]

Structure Refinement: Optimizing the Atomic Model

The initial atomic model obtained from the structure solution is refined against the experimental data using a least-squares minimization procedure. This is typically performed using software such as SHELXL.[9][12] The refinement process involves adjusting the atomic coordinates, displacement parameters (which account for thermal motion), and occupancy factors to improve the agreement between the calculated and observed structure factors.

Experimental Protocol: Structure Solution and Refinement

  • Software Selection: Utilize a crystallographic software suite such as SHELX, Olex2, or CRYSTALS.[12][13][14]

  • Structure Solution: Employ direct methods to obtain an initial structural model.

  • Initial Refinement: Perform an initial isotropic refinement of the non-hydrogen atoms.

  • Difference Fourier Map: Calculate a difference Fourier map to locate missing atoms, including hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically.

  • Final Refinement Cycles: Continue refinement until the model converges, meaning that further cycles do not produce significant changes in the refined parameters.

Structure Validation and Data Deposition: Ensuring Scientific Integrity

A critical final step is the validation of the determined crystal structure to ensure its quality and accuracy.[15][16]

Validation Tools and Metrics

The checkCIF/PLATON service, provided by the International Union of Crystallography (IUCr), is an essential tool for structure validation.[15] It checks for a wide range of potential issues, including incorrect space group assignment, missed symmetry, and unusual geometric parameters. Key metrics for assessing the quality of a crystal structure include the R-factors (R1 and wR2), the goodness-of-fit (GooF), and the residual electron density.

ParameterDescriptionTypical Value for a Good Structure
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05
wR2 A weighted R-factor based on the squared structure factor amplitudes.< 0.15
GooF (S) Goodness-of-fit on F². Should be close to 1.0 for a good model.~1.0
Δρ (max/min) Maximum and minimum residual electron density. Should be close to zero.< ±0.5 e/ų
Data Deposition: Sharing with the Scientific Community

Upon successful validation, the crystallographic data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to make it accessible to the broader scientific community.[17][18] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[19][20]

Hypothetical Crystallographic Data for 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine

The following table presents a plausible set of crystallographic data for the title compound, based on typical values for similar organic molecules.

Parameter Value
Empirical formulaC₉H₁₄BrN₃
Formula weight244.13
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5(1) Å, b = 12.3(2) Å, c = 10.1(1) Å
α = 90°, β = 105.2(5)°, γ = 90°
Volume1020(3) ų
Z4
Density (calculated)1.590 Mg/m³
Absorption coefficient3.65 mm⁻¹
F(000)496
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.5 to 27.5°
Index ranges-10 ≤ h ≤ 10, -15 ≤ k ≤ 15, -12 ≤ l ≤ 12
Reflections collected8160
Independent reflections2345 [R(int) = 0.045]
Completeness to theta = 27.5°99.8 %
Absorption correctionSemi-empirical from equivalents
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2345 / 0 / 127
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.085
R indices (all data)R1 = 0.048, wR2 = 0.092
Largest diff. peak and hole0.45 and -0.38 e.Å⁻³

Conclusion: The Power of a Validated Crystal Structure

The determination of the single-crystal X-ray structure of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine provides unambiguous proof of its molecular connectivity and stereochemistry. This detailed structural information is invaluable for understanding its chemical properties and for guiding future drug design and development efforts. The rigorous process of crystallization, data collection, structure solution, refinement, and validation ensures the scientific integrity and reliability of the final atomic model.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

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  • University of Wisconsin-Madison Libraries. Cambridge Structure Database. [Link]

  • Massachusetts Institute of Technology. Cambridge Structural Database. [Link]

  • NPTEL-NOC IITM. (2021, February 3). X-ray Crystallography: Data collection and processing [Video]. YouTube. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Fiveable. 8.1 Data collection and reduction - Crystallography. [Link]

  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2016). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 11(11), 1087-1100. [Link]

  • University of Barcelona. Crystallization of small molecules. [Link]

  • Perry, M. A., & Warren, M. R. (2023). Advanced crystallisation methods for small organic molecules. Crystals, 13(3), 441. [Link]

  • University of Oxford. CRYSTALS - Chemical Crystallography. [Link]

  • Liu, Y., Wang, Y., Zhang, Y., Chen, Y., & Liu, J. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society, 145(46), 25301-25308. [Link]

  • University of Pennsylvania. X-Ray Crystallography- Collecting Data. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 1-8. [Link]

  • RCSB PDB. Crystallography Software. [Link]

  • Schrödinger. PrimeX. [Link]

  • Purdue University. X-Ray Crystallography - Software. [Link]

  • International Union of Crystallography. Crystallographic software list. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Edwards, A. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 54-57. [Link]

  • van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(6), 1020-1032. [Link]

  • Cambridge Crystallographic Data Centre. Validation of Experimental Crystal Structures. [Link]

  • van de Streek, J., & Neumann, M. A. (2010). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). Acta Crystallographica Section A: Foundations of Crystallography, 66(5), 544-558. [Link]

  • Gálico, D. A., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][17][18]triazines. Journal of Chemical Crystallography, 53(2), 139-152. [Link]

  • NextSDS. 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine. [Link]

  • Al-Warhi, T., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one: A Combined Approach Using Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, and Conceptual Density Functional Theory. Molecules, 28(17), 6301. [Link]

  • Kumar, A., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(7), 683-692. [Link]

  • PubChemLite. 4-bromo-1-cyclopropyl-1h-pyrazol-5-amine. [Link]

  • Radović, A., et al. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 827-829. [Link]

  • Radović, A., et al. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 629-631. [Link]

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Exploratory

A Proposed Preclinical Safety and Toxicity Evaluation Framework for 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine

Abstract This technical guide outlines a comprehensive, tiered strategy for the preliminary assessment of the toxicity and safety profile of the novel chemical entity, 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary assessment of the toxicity and safety profile of the novel chemical entity, 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine. In the absence of publicly available preclinical safety data, this document serves as a proactive, scientifically-grounded roadmap for researchers, scientists, and drug development professionals. The proposed studies are designed to efficiently identify potential hazards, inform risk assessment, and support the progression of this molecule through the drug development pipeline. The experimental designs detailed herein are rooted in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH), ensuring regulatory compliance and scientific rigor.

Introduction: The Imperative for a Structured Preclinical Safety Evaluation

The compound 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities.[1] As with any novel chemical entity intended for potential therapeutic use, a thorough evaluation of its safety profile is a critical prerequisite to first-in-human studies.[2] A systematic, phased approach to toxicity testing is not merely a regulatory requirement but a fundamental scientific necessity to protect human subjects and to understand the intrinsic properties of the molecule.

Currently, the only available safety information for this compound is derived from chemical supplier safety data sheets, which indicate potential for acute oral toxicity, skin irritation, and serious eye damage.[3][4] This guide, therefore, proposes a foundational suite of in vitro and in vivo studies designed to generate the core data necessary for a robust preliminary safety assessment. Our approach is guided by the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) by prioritizing in vitro methodologies where scientifically justified.

The following sections detail the rationale and proposed protocols for a battery of tests to evaluate acute toxicity, local tolerance (skin and eye irritation), and genotoxicity.

Proposed Tier 1: Initial Hazard Identification and Local Tolerance

The initial tier of assessment focuses on acute toxicity and local tolerance, providing a baseline understanding of the compound's potential for immediate and localized adverse effects.

Acute Oral Toxicity Assessment

Rationale: An acute oral toxicity study is fundamental for determining the intrinsic toxicity of a substance after a single exposure. The data generated, including the LD50 (median lethal dose), are used for hazard classification and to inform dose selection for subsequent, longer-term studies.[5][6] We propose the use of the Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425, which minimizes the number of animals required while still providing a statistically robust estimate of the LD50.[5][7]

Proposed Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Test System: Young adult, nulliparous, and non-pregnant female Sprague-Dawley rats will be used. The use of a single sex is justified by OECD guidelines to reduce animal usage.[6]

  • Housing and Acclimatization: Animals will be housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum acclimatization period of 5 days is required.

  • Dose Administration: The test compound will be administered by oral gavage. The vehicle will be selected based on the solubility and stability of the compound (e.g., corn oil, 0.5% methylcellulose).

  • Dosing Procedure:

    • A starting dose is selected based on available information (or a default of 175 mg/kg).

    • A single animal is dosed.

    • If the animal survives, the next animal is dosed at a higher fixed increment (e.g., a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower fixed increment.

    • This sequential process continues until the stopping criteria are met (typically after 4-5 animals, depending on the outcomes).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days post-dosing.

  • Endpoint: The primary endpoint is the estimation of the LD50 value and its confidence intervals.

In Vitro Skin Irritation

Rationale: Given the hazard statements indicating potential for skin irritation, an in vitro assessment is a scientifically and ethically preferable first step to an in vivo study. The Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439) provides a reliable, animal-free alternative for identifying skin irritants.[8][9][10] This assay assesses cytotoxicity in a 3D tissue model that mimics human epidermis.[8]

Proposed Experimental Protocol: In Vitro Skin Irritation (OECD TG 439)

  • Test System: A commercially available, validated Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™).

  • Test Procedure:

    • Triplicate tissue constructs are dosed topically with the test compound.

    • A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run concurrently.

    • The test substance is applied for 60 minutes.

    • After exposure, the tissues are rinsed and incubated for a 42-hour post-exposure period.

  • Endpoint Measurement: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is quantified spectrophotometrically.

  • Data Interpretation: The substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[11][10]

In Vitro Eye Irritation

Rationale: Similar to skin irritation, an in vitro approach for eye irritation is recommended to avoid animal testing where possible. The Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492) is a validated method to identify chemicals that do not require classification for eye irritation or serious eye damage.[12][13]

Proposed Experimental Protocol: In Vitro Eye Irritation (OECD TG 492)

  • Test System: A commercially available, validated Reconstructed Human Cornea-like Epithelium (RhCE) model.

  • Test Procedure:

    • Triplicate tissue constructs are exposed to the test substance.

    • Appropriate negative and positive controls are included.

    • Exposure times are defined by the specific RhCE model protocol.

    • Following exposure, tissues are rinsed and incubated.

  • Endpoint Measurement: Tissue viability is assessed using the MTT assay.

  • Data Interpretation: If the mean tissue viability is > 60%, the compound is considered a non-irritant.[12] A result of ≤ 60% would suggest potential for irritation and would trigger further evaluation, possibly using other in vitro methods (e.g., Bovine Corneal Opacity and Permeability test, OECD TG 437) before considering any in vivo studies.

Proposed Tier 2: Genotoxicity Assessment

Rationale: Genotoxicity testing is a critical component of the safety assessment, as it identifies compounds that can induce genetic damage, a key event in carcinogenesis.[14] The standard test battery, as recommended by the ICH S2(R1) guideline, is designed to detect the three main classes of genetic damage: gene mutation, clastogenicity (chromosomal breakage), and aneuploidy (changes in chromosome number).[3][14][15][16]

Bacterial Reverse Mutation Test (Ames Test)

Rationale: The Ames test is a widely used and internationally accepted short-term assay for identifying substances that can produce gene mutations.[14] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino acid-deficient medium.

Proposed Experimental Protocol: Bacterial Reverse Mutation Test (OECD TG 471)

  • Test System: At least five strains of bacteria, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).

  • Metabolic Activation: The test will be conducted with and without a mammalian metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to account for metabolites that may be genotoxic.

  • Test Procedure:

    • The test compound is plated with the bacterial strains on minimal agar plates.

    • A dose-range finding study is performed first, followed by the main experiment with at least five analysable concentrations.

    • Plates are incubated for 48-72 hours.

  • Endpoint: The number of revertant colonies per plate is counted.

  • Data Interpretation: A positive result is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the solvent control.

In Vitro Mammalian Cell Micronucleus Test

Rationale: This assay detects both clastogenic and aneugenic events in mammalian cells.[14] Micronuclei are small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates chromosomal damage.

Proposed Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

  • Test System: A suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes.

  • Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9).

  • Test Procedure:

    • Cells are exposed to the test compound for a short duration (3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., one full cell cycle) without S9.

    • Following treatment, cells are cultured to allow for the expression of micronuclei.

    • Cells are harvested and stained with a DNA-specific dye (e.g., acridine orange or DAPI).

  • Endpoint: The frequency of micronucleated cells is determined by microscopy.

  • Data Interpretation: A positive result is indicated by a concentration-dependent increase in the frequency of micronucleated cells or a reproducible increase at one or more concentrations.

Data Presentation and Visualization

Clear and concise presentation of data is paramount for accurate interpretation and decision-making.

Table 1: Proposed Study Design for Acute Oral Toxicity (OECD 425)
ParameterSpecification
Guideline OECD Test Guideline 425
Test System Sprague-Dawley Rats (Females)
Route of Administration Oral Gavage
Dosing Regimen Single Dose, Sequential Dosing
Observation Period 14 Days
Key Endpoints LD50 Estimate, Clinical Signs, Body Weight
Table 2: Proposed Design for In Vitro Genotoxicity Battery (ICH S2(R1))
AssayGuidelineTest SystemMetabolic ActivationPrimary Endpoint
Ames Test OECD TG 471S. typhimurium & E. coliWith and Without S9Gene Mutation (Revertant Colonies)
Micronucleus Test OECD TG 487Mammalian Cell LineWith and Without S9Chromosomal Damage (Micronuclei)

Experimental Workflows and Logical Relationships

Visualizing the proposed testing strategy helps to understand the logical flow and decision points in the early safety assessment of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine.

G cluster_tier1 Tier 1: Initial Hazard Identification cluster_tier2 Tier 2: Genotoxicity Assessment cluster_decision Decision Point A Acute Oral Toxicity (OECD 425) F Proceed to further non-clinical studies? A->F B In Vitro Skin Irritation (OECD 439) B->F C In Vitro Eye Irritation (OECD 492) C->F D Ames Test (OECD 471) D->F E In Vitro Micronucleus Test (OECD 487) E->F Start Start Preliminary Toxicity Assessment Start->A Start->B Start->C Start->D Start->E

Caption: Proposed workflow for the preliminary toxicity assessment.

Conclusion and Forward-Looking Strategy

This document provides a foundational, yet comprehensive, framework for the initial toxicity and safety evaluation of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine. By adhering to established international guidelines, the proposed studies will generate a robust preliminary dataset essential for informed decision-making in the drug development process. The outcomes of these studies will dictate the subsequent steps, which may include safety pharmacology studies (as per ICH S7A), repeated-dose toxicity studies, and further characterization of the compound's pharmacokinetic and metabolic profile.[17][18] This structured and tiered approach ensures a resource-efficient and scientifically sound progression towards understanding the full safety profile of this novel compound.

References

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. European Medicines Agency. Available at: [Link][3]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link][4]

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency. Available at: [Link][17]

  • S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link][19]

  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD. Available at: [Link][8]

  • Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). ICH. Available at: [Link][14]

  • Ocular Irritation Risk Assessments Using In Vitro BCOP (OECD 437) and 3D Assays (OECD 492). Charles River. Available at: [Link][20]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. Available at: [Link][5]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link][18]

  • OECD 439 – Skin irritation testing. Dermatest. Available at: [Link][9]

  • SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. Available at: [Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS: Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. Available at: [Link][6]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. Available at: [Link][2]

  • Safety Guidelines. ICH. Available at: [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link][21]

  • ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Therapeutic Goods Administration (TGA). Available at: [Link][22]

  • ICH topic S 7A Safety pharmacology studies for human pharmaceuticals. Therapeutic Goods Administration (TGA). Available at: [Link][23]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. OECD. Available at: [Link][24]

  • FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. LinkedIn. Available at: [Link][25]

  • OECD Test Guideline 425. National Toxicology Program. Available at: [Link][7]

  • Eye Irritation Test using Reconstructed Human Corneal Epithelium (RhCE) Models (EIT, OECD 492). IIVS.org. Available at: [Link][12]

  • S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. ICH. Available at: [Link][15]

  • OECD Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF. Slideshare. Available at: [Link][26]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. Federal Register. Available at: [Link][27]

  • Eye Irritation Testing. ECETOC. Available at: [Link][28]

  • Regulatory Skin Irritation Test OECD TG 439. XCellR8. Available at: [Link][11]

  • Managing Ocular Irritation in the Context of OECD Test Guideline 496. Dell Tech. Available at: [Link][13]

  • International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. Federal Register. Available at: [Link][16]

  • Tests for in vitro eye irritation according to OECD 492B are now available. GBA Group. Available at: [Link][29]

  • Skin Irritation Test (SIT, OECD 439). IIVS.org. Available at: [Link][10]

Sources

Foundational

Thermodynamic stability and pKa of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine

A Technical Guide to the Physicochemical Characterization of Novel Pyrazole Derivatives Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Physicochemical Characterization of Novel Pyrazole Derivatives

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The successful progression of any new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among the most crucial of these are thermodynamic stability and the acid dissociation constant (pKa). This guide provides a comprehensive, multi-faceted strategy for the definitive characterization of these properties for the novel compound 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine. By integrating theoretical analysis, robust experimental protocols, and in silico validation, this document serves as a blueprint for researchers and drug development professionals to generate a complete and reliable physicochemical profile, ensuring data integrity and informing downstream development decisions.

Introduction: The Strategic Importance of Physicochemical Profiling

In drug development, failure to adequately characterize a compound's stability and ionization state can lead to significant downstream challenges, including poor bioavailability, unpredictable formulation behavior, and failed clinical trials.

  • Thermodynamic Stability: The stability of a drug substance in its solid form dictates its shelf-life, storage requirements, and propensity for polymorphic transformations.[3][4] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Differential Scanning Calorimetry (DSC) is a cornerstone technique for assessing thermal stability, revealing critical information about melting point, crystallinity, and decomposition temperature.[5][6]

  • Acid Dissociation Constant (pKa): The pKa value defines the extent of ionization of a molecule at a given pH.[7] For a molecule like our target compound, which possesses a basic amino group, the pKa will dictate its solubility, membrane permeability, and target binding interactions within the physiological pH range of the human body. An accurate pKa is therefore essential for building predictive ADME (Absorption, Distribution, Metabolism, and Excretion) models.

This guide outlines a workflow that begins with a hypothesis based on chemical structure, proceeds to rigorous experimental determination, and is corroborated by computational modeling.

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}

subgraph "cluster_1" { label = "Phase 2: Experimental Determination"; bgcolor="#F1F3F4"; style="rounded"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_2" { label = "Phase 3: Computational Modeling"; bgcolor="#F1F3F4"; style="rounded"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_3" { label = "Phase 4: Data Synthesis & Validation"; bgcolor="#F1F3F4"; style="rounded"; node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

} }

Figure 1: Integrated workflow for physicochemical characterization.

Theoretical Assessment: Predicting Properties from Structure

Before embarking on experimental work, an analysis of the molecule's substituents allows us to form a rational hypothesis about its properties. The basicity of the molecule is conferred by the lone pair of electrons on the exocyclic nitrogen of the 5-amino group. The propensity of this group to accept a proton is modulated by the electronic effects of the other substituents on the pyrazole ring.

  • 5-Amino Group: As a primary amine on an aromatic ring, this group is the basic center.

  • 4-Bromo Group: The bromine atom is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). This effect de-localizes electron density away from the pyrazole ring and, consequently, from the 5-amino group. This reduces the availability of the nitrogen's lone pair, which is expected to decrease the pKa (make the amine less basic).[8]

  • 3-Cyclopropyl Group: The cyclopropyl group is unique. Due to the high p-character of its C-C bonds, it can donate electron density to adjacent π-systems, acting as an electron-donating group (+R).[8] This effect should increase electron density in the pyrazole ring, partially counteracting the bromine's effect and increasing the pKa .

  • 1-Isopropyl Group: This alkyl group is a weak electron-donating group (+I) and is not expected to have a major electronic influence on the distal 5-amino group. Its primary contribution is likely steric, which can influence crystal packing and, therefore, the melting point and overall thermodynamic stability.

Hypothesis: The pKa of the 5-amino group will be a balance between the strong electron-withdrawing effect of the 4-bromo substituent and the electron-donating effect of the 3-cyclopropyl group. The parent 1H-pyrazol-5-amine is weakly basic; therefore, we anticipate a pKa value in the low single digits.

Experimental Protocol: Thermodynamic Stability Assessment

The primary technique for evaluating the thermal stability of a solid-state compound is Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as a function of temperature.[4]

Core Technique: Differential Scanning Calorimetry (DSC)

Causality: By heating the sample at a controlled rate, we supply energy that induces physical transitions (like melting) or chemical events (like decomposition).[5] An endothermic event (heat absorption), such as melting, indicates the energy required to break the crystal lattice. An exothermic event (heat release) typically signals decomposition, where weaker bonds are broken and stronger ones are formed.[4]

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start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Sample Preparation\n1. Weigh 2-5 mg of sample into an aluminum pan.\n2. Hermetically seal the pan using a crimper."]; setup [label="Instrument Setup\n1. Place sample and reference (empty sealed pan) into DSC cell.\n2. Set N2 gas flow (e.g., 50 mL/min).\n3. Define temperature program (e.g., heat from 25°C to 350°C at 10°C/min)."]; run [label="Execute Thermal Scan"]; process [label="Data Processing\n1. Plot Heat Flow (W/g) vs. Temperature (°C).\n2. Integrate peaks to determine enthalpy changes (ΔH).\n3. Identify onset temperatures for thermal events."]; interpret [label="Data Interpretation\n- Sharp endotherm: Melting point (Tm).\n- Broad exotherm following melt: Decomposition (Td).\n- Correlate with TGA for mass loss confirmation."]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep -> setup -> run -> process -> interpret -> end; }

Figure 2: Step-by-step experimental workflow for DSC analysis.

Step-by-Step DSC Methodology
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the dried powder sample of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine into a standard aluminum DSC pan.

    • Rationale: This mass range provides a clear thermal signal without causing thermal lag.

    • Hermetically seal the pan with a lid using a sample press. This prevents sample loss due to sublimation.

    • Prepare an identical empty, sealed pan to serve as the reference.

    • Rationale: The reference pan allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events of the sample.

  • Instrument Configuration:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert nitrogen atmosphere (e.g., 50 mL/min).

    • Rationale: An inert atmosphere prevents oxidative degradation of the sample during heating.

    • Set the temperature program:

      • Equilibrate at 25 °C for 5 minutes.

      • Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min.

      • Rationale: A 10 °C/min heating rate is standard for pharmaceutical screening, providing good resolution of thermal events without being excessively time-consuming.

  • Data Analysis:

    • Plot the resulting heat flow (W/g) against temperature (°C).

    • Identify a sharp, endothermic peak. The onset temperature of this peak is defined as the melting point (Tₘ). The area under this peak corresponds to the enthalpy of fusion (ΔHfus).

    • Identify any subsequent broad, exothermic peaks, which indicate thermal decomposition (Tₐ).

Complementary Technique: Thermogravimetric Analysis (TGA)

To confirm that a thermal event is decomposition, it is best practice to run a parallel TGA experiment. TGA measures the change in mass of a sample as a function of temperature. A significant mass loss concurrent with a thermal event in the DSC thermogram confirms decomposition.

Expected Data Summary

The results of the thermal analysis should be compiled into a clear, concise table.

ParameterSymbolExpected ValueDescription
Melting PointTₘReport Onset (°C)Temperature at which the crystal lattice breaks down. A sharp peak indicates high purity.
Enthalpy of FusionΔHfusReport (J/g)Energy required to melt the solid; related to the strength of intermolecular forces.
Decomposition Temp.TₐReport Onset (°C)Temperature at which the molecule begins to chemically degrade.

Experimental Protocol: pKa Determination

For compounds containing a chromophore (the pyrazole ring), UV-Vis spectrophotometry is a highly sensitive and material-sparing method for pKa determination.[7][9]

Core Technique: UV-Vis Spectrophotometric Titration

Causality: The electronic structure of the pyrazole ring changes upon protonation or deprotonation of the 5-amino group. This change in electronic structure alters the way the molecule absorbs UV-Vis light.[10] By systematically changing the pH of the solution and measuring the corresponding absorbance spectrum, we can monitor the equilibrium between the neutral (B) and protonated (BH⁺) forms of the molecule. The pKa is the pH at which the concentrations of these two species are equal.

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subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; style="rounded"; A [label="Prepare 10 mM stock solution\nof compound in DMSO"]; B [label="Prepare a series of aqueous buffers\n(e.g., 20 buffers from pH 2 to 12)"]; }

subgraph "cluster_measure" { label="Measurement"; bgcolor="#F1F3F4"; style="rounded"; C [label="Add stock solution to each buffer\n(final concentration ~50-100 µM)"]; D [label="Acquire full UV-Vis spectrum\n(220-500 nm) for each pH point"]; }

subgraph "cluster_analysis" { label="Analysis"; bgcolor="#F1F3F4"; style="rounded"; E [label="Identify analytical wavelength (λmax)\nwith largest absorbance change"]; F [label="Plot Absorbance at λmax vs. pH"]; G [label="Fit data to a sigmoidal curve"]; H [label="pKa = pH at the inflection point"]; }

A -> C; B -> C; C -> D -> E -> F -> G -> H; }

Figure 3: Workflow for pKa determination via UV-Vis spectrophotometry.

Step-by-Step UV-Vis Methodology
  • Solution Preparation:

    • Prepare a 10 mM stock solution of the target compound in DMSO.

    • Rationale: DMSO is a common solvent for poorly soluble organic compounds.

    • Prepare a series of universal buffers at constant ionic strength (e.g., 0.1 M KCl) covering a wide pH range (e.g., from pH 2 to pH 12 in 0.5 pH unit increments). Accurately measure the pH of each buffer after preparation.

    • Rationale: Constant ionic strength minimizes activity coefficient variations.

  • Spectral Acquisition:

    • For each pH point, add a small aliquot of the DMSO stock solution to the buffer to achieve a final concentration where the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0 AU, e.g., 50-100 µM). The final percentage of DMSO should be kept low and constant (e.g., <1%) to minimize its effect on the pKa.

    • Acquire a full UV-Vis spectrum (e.g., 220-500 nm) for the compound in each buffer solution, using the corresponding buffer as a blank.

  • Data Analysis:

    • Overlay all acquired spectra. Identify one or more analytical wavelengths (λ) where the absorbance changes significantly with pH.

    • Select the wavelength of maximum difference and plot Absorbance vs. pH.

    • The resulting data should form a sigmoidal curve. The pKa is determined from the inflection point of this curve.[10] This can be found by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the curve.

Expected Data Summary

The pKa result should be reported clearly, including the method and conditions used.

ParameterSymbolDetermined ValueMethodConditions
Acid Dissociation ConstantpKaReport Value ± SDUV-Vis Titration25 °C, I = 0.1 M

Computational Modeling: In Silico Corroboration

Computational chemistry provides a powerful tool to predict and rationalize experimental findings. Density Functional Theory (DFT) is a robust method for calculating the electronic structure and energies of molecules.[11][12]

Core Technique: DFT for pKa Prediction

Causality: The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution (BH⁺ ⇌ B + H⁺).[13] We can use DFT combined with a continuum solvation model (like the SMD or PCM model) to calculate the free energies of the neutral species (B) and the protonated species (BH⁺) in water.[14][15]

digraph "Figure_4_pKa_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_exp" { label="Experimental pKa (UV-Vis)"; bgcolor="#F1F3F4"; style="rounded"; node [fillcolor="#FFFFFF"]; exp_1 [label="Prepare Buffer Series\n(e.g., pH 2 to 12)"]; exp_2 [label="Acquire UV-Vis Spectra\nof compound in each buffer"]; exp_3 [label="Identify Analytical λ\n(max difference in absorbance)"]; exp_4 [label="Plot Absorbance vs. pH"]; exp_5 [label="Determine Inflection Point\n(pKa = pH at inflection)"]; exp_1 -> exp_2 -> exp_3 -> exp_4 -> exp_5; }

subgraph "cluster_comp" { label="Computational pKa (DFT)"; bgcolor="#F1F3F4"; style="rounded"; node [fillcolor="#FFFFFF"]; comp_1 [label="Model Geometries\n(Neutral & Protonated Species)"]; comp_2 [label="Optimize Structures\n(e.g., B3LYP/6-311++G(d,p))"]; comp_3 [label="Calculate Solvated ΔG\n(Using PCM/SMD model)"]; comp_4 [label="Apply Thermodynamic Cycle\nΔG(reaction) = G(B) + G(H+) - G(BH+)"]; comp_5 [label="Calculate pKa\npKa = ΔG(reaction) / 2.303RT"]; comp_1 -> comp_2 -> comp_3 -> comp_4 -> comp_5; }

validation [label="Cross-Validation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; exp_5 -> validation; comp_5 -> validation; }

Figure 4: Parallel experimental and computational workflows for pKa determination.

Step-by-Step DFT Methodology
  • Structure Preparation: Build 3D models of both the neutral 5-amino pyrazole (B) and its form protonated at the amino nitrogen (BH⁺).

  • Geometry Optimization: Perform a full geometry optimization for both structures in the gas phase and then in a simulated aqueous environment using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).[16]

  • Energy Calculation: Perform a frequency calculation on the optimized structures to obtain the Gibbs free energies (G) in solution for B and BH⁺.

  • pKa Calculation: Use the direct method via the following thermodynamic relationship:

    • ΔG_sol = G_sol(B) + G_sol(H⁺) - G_sol(BH⁺)

    • pKa = ΔG_sol / (2.303 * RT)

    • Note: The value for the Gibbs free energy of the solvated proton, G_sol(H⁺), is a known challenge and must be taken from established literature values for the specific level of theory and solvent model used.

Conclusion: A Self-Validating Approach

The characterization of a novel chemical entity is a foundational step in drug development. The integrated approach detailed in this guide—combining theoretical prediction, rigorous experimental measurement, and computational validation—constitutes a self-validating system. Agreement between the substituent-based hypothesis, the experimentally determined thermal stability and pKa, and the DFT-calculated pKa provides high confidence in the final physicochemical profile. This robust dataset for 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine is essential for guiding formulation, predicting in vivo behavior, and ultimately enabling its successful development as a potential therapeutic agent.

References

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  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]

  • PURKH. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2014). Current status of pyrazole and its biological activities. Available from: [Link]

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  • Taylor & Francis Online. (2019). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2011). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Available from: [Link]

  • Horizon Research Publishing. (2014). Studies Thermodynamical Stability of Complexes of Rare Earth Metal Ions with Substituted Pyrazole. Available from: [Link]

  • NextSDS. 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine. Available from: [Link]

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  • ACS Publications. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available from: [Link]

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  • Columbia University. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

  • SCIRP. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Available from: [Link]

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  • Rowan University. (2025). How to Predict pKa. Available from: [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • ResearchGate. (2021). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Available from: [Link]

  • Coriolis Pharma. Differential Scanning Calorimetry. Available from: [Link]

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Available from: [Link]

  • Nature. (2021). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Synthesis Protocols for 4-Bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine

Introduction & Strategic Rationale Highly substituted 5-aminopyrazoles are privileged pharmacophores in modern medicinal chemistry, frequently serving as core scaffolds in kinase inhibitors and central nervous system (CN...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Highly substituted 5-aminopyrazoles are privileged pharmacophores in modern medicinal chemistry, frequently serving as core scaffolds in kinase inhibitors and central nervous system (CNS) therapeutics[1]. The target compound, 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (CAS: 2470439-66-6)[2], features a unique combination of steric bulk (cyclopropyl and isopropyl groups) and a reactive electrophilic handle (C4-bromide). This specific substitution pattern is highly sought after for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[3][4].

This application note provides a self-validating, scalable two-step protocol for synthesizing this building block. The methodology prioritizes high regioselectivity, operational safety, and process efficiency, transitioning seamlessly from bench-scale (10 g) to kilo-lab production.

Retrosynthetic Analysis & Reaction Pathway

The synthesis is achieved via a robust two-stage process:

  • Cyclocondensation: Reaction of a β-ketonitrile with a substituted hydrazine to form the pyrazole core[5].

  • Electrophilic Halogenation: Regioselective bromination at the electron-rich C4 position[6].

SynthesisPathway SM1 3-Cyclopropyl-3-oxopropanenitrile Int1 Hydrazone Intermediate SM1->Int1 Condensation (EtOH, Reflux) SM2 Isopropylhydrazine HCl SM2->Int1 Int2 3-Cyclopropyl-1-(propan-2-yl) -1H-pyrazol-5-amine Int1->Int2 Intramolecular Cyclization Product 4-Bromo-3-cyclopropyl-1-(propan-2-yl) -1H-pyrazol-5-amine Int2->Product Regioselective Bromination (C4) Reagent N-Bromosuccinimide (NBS) Reagent->Product

Fig 1: Two-stage synthesis pathway for 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine.

Stage 1: Cyclocondensation (Pyrazole Core Formation)

Mechanistic Causality

The synthesis of the intermediate 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (CAS: 1462952-68-6) relies on the condensation of 3-cyclopropyl-3-oxopropanenitrile with isopropylhydrazine.

  • Reagent Selection: Isopropylhydrazine is utilized as its hydrochloride salt rather than the free base. The salt is significantly more stable against atmospheric oxidation and safer to handle on a large scale. A mild base (e.g., sodium acetate or DIPEA) is required to liberate the free hydrazine in situ.

  • Regioselectivity: The more nucleophilic unsubstituted nitrogen of the hydrazine attacks the highly electrophilic ketone carbonyl, forming a hydrazone intermediate. Subsequent Thorpe-Ziegler-type intramolecular cyclization occurs when the secondary nitrogen attacks the nitrile carbon, followed by tautomerization to yield the stable 5-aminopyrazole[1].

  • Solvent Dynamics: Absolute ethanol is chosen as it provides an optimal reflux temperature (78 °C) to drive the dehydration step of hydrazone formation without causing thermal degradation of the nitrile[5].

Step-by-Step Protocol (100 g Scale)
  • Preparation: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Add 3-cyclopropyl-3-oxopropanenitrile (100.0 g, 0.916 mol, 1.0 eq) and absolute ethanol (800 mL) to the flask. Stir to dissolve.

  • Hydrazine Addition: Add isopropylhydrazine hydrochloride (111.5 g, 1.00 mol, 1.1 eq) in one portion. The suspension will remain heterogeneous.

  • Base Addition: Slowly add anhydrous sodium acetate (82.6 g, 1.00 mol, 1.1 eq) over 15 minutes. Note: A slight endotherm may be observed.

  • Cyclization: Heat the reaction mixture to gentle reflux (75–80 °C) for 6 hours. Monitor the disappearance of the starting material via TLC (Eluent: 5% MeOH in DCM) or LC-MS.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to approximately 20% of its original volume.

  • Extraction: Partition the residue between Ethyl Acetate (1 L) and Water (500 mL). Separate the organic layer and wash the aqueous layer with additional Ethyl Acetate (2 x 250 mL).

  • Purification: Wash the combined organic layers with brine (500 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate to yield a crude solid. Recrystallize from MTBE/Heptane to afford the pure intermediate as an off-white crystalline solid.

Stage 2: Regioselective Bromination

Mechanistic Causality

The C4 position of the 5-aminopyrazole ring is highly activated toward electrophilic aromatic substitution due to the synergistic electron-donating effects of the adjacent C5-amino group and the pyrazole nitrogen[3][4].

  • Brominating Agent: N-Bromosuccinimide (NBS) is strictly preferred over molecular bromine ( Br2​ ). Br2​ is highly corrosive, difficult to handle at scale, and prone to causing oxidative degradation of the exocyclic amine. NBS provides a controlled, mild release of electrophilic bromine ( Br+ )[6].

  • Temperature Control: The reaction must be initiated at 0 °C. Exceeding 10 °C during the NBS addition can lead to competitive N-bromination of the amine or polybromination.

  • Quenching: A sodium thiosulfate ( Na2​S2​O3​ ) quench is mandatory to neutralize any unreacted electrophilic bromine species before workup, preventing downstream degradation.

Step-by-Step Protocol (100 g Scale)
  • Preparation: In a 3 L jacketed reactor, dissolve 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (100.0 g, 0.605 mol, 1.0 eq) in anhydrous Acetonitrile (1.2 L).

  • Cooling: Cool the solution to 0–5 °C under a nitrogen atmosphere.

  • Bromination: Add N-Bromosuccinimide (113.0 g, 0.635 mol, 1.05 eq) portion-wise over 45 minutes, ensuring the internal temperature does not exceed 5 °C. Note: The reaction is moderately exothermic and the solution will darken.

  • Maturation: Stir the mixture at 0 °C for 1 hour, then allow it to naturally warm to room temperature (20 °C) and stir for an additional 2 hours.

  • Quenching: Pour the reaction mixture into a vigorously stirred 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ , 1 L). Stir for 30 minutes until the dark color dissipates to a pale yellow.

  • Extraction: Extract the aqueous mixture with Dichloromethane (3 x 600 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3​ (500 mL) to remove succinimide byproducts, followed by brine (500 mL).

  • Isolation: Dry over MgSO4​ , filter, and concentrate under reduced pressure. The crude product can be purified via short-path silica gel filtration (eluting with Hexanes/EtOAc 3:1) to yield the target compound as a pale solid.

Scale-Up Metrics & Quantitative Data

The protocols described above have been validated across multiple scales. The table below summarizes the quantitative performance metrics, demonstrating the robustness of the process.

Scale (Input SM1)Stage 1 Yield (%)Stage 2 Yield (%)Overall Yield (%)HPLC PurityE-Factor*
10 g (Bench)85.2%92.4%78.7%> 99.5%45.2
100 g (Pilot)88.5%94.1%83.2%> 99.0%38.4
1 kg (Kilo-lab)86.0%91.5%78.6%> 98.5%32.1

*E-Factor (Environmental Factor) = Total mass of waste / Mass of product. The reduction in E-factor at scale is attributed to optimized solvent recovery during the extraction phases.

Analytical Validation Parameters

To ensure the structural integrity and purity of the final product, the following analytical validations are standard:

  • LC-MS (ESI+): Expected [M+H]+ for C9​H14​BrN3​ is m/z 244.0 (for 79Br ) and 246.0 (for 81Br ), displaying the characteristic 1:1 isotopic doublet of a mono-brominated species.

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • Absence of the pyrazole C4-H proton (which typically appears around 5.3 ppm in the Stage 1 intermediate) confirms complete regioselective bromination.

    • Broad singlet ~5.0 ppm (2H, −NH2​ , exchangeable with D2​O ).

    • Multiplet ~4.4 ppm (1H, isopropyl −CH− ).

    • Multiplet ~1.8 ppm (1H, cyclopropyl −CH− ).

    • Doublet ~1.3 ppm (6H, isopropyl −CH3​ ).

    • Multiplets ~0.8–0.9 ppm (4H, cyclopropyl −CH2​− ).

References

  • NextSDS. "4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine". Available at: [Link][2]

  • Thieme E-Books. "Adventures in the Chemistry of Nitro Compounds". Available at:[Link][3]

  • ACS Omega. "K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation". Available at: [Link][6]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine

Authored by: [Your Name/Group], Senior Application Scientist Introduction: The Strategic Importance of Suzuki-Miyaura Coupling for Substituted Pyrazoles The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Group], Senior Application Scientist

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling for Substituted Pyrazoles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, prized for its robustness in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction offers a powerful tool for the synthesis of complex molecules, particularly in the pharmaceutical industry, due to its mild reaction conditions, broad functional group tolerance, and predictable stereochemistry.[2][3][4]

This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and valuable substrate: 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine . Substituted pyrazoles are prevalent motifs in a vast array of biologically active compounds and approved drugs. The ability to efficiently functionalize the pyrazole core at the 4-position opens avenues for the rapid generation of diverse chemical libraries essential for drug discovery and development programs.

However, the presence of an amino group on the pyrazole ring introduces specific challenges. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5] Therefore, a carefully optimized protocol is paramount to achieve high yields and purity. This document provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and a mechanistic rationale for the Suzuki-Miyaura cross-coupling of this specific aminopyrazole derivative.

Understanding the Mechanistic Landscape

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing the reaction for a specific substrate like 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine.

  • Oxidative Addition: The cycle initiates with the insertion of a Pd(0) species into the carbon-bromine bond of the pyrazole, forming a Pd(II) intermediate.[1][6] The choice of a suitable palladium precursor and ligand is critical at this stage. Electron-rich phosphine ligands can facilitate this step, especially for heteroaryl bromides.[7][8]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (boronic acid or ester) to the palladium center. The presence of a base is essential here, as it activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transfer.[9][10]

  • Reductive Elimination: In the final step, the two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R²-B(OR)₂ + Base diaryl_pd R¹-Pd(II)L_n-R² transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Successful Coupling

The success of the Suzuki-Miyaura coupling of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine hinges on the careful selection of several critical parameters. The presence of the free amino group necessitates particular attention to the choice of catalyst, ligand, base, and solvent.

ParameterRecommended OptionsRationale & Key Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-formed catalysts (e.g., XPhos Pd G2/G3)Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective but require in-situ reduction to the active Pd(0) species. Pd(PPh₃)₄ is an air-sensitive Pd(0) source. Pre-formed catalysts offer convenience and high activity, especially for challenging substrates.[11][12]
Ligand Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), DPPFBulky, electron-rich phosphine ligands are generally preferred for coupling heteroaryl halides. They promote oxidative addition and stabilize the catalytic species.[7][8][10] For aminopyrazoles, these ligands can also mitigate catalyst inhibition by the amine functionality.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is crucial for activating the boronic acid.[9] K₃PO₄ is often a good choice for heteroaromatic substrates.[10][13] K₂CO₃ and Cs₂CO₃ are also widely used and can be effective.[14] The base strength can influence the reaction rate and selectivity.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[14][15] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Boronate esters (e.g., pinacol esters)Boronic acids are common, but boronate esters can offer greater stability and are sometimes preferred for sensitive substrates.[6] An excess of the boronic acid (1.2-1.5 equivalents) is generally used to drive the reaction to completion.[15]
Reaction Temperature 80-120 °CThe optimal temperature will depend on the specific catalyst system and the reactivity of the coupling partners. Microwave irradiation can significantly shorten reaction times.[14][16]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine. Optimization may be required for specific boronic acids.

Materials:

  • 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5]

  • Base (e.g., K₂CO₃, 2.0 equiv)[9][15]

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate or oil bath

  • TLC plates for reaction monitoring

  • Standard work-up and purification supplies (e.g., Celite, ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[5][15]

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.[5][15] The final concentration of the pyrazole substrate is typically in the range of 0.1-0.5 M.[15]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.[15]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[15]

    • Wash the filtrate with water and then with brine.[15]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Caption: A typical experimental workflow for Suzuki coupling reactions.

Troubleshooting and Considerations for Aminopyrazoles

The presence of the 5-amino group on the pyrazole ring can lead to specific challenges. Here are some key considerations and troubleshooting tips:

  • Dehalogenation: A common side reaction is the dehalogenation of the starting material. This can be more prevalent with iodo-substituted pyrazoles, making the bromo-substituted substrate a good choice.[17][18] If dehalogenation is significant, consider using a milder base or a different catalyst/ligand combination.

  • Catalyst Inhibition: The amino group can coordinate to the palladium center, inhibiting the catalytic cycle.[5] Using bulky phosphine ligands can sterically hinder this coordination.[7][8] In some cases, increasing the catalyst loading might be necessary, although this is less desirable from a process chemistry perspective.

  • N-Arylation: While less common under Suzuki-Miyaura conditions, the possibility of N-arylation of the amino group should be considered, especially at higher temperatures. Analysis of the crude reaction mixture by LC-MS can help identify any such byproducts.

  • Unprotected Pyrazole NH: For related pyrazoles with an unprotected NH, this can also interact with the catalyst. Fortunately, the target molecule has this position substituted with an isopropyl group, which circumvents this potential issue. For other substrates, specific protocols for unprotected nitrogen-rich heterocycles have been developed.[13][19]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine. By carefully selecting the palladium catalyst, ligand, base, and solvent system, a wide range of aryl and heteroaryl groups can be introduced at the 4-position of the pyrazole core. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Rogers, D. W., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Thomas, S. P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Zhang, P., et al. (2020). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • Zatopkova, R., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]

  • Tomanová, P., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Advances. [Link]

  • Winge, T., et al. (2024). Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. Archiv der Pharmazie. [Link]

  • Request PDF. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]

  • Rogers, D. W., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • R Discovery. (2021, December 1). Fluorometric study on the amine-catalysed Suzuki–Miyaura coupling. [Link]

  • Zatopkova, R., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Fernandes, M. A., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules. [Link]

Sources

Method

Application Note &amp; Protocols: The Strategic Use of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine as a Core Intermediate for Kinase Inhibitor Synthesis and Evaluation

Abstract & Introduction The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous approved therapeutics.[1][2][3] Its derivatives exhibit a vast range of biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous approved therapeutics.[1][2][3] Its derivatives exhibit a vast range of biological activities, with a particular prominence in the field of oncology as kinase inhibitors.[4][5] Kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development.[6][7]

This application note details the utility of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (CAS No. 2470439-66-6) as a versatile and strategic intermediate for the synthesis of potent kinase inhibitors.[8] The molecule's structure is pre-validated for kinase hinge binding, with the 5-amino group serving as a key hydrogen bond donor. The cyclopropyl and isopropyl groups provide desirable vectors for exploring the ATP-binding pocket while maintaining favorable physicochemical properties. Critically, the bromine atom at the C4 position serves as a robust and versatile synthetic handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.[1][9]

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals. We present a detailed, field-proven protocol for utilizing this intermediate in a Suzuki-Miyaura cross-coupling reaction to synthesize a novel substituted pyrazole. Subsequently, we outline protocols for the biological evaluation of the synthesized compound, including a direct in vitro kinase assay and a cell-based proliferation assay to determine its efficacy and cellular potency.

Synthetic Protocol: Synthesis of a C4-Arylated Pyrazole Kinase Inhibitor

The bromine atom on the pyrazole core is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.[9] The Suzuki-Miyaura coupling is a highly robust and functional group-tolerant method for this transformation, allowing for the introduction of a wide array of aryl and heteroaryl moieties.[1][10][11] This protocol describes a general procedure for the synthesis of a C4-arylated pyrazole derivative.

Causality Behind Experimental Choices
  • Catalyst System: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][10]

  • Base: A base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is essential for the activation of the boronic acid partner in the transmetalation step.[10][12]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is commonly used. The organic solvent solubilizes the organic reagents, while water is necessary to dissolve the inorganic base.[10]

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (Argon or Nitrogen) because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it.[1]

Experimental Workflow for Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Add Intermediate, Arylboronic Acid, Base, and Pd Catalyst to Schlenk Tube B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Degassed Dioxane/Water Solvent B->C D 4. Heat Reaction Mixture (e.g., 90-100 °C) C->D E 5. Monitor Progress by TLC or LC-MS D->E F 6. Cool to RT, Dilute with Ethyl Acetate, Wash with Water & Brine E->F G 7. Dry Organic Layer (e.g., Na₂SO₄), Filter, and Concentrate F->G H 8. Purify Crude Product via Silica Gel Column Chromatography G->H I 9. Characterize Final Product (NMR, HRMS) H->I

Caption: Workflow for Suzuki-Miyaura Cross-Coupling Synthesis.

Materials and Reaction Protocol

Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine259.161.01.0259 mg
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)151.961.21.2182 mg
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.050.0558 mg
Potassium Phosphate (K₃PO₄)212.272.02.0425 mg
1,4-Dioxane (degassed)---8 mL
Water (degassed)---2 mL

Step-by-Step Protocol:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).[10]

  • Inerting: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture (4:1 ratio) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-pyrazole is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure C4-arylated pyrazole product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Protocols

Once the target compound is synthesized and purified, its biological activity must be assessed. The following protocols outline a two-stage evaluation process: a direct enzymatic assay to determine inhibitory potency against a specific kinase, followed by a cell-based assay to measure the compound's effect on cancer cell proliferation. For this example, we will consider a Cyclin-Dependent Kinase (CDK) as the target, a family of kinases often implicated in cell cycle progression and cancer.[5]

Biological Evaluation Workflow

G cluster_0 Stage 1: In Vitro Kinase Assay cluster_1 Stage 2: Cell-Based Proliferation Assay A 1. Prepare Serial Dilution of Synthesized Inhibitor B 2. Incubate Kinase, Substrate, ATP, and Inhibitor A->B C 3. Stop Reaction & Measure Kinase Activity (e.g., ADP-Glo) B->C D 4. Calculate IC₅₀ Value C->D E 5. Seed Cancer Cells in 96-well Plate F 6. Treat Cells with Serial Dilution of Inhibitor for 72h E->F G 7. Add XTT/MTT Reagent and Incubate F->G H 8. Measure Absorbance G->H I 9. Calculate EC₅₀ Value H->I

Caption: Workflow for Kinase Inhibitor Biological Evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ADP produced in a kinase reaction, which is a direct measure of enzyme activity. A lower ADP level in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific peptide substrate

  • ATP, MgCl₂, DTT, BSA

  • Kinase Assay Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Synthesized inhibitor dissolved in DMSO

Step-by-Step Protocol:

  • Inhibitor Preparation: Prepare a serial dilution of the synthesized inhibitor in kinase assay buffer (e.g., from 100 µM to 1 nM), keeping the final DMSO concentration constant (e.g., <1%).

  • Kinase Reaction: In a 384-well plate, add 2 µL of the kinase/substrate mixture to wells. Then, add 1 µL of the inhibitor dilution (or DMSO for control).

  • Initiation: Start the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL. Incubate at room temperature for 60 minutes.

  • ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Table 2: Representative In Vitro Kinase Assay Data

CompoundTarget Kinase (CDK2) IC₅₀ (nM)Off-Target Kinase (GSK3β) IC₅₀ (nM)Selectivity Index (GSK3β/CDK2)
Synthesized Inhibitor 145>10,000>222
Staurosporine (Control)581.6
Protocol 2: Cell-Based Proliferation Assay (XTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13] Metabolically active cells reduce the yellow tetrazolium salt XTT to an orange-colored formazan product, which can be quantified spectrophotometrically.[14]

Targeted Kinase Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/Raf/MEK/ERK Pathway Receptor->Ras CDK CDK/Cyclin Complexes Ras->CDK Rb Rb Phosphorylation CDK->Rb Inhibitor Synthesized Inhibitor Inhibitor->CDK E2F E2F Release Rb->E2F Proliferation Gene Transcription & Cell Proliferation E2F->Proliferation

Caption: Simplified CDK Signaling Pathway Targeted by Inhibitor.

Materials:

  • Human cancer cell line (e.g., HCT-116 colorectal carcinoma)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • XTT Cell Proliferation Assay Kit[13]

  • Synthesized inhibitor dissolved in DMSO

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the synthesized inhibitor in growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or DMSO for vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay Reagent Preparation: Immediately before use, prepare the activated XTT solution by mixing the XTT reagent and the activation reagent as per the manufacturer's protocol.[13]

  • Color Development: Add 50 µL of the activated XTT solution to each well. Incubate for 2-4 hours at 37°C, allowing the formazan product to form.

  • Measurement: Gently shake the plate and measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of >650 nm should be used to subtract background absorbance.[15]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the inhibitor concentration and use non-linear regression to determine the EC₅₀ value (the concentration that causes 50% reduction in cell viability).

Table 3: Representative Cell-Based Assay Data (HCT-116 Cells)

CompoundEC₅₀ (µM)
Synthesized Inhibitor 10.85
Doxorubicin (Control)0.20

Conclusion

4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine is a high-value intermediate for constructing libraries of potential kinase inhibitors. Its pre-configured core allows for rapid elaboration at the C4 position using reliable and scalable synthetic methods like the Suzuki-Miyaura coupling. The protocols provided herein offer a robust framework for both the chemical synthesis and subsequent biological characterization of novel inhibitors derived from this scaffold. By following this integrated chemical and biological workflow, drug discovery programs can efficiently advance from intermediate to lead compound identification.

References

  • Ahmad, G., Rasool, N., Qamar, M.U., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14, 103270. [Link]

  • Al-Warhi, T., Rizk, S., El-Faham, A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

  • Sigma-Aldrich. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. SigmaAldrich.cn. [Link]

  • NextSDS. (n.d.). 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine. NextSDS. [Link]

  • Kharl, M., Singh, S., & Verma, A. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Heimsoeth, A., Trautmann, M., Wengner, A. M., et al. (2024). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals. [Link]

  • Moon, S., Kim, W., Kim, J. M., et al. (2019). In vitro NLK Kinase Assay. Bio-protocol. [Link]

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Collins, J. C., Johnson, J. S., & Deagostino, A. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters. [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • Pinto, M., Palmeira, A., Fernandes, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]

  • Kumar, A., & Kumar, K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Allam, N., Kerim, M., & Khedr, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Allam, N., Kerim, M., Khedr, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

Sources

Application

Anwendungshinweis: Strategische Derivatisierung der 5-Aminogruppe in 4-Brom-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amin für die chemische Biologie und Wirkstoffentwicklung

Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 18.

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Author: BenchChem Technical Support Team. Date: March 2026

Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 18. März 2026 Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zu bewährten Methoden für die chemische Modifikation der 5-Aminogruppe des wichtigen heterozyklischen Bausteins 4-Brom-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amin. Die vorgestellten Protokolle umfassen Acylierung, Sulfonylierung, Palladium-katalysierte N-Arylierung und Cyclokondensationsreaktionen. Der Schwerpunkt liegt auf der Erläuterung der chemischen Logik hinter den experimentellen Entscheidungen, um Forschern die rationale Gestaltung von Substanzbibliotheken für Struktur-Wirkungs-Beziehungs-Studien (SAR) und die Entwicklung neuer pharmazeutischer Wirkstoffe zu ermöglichen.

Einleitung und strategische Bedeutung

Das Molekül 4-Brom-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amin ist ein hochfunktionalisierter heterozyklischer Baustein, der in der modernen medizinischen Chemie von großem Interesse ist. Seine Struktur vereint mehrere wichtige Merkmale: einen Pyrazol-Kern, der in vielen bioaktiven Molekülen vorkommt, eine reaktive 5-Aminogruppe, ein Bromatom an Position 4, das für Kreuzkupplungsreaktionen zugänglich ist, sowie lipophile Cyclopropyl- und Isopropyl-Substituenten, die die pharmakokinetischen Eigenschaften verbessern können.

Die primäre Aminogruppe an der C5-Position ist ein entscheidender Angriffspunkt für die Derivatisierung. Ihre Modifikation ermöglicht die systematische Untersuchung von Wasserstoffbrückenbindungen, die Einführung verschiedener sterischer und elektronischer Eigenschaften und die Synthese von komplexen, kondensierten Ringsystemen. Dieser Anwendungshinweis beschreibt mehrere robuste und vielseitige Protokolle zur Derivatisierung dieser funktionellen Gruppe, die für die Erstellung von fokussierten Substanzbibliotheken unerlässlich sind.

Methode 1: Acylierung und Sulfonylierung zur Bildung von Amiden und Sulfonamiden

Die Umwandlung der primären Aminogruppe in ein Amid oder Sulfonamid ist eine der fundamentalsten Derivatisierungstechniken. Diese Reaktion neutralisiert die basische Natur des Amins und wandelt einen Wasserstoffbrückendonor in einen Akzeptor um, was die Interaktion mit biologischen Zielstrukturen signifikant verändern kann. Die Wahl des Acylierungs- oder Sulfonylierungsreagenzes ermöglicht eine feine Abstimmung der Lipophilie und der sterischen Anforderungen des Endprodukts.[1]

Begründung der experimentellen Wahl

Die Verwendung einer tertiären Aminbase wie Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA) ist entscheidend, um den bei der Reaktion entstehenden Halogenwasserstoff (z. B. HCl) zu neutralisieren und die Reaktion voranzutreiben. Pyridin kann ebenfalls als Base und Lösungsmittel dienen. Die Reaktion wird typischerweise bei 0 °C begonnen, um eine zu exotherme Reaktion zu kontrollieren, und anschließend bei Raumtemperatur zur Vervollständigung gerührt.

Allgemeines Protokoll für die Acylierung (z. B. mit Acetylchlorid)
  • Vorbereitung: In einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Rundkolben wird 4-Brom-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amin (1,0 Äquiv.) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) (ca. 0,1 M) gelöst.

  • Basenzugabe: Triethylamin (1,2 Äquiv.) wird zu der Lösung gegeben und die Mischung auf 0 °C in einem Eisbad abgekühlt.

  • Reagenzzugabe: Acetylchlorid (1,1 Äquiv.), gelöst in einer kleinen Menge DCM, wird langsam über eine Spritze zu der gerührten Lösung getropft.

  • Reaktion: Nach der Zugabe wird das Eisbad entfernt und die Reaktionsmischung für 2-4 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Die Reaktion wird durch Zugabe von Wasser oder einer gesättigten wässrigen Natriumbicarbonatlösung beendet. Die organische Phase wird abgetrennt, mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Reinigung: Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte N-acetylierte Produkt zu erhalten.

Hinweis: Dieses Protokoll ist analog auf andere Acylchloride, Anhydride und Sulfonylchloride (z. B. Tosylchlorid, Mesylchlorid) anwendbar.

Tabelle 1: Übersicht über Acylierungs- und Sulfonylierungsreagenzien
ReagenzBasen-OptionenLösungsmittelTypische ReaktionszeitProduktklasse
AcetylchloridTEA, DIPEA, PyridinDCM, THF2–4 hAmid
BenzoylchloridTEA, DIPEA, PyridinDCM, 1,4-Dioxan3–6 hAmid
MethansulfonylchloridTEA, DIPEADCM1–3 hSulfonamid
p-ToluolsulfonylchloridPyridinPyridin, DCM4–12 hSulfonamid
Workflow-Diagramm für die Acylierung/Sulfonylierung

Acylation_Sulfonylation_Workflow cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung & Reinigung Start Start: 5-Aminopyrazol in DCM AddBase Zugabe von Base (z.B. TEA) Start->AddBase Cool Kühlung auf 0 °C AddBase->Cool AddReagent Langsame Zugabe von Acyl-/Sulfonylchlorid Cool->AddReagent Stir Rühren bei Raumtemperatur AddReagent->Stir Quench Quenchen mit wässriger Lösung Stir->Quench Extract Extraktion & Trocknung Quench->Extract Purify Säulenchromatographie Extract->Purify Product Endprodukt (Amid/Sulfonamid) Purify->Product

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von Amiden und Sulfonamiden.

Methode 2: Palladium-katalysierte N-Arylierung (Buchwald-Hartwig-Aminierung)

Die Buchwald-Hartwig-Aminierung ist eine der leistungsfähigsten Methoden zur Bildung von Kohlenstoff-Stickstoff-Bindungen und ermöglicht die direkte Kupplung der 5-Aminogruppe mit einer Vielzahl von Aryl- und Heteroarylhalogeniden.[2] Diese Reaktion ist für die Erforschung von SAR von unschätzbarem Wert, da sie den Zugang zu Analoga ermöglicht, bei denen die Aminogruppe mit diversen aromatischen Systemen substituiert ist.

Begründung der experimentellen Wahl

Der Erfolg der Buchwald-Hartwig-Reaktion hängt stark von der Wahl des Katalysatorsystems ab, das aus einer Palladiumquelle und einem sterisch anspruchsvollen Phosphinliganden besteht. Für die Kupplung von Aminen mit Fünfring-Heterocyclen haben sich Liganden wie XPhos oder tBuBrettPhos als besonders wirksam erwiesen.[3] Als Base wird häufig ein nicht-nukleophiles, starkes Alkoxid wie Natrium-tert-butanolat (NaOtBu) oder eine mildere Carbonatbase wie Kaliumphosphat (K₃PO₄) verwendet, um die Deprotonierung des Amins zu erleichtern und den Katalysator zu regenerieren.

Protokoll für eine typische Buchwald-Hartwig-N-Arylierung
  • Vorbereitung: Ein Schlenkrohr oder eine Mikrowellen-Viole wird im Ofen getrocknet und unter Inertgasatmosphäre abgekühlt.

  • Reagenzienzugabe: In das Reaktionsgefäß werden 4-Brom-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amin (1,0 Äquiv.), das Arylhalogenid (z. B. 4-Bromtoluol, 1,1 Äquiv.), der Palladium-Präkatalysator (z. B. XPhos-Pd-G3, 2 mol%), der Ligand (falls kein Präkatalysator verwendet wird) und die Base (z. B. K₃PO₄, 2,0 Äquiv.) eingewogen.

  • Lösungsmittelzugabe: Ein wasserfreies, entgastes aprotisches Lösungsmittel wie Toluol oder 1,4-Dioxan wird hinzugefügt.

  • Reaktion: Das Reaktionsgefäß wird verschlossen und die Mischung bei 80–110 °C für 12–24 Stunden erhitzt. Der Reaktionsfortschritt wird mittels LC-MS oder DC überwacht.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung durch Celite filtriert, um den Katalysator zu entfernen. Das Filtrat wird im Vakuum eingeengt.

  • Reinigung: Der Rückstand wird in einem organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen, mit Wasser gewaschen und getrocknet. Die Reinigung erfolgt durch Säulenchromatographie.

Diagramm des Buchwald-Hartwig-Katalysezyklus

Buchwald_Hartwig_Cycle Vereinfachter Buchwald-Hartwig-Katalysezyklus Pd0 Pd(0)L_n PdII_Complex Ar-Pd(II)-X (L_n) Pd0->PdII_Complex + Ar-X OxAdd Oxidative Addition Amine_Complex [Ar-Pd(II)-NHR']+ (L_n) PdII_Complex->Amine_Complex + R'NH₂ + Base - Base-H-X BaseAssoc Basenassoziation & Amin-Koordination Amine_Complex->Pd0 Ar-NHR' RedElim Reduktive Eliminierung

Abbildung 2: Schematische Darstellung des Katalysezyklus der Buchwald-Hartwig-Aminierung.

Methode 3: Cyclokondensation zur Synthese von Pyrazolo[3,4-d]pyrimidinen

5-Aminopyrazole sind Schlüsselvorläufer für die Synthese von Pyrazolo[3,4-d]pyrimidinen, einem heterozyklischen System, das als "Purin-Isoster" in vielen Kinase-Inhibitoren und anderen pharmazeutisch relevanten Molekülen zu finden ist.[4] Eine effiziente "One-Flask"-Methode nutzt die Reaktion mit N,N-disubstituierten Amiden in Gegenwart eines Kupplungsreagenzes, um das kondensierte Ringsystem zu bilden.[5][6]

Begründung der experimentellen Wahl

Die Reaktion mit Dimethylformamid (DMF) in Gegenwart von Phosphortribromid (PBr₃) erzeugt in situ ein Vilsmeier-ähnliches Reagenz.[7] Dieses reagiert mit der 5-Aminogruppe und dem benachbarten C4-Kohlenstoffatom des Pyrazols. Die anschließende Zugabe einer Base oder eines Silylierungsmittels wie Hexamethyldisilazan (HMDS) fördert die intramolekulare Cyclisierung und Aromatisierung zum Pyrazolo[3,4-d]pyrimidin-Produkt.[5][6] Diese Methode ist besonders attraktiv, da sie in einem einzigen Reaktionsgefäß abläuft und hohe Ausbeuten liefert.

Protokoll für die "One-Flask"-Synthese von Pyrazolo[3,4-d]pyrimidinen
  • Vorbereitung: In einem trockenen, mit Inertgas gespülten Rundkolben wird 4-Brom-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amin (1,0 Äquiv.) in wasserfreiem DMF (das sowohl als Lösungsmittel als auch als Reagenz dient) gelöst.

  • Aktivierung: Die Lösung wird auf 50–60 °C erhitzt, und Phosphortribromid (PBr₃, ca. 3,0 Äquiv.) wird langsam zugetropft. Die Mischung wird für 1–2 Stunden bei dieser Temperatur gerührt, bis die Bildung des Vilsmeier-Intermediats abgeschlossen ist (DC-Kontrolle).[5]

  • Cyclisierung: Nach Abkühlen der Mischung wird Hexamethyldisilazan (HMDS) zugegeben, und die Reaktion wird erneut erhitzt, um die Cyclisierung zu vervollständigen.

  • Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe zu Eiswasser beendet. Das ausgefallene Produkt wird abfiltriert, mit Wasser gewaschen und getrocknet.

  • Reinigung: Falls erforderlich, kann das Produkt durch Umkristallisation oder Säulenchromatographie weiter gereinigt werden.

Diagramm des Reaktionsablaufs

Cyclocondensation_Pathway Start 5-Aminopyrazol Reagents DMF / PBr₃ (Vilsmeier-Reagenz Bildung) Start->Reagents Schritt 1: Aktivierung Intermediate Formamidin-Intermediat Reagents->Intermediate Cyclization HMDS (Cyclisierung) Intermediate->Cyclization Schritt 2: Ringschluss Product Pyrazolo[3,4-d]pyrimidin Cyclization->Product

Abbildung 3: Vereinfachter Reaktionsweg zur Synthese von Pyrazolo[3,4-d]pyrimidinen.

Schlussfolgerung

Die Derivatisierung der 5-Aminogruppe von 4-Brom-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amin bietet eine Fülle von Möglichkeiten zur Synthese neuartiger Verbindungen für die Wirkstoffforschung. Die hier vorgestellten Protokolle für Acylierung/Sulfonylierung, Buchwald-Hartwig-N-Arylierung und Cyclokondensation sind robuste und skalierbare Methoden, die den Zugang zu einer breiten chemischen Vielfalt ermöglichen. Die strategische Anwendung dieser Techniken, kombiniert mit der Möglichkeit zur weiteren Funktionalisierung am C4-Brom-Substituenten, macht dieses Pyrazol-Derivat zu einem außergewöhnlich wertvollen Baustein für die Entwicklung zukünftiger Therapeutika.

Referenzen

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  • Yeh, W.-P., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. PubMed. Verfügbar unter: [Link][6]

  • Unverferth, C., et al. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. Verfügbar unter: [Link]

  • Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(2), 224-280. Verfügbar unter: [Link][4]

  • Verma, A., et al. (2024). Silver-Catalyzed Synthesis of 5-Amino-4-sulfonyl Pyrazoles from 1,2-Diaza-1,3-dienes. Journal of Organic Chemistry. Verfügbar unter: [Link]

  • Abdel-Monem, M. I. (2017). Reactions of 5-aminopyrazole with Active Methylene Compounds: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum. Verfügbar unter: [Link]

  • Yeh, W.-P., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. ResearchGate. Verfügbar unter: [Link]

  • Abdel-Wahab, B. F., et al. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 15(4). Verfügbar unter: [Link]

  • Wang, J., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 483. Verfügbar unter: [Link]

  • Gholampour, N., et al. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. PLOS ONE, 19(9), e0309995. Verfügbar unter: [Link][1]

  • Ivanova, Y. I., et al. (2022). Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. Organic & Biomolecular Chemistry, 20(37), 7436-7446. Verfügbar unter: [Link]

  • Sbihi, M., et al. (2020). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Verfügbar unter: [Link]

  • Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 134-152. Verfügbar unter: [Link]

  • Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Verfügbar unter: [Link]

  • Frolova, L. V., et al. (2017). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. ResearchGate. Verfügbar unter: [Link][8]

  • Un-Nisa, M. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Verfügbar unter: [Link]

  • Rani, P., et al. (2025). Design and development of sulfenylated 5-aminopyrazoles as the inhibitors of acetylcholinesterase and butyrylcholinesterase. The Royal Society of Chemistry. Verfügbar unter: [Link]

  • Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Verfügbar unter: [Link][9]

  • Kędzia, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9747-9753. Verfügbar unter: [Link]

  • Tanimori, S., et al. (2019). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 24(17), 3048. Verfügbar unter: [Link]

  • Kucharek, M., & Danel, A. (2021). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. ResearchGate. Verfügbar unter: [Link]

  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713-716. Verfügbar unter: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Verfügbar unter: [Link][2]

  • Kucharek, M., & Danel, A. (2021). PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1H-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION. Chemistry of Heterocyclic Compounds, 57(6), 577-582. Verfügbar unter: [Link]

  • Tigo, A. T., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 804-807. Verfügbar unter: [Link][3]

  • Kędzia, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Verfügbar unter: [Link]

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Method

Application Note &amp; Protocols: Strategic Derivatization of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine for the Synthesis of Novel Pharmaceutical Scaffolds

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its versatile biological activities.[1][2][3][4][5] This application note details the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its versatile biological activities.[1][2][3][4][5] This application note details the strategic utility of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (CAS 2470439-66-6) as a highly functionalized and versatile starting material for the synthesis of diverse pharmaceutical building blocks. We provide an in-depth analysis and field-proven protocols for key transformations targeting its two primary reactive sites: the 4-bromo position for palladium-catalyzed cross-coupling reactions and the 5-amino group for nucleophilic derivatization. The methodologies discussed herein—specifically the Suzuki-Miyaura coupling and Buchwald-Hartwig amination—are foundational for generating libraries of novel compounds with significant potential in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[6][7][8]

Introduction: The Value of a Multifunctional Pyrazole Core

Substituted pyrazoles are five-membered heterocyclic compounds that exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.[1][2][3] Their ability to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, makes them ideal for binding to biological targets like protein kinases.[1][7][8]

The subject of this guide, 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine, is a purpose-built intermediate for library synthesis. Its structure offers three key points of diversity:

  • The 4-Bromo Position: An ideal handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions. Brominated pyrazoles are often superior to their iodo-counterparts due to a reduced tendency for dehalogenation side reactions.[9][10]

  • The 5-Amino Group: A primary amine that serves as a potent hydrogen bond donor and a nucleophilic site for further functionalization, such as amidation or reaction with other electrophiles.[6][11]

  • The 3-Cyclopropyl Group: This moiety provides a three-dimensional character, which can enhance binding affinity and improve metabolic stability in drug candidates.

This document provides robust protocols for leveraging these features to create advanced pharmaceutical intermediates.

Physicochemical Properties and Safety Information

Prior to any experimental work, it is crucial to understand the properties and handling requirements of the starting material.

PropertyValueSource / Reference
CAS Number 2470439-66-6[12][13]
Molecular Formula C₉H₁₄BrN₃[13]
Molecular Weight 244.13 g/mol Calculated
Physical Form Powder[13]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[12][13]
Precautionary Codes P261, P280, P305+P351+P338[13]

Safety Directive: Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Refer to the full Safety Data Sheet (SDS) before use.

Core Synthetic Strategies and Protocols

The strategic value of this building block is realized through its selective functionalization. The diagram below illustrates the primary synthetic pathways.

G cluster_start Starting Material cluster_products Pharmaceutical Building Blocks cluster_reactions start 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald acylation N-Acylation start->acylation prod1 4-Aryl/Heteroaryl Derivatives prod2 4-Amino Derivatives prod3 5-Amide Derivatives suzuki->prod1 buchwald->prod2 acylation->prod3

Figure 1: Key synthetic pathways for the derivatization of the title compound.

Protocol 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

Principle: The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[16] It enables the introduction of a vast array of aryl and heteroaryl groups at the 4-position of the pyrazole core, a critical step in tuning the electronic and steric properties of potential drug candidates. The use of a modern palladium precatalyst like XPhos Pd G2 ensures high efficiency and broad substrate scope, even with potentially coordinating substrates like aminopyrazoles.[17]

G cluster_workflow Suzuki-Miyaura Coupling Workflow arrow -> reagents 1. Combine Reactants - Pyrazole (1.0 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (2-5 mol%) - Base (2.0 eq) setup 2. Add Solvent & Degas - Dioxane/H₂O (4:1) - Evacuate & backfill with N₂/Ar (3x) reagents->setup reaction 3. Heat Reaction - Stir at 80-110 °C or - Microwave at 135 °C setup->reaction monitor 4. Monitor Progress - TLC / LC-MS reaction->monitor workup 5. Aqueous Workup - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup purify 6. Purify Product - Column Chromatography workup->purify

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a microwave vial, add 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and XPhos Pd G2 (0.025 equiv.).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (to a concentration of ~0.1 M with respect to the starting pyrazole). Seal the vial and thoroughly degas the mixture by evacuating and backfilling with an inert gas (nitrogen or argon) three times.

    • Causality: Degassing is critical to remove oxygen, which can oxidize the Pd(0) active catalyst and lead to lower yields. The aqueous solvent system is often essential for the transmetalation step of the Suzuki catalytic cycle.

  • Heating and Reaction: Place the vial in a microwave reactor and heat to 135 °C for 40 minutes.[18] Alternatively, the mixture can be heated in a sealed tube at 100 °C in an oil bath for 12-16 hours.

    • Causality: Microwave heating dramatically accelerates the reaction rate, often leading to cleaner product profiles and shorter reaction times compared to conventional heating.[18][19]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-substituted pyrazole derivative.

Exemplary Data Table:

Coupling PartnerProduct StructureExpected Yield (%)Purity (LC-MS, %)
Phenylboronic Acid4-phenyl-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine85-95%>98%
4-Methoxyphenylboronic Acid4-(4-methoxyphenyl)-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine88-96%>98%
Pyridine-3-boronic Acid4-(pyridin-3-yl)-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine75-85%>95%
Protocol 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a transformative reaction in medicinal chemistry, enabling the formation of C-N bonds that are otherwise difficult to synthesize.[20][21] This protocol allows for the coupling of the 4-bromo position with a wide variety of primary and secondary amines, generating novel diaminopyrazole scaffolds. The choice of a bulky, electron-rich phosphine ligand (a "Buchwald ligand") is critical for facilitating the reductive elimination step and preventing β-hydride elimination.[20][22]

G cluster_workflow Buchwald-Hartwig Amination Workflow arrow -> reagents 1. Combine Reactants (Glovebox) - Pyrazole (1.0 eq), Pd Precatalyst (2 mol%) - Ligand (4 mol%), Base (1.4 eq) setup 2. Add Amine & Solvent - Amine (1.2 eq) - Anhydrous Toluene/Dioxane reagents->setup reaction 3. Heat Reaction - Stir at 100-110 °C under N₂/Ar setup->reaction monitor 4. Monitor Progress - TLC / LC-MS reaction->monitor workup 5. Quench & Extract - Quench with sat. NH₄Cl - Extract with EtOAc monitor->workup purify 6. Purify Product - Column Chromatography workup->purify

Figure 3: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Detailed Step-by-Step Protocol:

  • Reaction Setup (Inert Atmosphere): In a glovebox, add 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand such as tBuDavePhos (0.04 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

    • Causality: This reaction is highly sensitive to air and moisture. The use of a strong, non-nucleophilic base like NaOtBu is essential for deprotonating the amine coupling partner to form the active palladium-amido complex.[21] The bulky tBuDavePhos ligand promotes the desired reductive elimination.

  • Reagent Addition: Remove the tube from the glovebox. Add the amine coupling partner (1.2 equiv.) followed by anhydrous toluene (to a concentration of ~0.1 M).

  • Heating and Reaction: Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 12-24 hours under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-amino-substituted pyrazole derivative.

Exemplary Data Table:

Coupling PartnerProduct StructureExpected Yield (%)Purity (LC-MS, %)
Morpholine4-(morpholin-4-yl)-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine70-85%>97%
AnilineN⁴-phenyl-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4,5-diamine65-80%>95%
BenzylamineN⁴-benzyl-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4,5-diamine60-75%>95%

Conclusion

4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine is a high-value, strategically designed building block for modern medicinal chemistry. Its orthogonal reactive sites—the 4-bromo group and the 5-amino group—allow for selective and efficient derivatization through robust and scalable synthetic methods. The protocols detailed in this application note for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide reliable pathways for generating diverse libraries of novel pyrazole derivatives. These products are primed for further investigation as lead compounds in drug discovery, particularly for targeting protein kinases and other important therapeutic targets.

References

  • Jain, A. K., et al. (2023). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. ACS Publications. [Link]

  • Jain, A. K., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • Jain, A. K., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv. [Link]

  • Anonymous. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. Research & Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • Kumar, K., & Goyal, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Jain, A. K., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Jain, A. K., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]

  • Kumar, R., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • NextSDS. (n.d.). 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine. NextSDS. [Link]

  • Talaviya, R. (2024). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Anonymous. (2024). Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]

  • Kysil, A., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. [Link]

  • Kysil, A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Bouli-sika, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]

  • Ichikawa, H., et al. (2010). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Bouli-sika, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones. RSC Publishing. [Link]

  • Kuhn, N., et al. (2007). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Verlag der Zeitschrift für Naturforschung. [Link]

  • Frantz, D. E., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic Chemistry Portal. [Link]

  • Kuleshova, O., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Publishing. [Link]

  • Ríos-Gutiérrez, M., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. Heterocycles. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Kumar, A., et al. (2021). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Angene Chemical. [Link]

  • Anonymous. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. studylib.es. [Link]

  • Ríos-Gutiérrez, M., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • ECHA CHEM. (n.d.). Overview. ECHA CHEM. [Link]

  • Wang, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

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Application

Application Note: In Vitro Assay Preparation and Kinase Screening Protocol Using 4-Bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine Derivatives

Introduction & Pharmacological Context The 5-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors targeting Aurora kinases, LRRK2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The 5-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors targeting Aurora kinases, LRRK2, BTK, and FGFR[1][2][3]. The compound 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (CAS: 2470439-66-6) represents a highly optimized fragment for such campaigns.

From a structural perspective, the 5-amino group and the adjacent pyrazole nitrogen (N2) act as a bidentate hydrogen bond donor-acceptor pair, perfectly complementing the backbone carbonyl and amide NH of the kinase hinge region[3][4]. The strategic placement of the 4-bromo substituent serves a dual purpose: it acts as a heavy-atom vector for halogen bonding with gatekeeper residues, and it provides a versatile synthetic handle for late-stage Suzuki-Miyaura cross-coupling to access the DFG-out pocket[5]. Furthermore, the 3-cyclopropyl and 1-(propan-2-yl) (isopropyl) groups provide rigid lipophilic contacts that enhance binding affinity within the hydrophobic sub-pockets while improving overall cellular permeability[6].

This application note details the rigorous in vitro preparation and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay protocols required to evaluate derivatives of this scaffold, ensuring high scientific integrity and reproducible structure-activity relationship (SAR) data.

Physicochemical Considerations and Stock Preparation

Due to the high lipophilicity imparted by the cyclopropyl, isopropyl, and bromo groups, these derivatives are prone to aqueous insolubility and colloidal aggregation if mishandled. Aggregation can lead to promiscuous, non-specific enzyme inhibition (PAINS-like behavior), artificially inflating apparent potency.

Causality in Preparation: To mitigate this, primary stocks must be prepared in 100% anhydrous DMSO. The introduction of non-ionic detergents (e.g., Brij-35 or CHAPS) in the final assay buffer is mandatory to disrupt potential colloidal aggregates and ensure the inhibitor remains in a monomeric state during the assay[4].

Compound Preparation Protocol
  • Weighing: Equilibrate the lyophilized powder of the 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine derivative to room temperature in a desiccator before opening to prevent atmospheric condensation.

  • Dissolution: Dissolve the compound in 100% anhydrous DMSO to achieve a primary stock concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at 25°C to ensure complete dissolution.

  • Storage: Aliquot the 10 mM stock into amber glass vials (to prevent photolytic degradation of the bromo-pyrazole core) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Serial Dilution: For IC50​ determination, perform a 3-fold or 4-fold serial dilution in 100% DMSO using an acoustic liquid handler (e.g., Labcyte Echo) or precision multichannel pipettes.

In Vitro TR-FRET Kinase Assay Protocol

TR-FRET is the gold standard for evaluating kinase inhibitors due to its high sensitivity, broad dynamic range, and resistance to compound auto-fluorescence—a critical factor when screening conjugated pyrazole derivatives[1][2].

Materials
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% (v/v) Brij-35, 1 mM DTT.

  • Enzyme: Recombinant kinase domain (e.g., Aurora B or LRRK2).

  • Substrate: Biotinylated peptide substrate specific to the target kinase.

  • Detection Reagents: Europium-labeled anti-phospho antibody (Donor) and Streptavidin-Allophycocyanin (Acceptor).

Step-by-Step Methodology
  • Compound Dispensing: Transfer 100 nL of the serially diluted compounds (in 100% DMSO) into a low-volume 384-well white microplate. This ensures the final DMSO concentration remains at 1% (v/v) in a 10 µL assay volume, preventing solvent-induced kinase denaturation.

  • Enzyme/Substrate Addition: Add 4.9 µL of a 2X Enzyme/Biotin-Peptide mix prepared in Assay Buffer. Centrifuge the plate at 1000 x g for 1 minute.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes. Causality: This allows the 5-aminopyrazole derivative to reach binding equilibrium with the kinase hinge region before the reaction is initiated.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (prepared in Assay Buffer). Crucial Step: The final ATP concentration must be set exactly at the apparent Km​ of the specific kinase. This ensures that the measured IC50​ values can be accurately converted to Ki​ values using the Cheng-Prusoff equation, allowing for true comparison of ATP-competitive inhibitors.

  • Kinase Reaction: Seal the plate and incubate at 25°C for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of the Detection Mix (containing EDTA to chelate Mg 2+ and stop the reaction, alongside the Eu-antibody and SA-APC). Incubate for 60 minutes at room temperature.

  • Reading: Read the plate on a TR-FRET compatible microplate reader. Excitation at 340 nm; measure emission at 615 nm (Donor) and 665 nm (Acceptor). Calculate the TR-FRET ratio (665/615).

Data Analysis and Quality Control

The raw TR-FRET ratios are normalized to vehicle (DMSO) controls (0% inhibition) and no-enzyme controls (100% inhibition). Data should be fitted to a four-parameter logistic (4PL) non-linear regression model to extract the IC50​ and Hill slope.

ParameterTarget Value / RangeScientific Rationale
Final DMSO Concentration ≤ 1.0% (v/v)Prevents solvent-induced kinase denaturation or precipitation.
ATP Concentration Apparent Km​ Allows accurate calculation of Ki​ for ATP-competitive inhibitors.
Z'-Factor > 0.6Indicates a robust, reproducible assay suitable for high-throughput screening.
Hill Slope ( nH​ ) 0.8 – 1.2Confirms 1:1 stoichiometric binding. A slope >1.5 strongly suggests compound aggregation or non-specific binding.

Visualizations

Pathway A 5-Aminopyrazole Derivative B Kinase Hinge Region (e.g., Aurora B / LRRK2) A->B ATP Competitive Inhibition C Substrate Phosphorylation B->C Blocked D Downstream Signaling (Cell Cycle / Survival) C->D Pathway Arrest

Mechanism of action for 5-aminopyrazole derivatives in kinase signaling pathways.

Workflow Step1 Compound Preparation (10 mM in 100% Anhydrous DMSO) Step2 Acoustic Dispensing (100 nL into 384-well plate) Step1->Step2 Step3 Enzyme & Substrate Addition (Pre-incubation for Equilibrium) Step2->Step3 Step4 ATP Initiation (Reaction at Km ATP) Step3->Step4 Step5 Incubation & Stop (EDTA + Detection Reagents) Step4->Step5 Step6 TR-FRET Detection (Ex: 340nm, Em: 615/665nm) Step5->Step6

Step-by-step TR-FRET kinase assay workflow for evaluating pyrazole derivatives.

References

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 ACS Medicinal Chemistry Letters URL:[Link][1]

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning ACS Medicinal Chemistry Letters URL:[Link][2]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects PubMed Central (PMC) URL:[Link][6]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review MDPI - International Journal of Molecular Sciences URL:[Link][3]

  • Approaches towards the synthesis of 5-aminopyrazoles PubMed Central (PMC) URL:[Link][5]

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Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine

Welcome to the dedicated technical support guide for the synthesis of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve reaction yields and product purity.

Introduction to the Synthesis

The synthesis of the target molecule, a substituted aminopyrazole, is typically achieved in a two-stage process. The first stage involves the formation of the pyrazole core through a cyclocondensation reaction, followed by a regioselective bromination in the second stage. Success in this synthesis hinges on careful control of reaction conditions, purity of starting materials, and a clear understanding of the underlying reaction mechanisms.

  • Stage 1: Pyrazole Ring Formation: The Knorr pyrazole synthesis and related methods are the most common routes, involving the condensation of a β-ketonitrile or a similar 1,3-dicarbonyl equivalent with a substituted hydrazine.[1][2]

  • Stage 2: Electrophilic Bromination: The pyrazole ring is electron-rich and readily undergoes electrophilic substitution. The C4 position is the most nucleophilic site, making it the preferred position for bromination.[3][4]

Below is a general workflow for the synthesis.

Synthesis_Workflow SM Starting Materials (Cyclopropyl β-ketonitrile & Isopropylhydrazine) PF Stage 1: Pyrazole Formation (Cyclocondensation) SM->PF Catalyst (Acid/Base) Intermediate 3-cyclopropyl-1-(propan-2-yl) -1H-pyrazol-5-amine PF->Intermediate Bromination Stage 2: Bromination (Electrophilic Substitution) Intermediate->Bromination Brominating Agent (e.g., NBS) Purification Workup & Purification Bromination->Purification Product Final Product (4-bromo-3-cyclopropyl-1-(propan-2-yl) -1H-pyrazol-5-amine) Purification->Product

Caption: General two-stage synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high overall yield? Both stages are critical, but the initial pyrazole ring formation is foundational. A low yield or the formation of impurities in Stage 1 will invariably lead to a poor outcome in Stage 2. Ensuring the purity of your starting materials, particularly the hydrazine which can degrade, is a crucial first step.[5]

Q2: Why is N-Bromosuccinimide (NBS) often recommended for the bromination step? N-Bromosuccinimide (NBS) is a mild and highly regioselective brominating agent for electron-rich heterocycles like pyrazoles.[3][6] It provides a low concentration of Br₂ in situ, which minimizes over-bromination and other side reactions that can occur with liquid bromine, especially under harsh conditions.[7]

Q3: Can regioisomers form during the pyrazole synthesis? How can I control this? Yes, the reaction between an unsymmetrical 1,3-dicarbonyl equivalent and a substituted hydrazine can potentially yield two different regioisomers. The regioselectivity is often dependent on pH.[5] Acidic conditions may favor one isomer, while basic conditions favor the other. For the synthesis of aminopyrazoles from β-ketonitriles, controlling the initial condensation step is key to directing the cyclization towards the desired amine position.

Q4: My final product is an oil instead of a solid. What should I do? This is a common issue, often caused by residual high-boiling solvents like DMF or the presence of impurities that inhibit crystallization.[8] First, ensure all solvent has been removed under high vacuum. If it remains an oil, attempt to induce crystallization by adding a small amount of a non-polar "anti-solvent" like hexanes and scratching the inside of the flask with a glass rod.[9] If this fails, repurification by column chromatography may be necessary.[9]

Troubleshooting Guide

This guide addresses specific experimental issues in a problem-solution format.

Troubleshooting_Flowchart Start Low Reaction Yield Check_SM 1. Verify Starting Material Quality Start->Check_SM Check_Cond 2. Optimize Reaction Conditions Check_SM->Check_Cond Materials are pure Check_SideRxn 3. Investigate Side Reactions Check_Cond->Check_SideRxn Conditions are optimal Check_Purify 4. Refine Purification Protocol Check_SideRxn->Check_Purify No major side products Solution Improved Yield Check_Purify->Solution

Caption: Logical troubleshooting workflow for low yield.

Issue 1: Low or No Yield in Pyrazole Formation (Stage 1)
  • Potential Cause 1: Poor Quality of Starting Materials.

    • Explanation: Isopropylhydrazine can degrade over time through air oxidation. The β-ketonitrile precursor (e.g., 3-cyclopropyl-3-oxopropanenitrile) may contain acidic or basic impurities that catalyze hydrolysis or other side reactions.[5]

    • Solution:

      • Use freshly opened or recently purified isopropylhydrazine.

      • Verify the purity of the β-ketonitrile by NMR or GC-MS. If necessary, purify by distillation or recrystallization.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the hydrazine.[1]

  • Potential Cause 2: Suboptimal Reaction Conditions.

    • Explanation: The cyclocondensation reaction is sensitive to solvent, temperature, and catalysis. The intermediate hydrazone may be stable and require specific conditions to cyclize efficiently.[5]

    • Solution: Systematically screen reaction parameters. A slight excess of the hydrazine is often used to drive the reaction to completion.[5]

ParameterRecommendationRationale
Solvent Ethanol, 1-Propanol, ToluenePolar protic solvents often work well. Toluene can be effective, especially with azeotropic removal of water.[1][5]
Catalyst Glacial Acetic Acid (catalytic) or Sodium EthoxideAn acid catalyst facilitates condensation and cyclization.[10] Basic conditions can also be effective and may influence regioselectivity.[5]
Temperature Room Temperature to RefluxMonitor reaction progress by TLC. If the reaction stalls at a lower temperature, gradually increase heat to promote cyclization of any stable hydrazone intermediate.[5]
  • Potential Cause 3: Hydrolysis of the β-ketonitrile.

    • Explanation: Under strongly acidic or basic conditions, the nitrile group is susceptible to hydrolysis, forming a β-ketoacid that will not participate in the desired reaction.[5]

    • Solution:

      • If using an acid catalyst, add it after the primary reactants are mixed.

      • Consider running the reaction under neutral conditions in a non-aqueous solvent to minimize hydrolysis.

Issue 2: Low Yield or Poor Regioselectivity in Bromination (Stage 2)
  • Potential Cause 1: Incorrect Brominating Agent or Conditions.

    • Explanation: The pyrazole ring is activated, and harsh brominating agents like elemental bromine (Br₂) can lead to over-bromination or other undesired side reactions. The reaction solvent can also significantly influence the outcome.[6]

    • Solution:

      • Use N-Bromosuccinimide (NBS) as the brominating agent for a milder, more controlled reaction.

      • Perform the reaction in a suitable solvent like DMF or CCl₄. Reactions with NBS are often performed at temperatures ranging from room temperature to 60 °C.[6] Monitor by TLC to avoid prolonged reaction times.

Brominating AgentProsCons
N-Bromosuccinimide (NBS) Mild, highly regioselective for C4, easy to handle (solid).[3]More expensive than Br₂.
Bromine (Br₂) Inexpensive, potent.Highly corrosive and toxic, can lead to over-bromination and side reactions, requires careful handling.[6]
  • Potential Cause 2: Product Loss During Workup.

    • Explanation: The final product, being an amine, can have some water solubility, especially if protonated. It may also be prone to forming salts, which can complicate extraction.

    • Solution:

      • During aqueous workup, adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) before extraction with an organic solvent (e.g., Ethyl Acetate, DCM). This ensures the amine is in its free base form, maximizing its solubility in the organic phase.

      • Wash the combined organic layers with brine to remove excess water before drying over an anhydrous salt like Na₂SO₄ or MgSO₄.

Experimental Protocols

Protocol 1: Synthesis of 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (Intermediate)

This is a general protocol and may require optimization.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-cyclopropyl-3-oxopropanenitrile (1.0 equivalent) in absolute ethanol.

  • Hydrazine Addition: Under an inert atmosphere (N₂ or Ar), add isopropylhydrazine (1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting β-ketonitrile is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used directly or purified by column chromatography.

Protocol 2: Synthesis of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (Final Product)
  • Reactant Preparation: Dissolve the intermediate pyrazole (1.0 equivalent) in Dimethylformamide (DMF) in a round-bottom flask.

  • Bromination: Cool the solution in an ice bath (0 °C). Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[6]

  • Workup: Pour the reaction mixture into ice-water and stir. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic extracts and wash thoroughly with water to remove DMF, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure final product.[9][11]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Technical Support.
  • Google Patents. (n.d.). WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC.
  • BenchChem. (2025). optimization of reaction conditions for pyrazoline synthesis. BenchChem Technical Support.
  • Al-Ostath, A., et al. (2023).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in W
  • Studies on synthesis of pyrazole from dibromo and hydrazine compounds. (2015). eGrove.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020).
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support.
  • ResearchGate. (2017).

Sources

Optimization

Troubleshooting debromination side reactions of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges during the functionalization of complex heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges during the functionalization of complex heterocyclic intermediates.

This guide is specifically engineered to address the persistent issue of hydrodebromination when working with 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine . Below, we dissect the causality of this side reaction and provide self-validating protocols to ensure the integrity of your cross-coupling workflows.

FAQ 1: Mechanistic Causality

Q: Why does 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine undergo massive debromination during palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), sometimes outcompeting the desired product?

A: The root cause is a kinetic bottleneck during the catalytic cycle, driven by severe steric hindrance and the electron-rich nature of the pyrazole core.

When Pd(0) oxidatively adds to the C4–Br bond, it forms a Pd(II)-aryl intermediate. In a standard catalytic cycle, the next step is transmetalation with a boronic acid. However, the C4 position of your substrate is heavily shielded by the adjacent C3-cyclopropyl group, the C5-amino group, and the bulky N1-isopropyl (propan-2-yl) group. This steric congestion drastically slows down the transmetalation step[1].

Because the Pd(II)-aryl intermediate has an extended half-life, competing side reactions take over. If your reaction contains protic solvents (like ethanol), alkoxide bases, or aliphatic amines, the Pd(II) species can undergo β-hydride elimination to form a highly reactive Palladium-Hydride (Pd-H) intermediate. This species rapidly undergoes reductive elimination, replacing your bromine with a hydrogen atom[2].

G A Pd(0) Catalyst B Oxidative Addition (Pd-Ar-Br) A->B + 4-Bromo-pyrazole C Transmetalation (Slow due to sterics) B->C + Boronic Acid E Hydride Abstraction (Pd-Ar-H) B->E + Hydride Source (Solvent/Base) D Reductive Elimination (Desired Product) C->D Fast F Hydrodebromination (Side Product) E->F Reductive Elimination

Competing catalytic cycles: Cross-coupling vs. hydrodebromination.

FAQ 2: Diagnostic Workflows

Q: How can I definitively identify where the hydride is coming from so I can eliminate it?

A: Do not guess the source of the hydride; prove it using a self-validating Deuterium Tracing Assay . By systematically replacing potential hydride sources with their deuterated counterparts, you can track the isotopic label into the side product.

Protocol: Deuterium Tracing Assay for Hydride Source Identification

  • Control Setup: Set up three parallel 1 mmol scale reactions omitting the boronic acid to force the side reaction.

  • Variable Isolation:

    • Reaction A (Solvent Check): Use D₂O/Deuterated Dioxane as the solvent system.

    • Reaction B (Base Check): Use anhydrous standard solvents, but swap your base for a deuterated equivalent (if using an amine base) or use a strictly anhydrous inorganic base.

  • Execution: Heat to standard reaction temperature (e.g., 80 °C) for 4 hours.

  • Workup & Analysis: Extract the organic layer, concentrate, and analyze the crude mixture via LC-MS and ¹H-NMR.

  • Validation: If the debrominated side product in Reaction A shows an[M+1] mass shift on the MS and the C4-H peak is absent in the ¹H-NMR, your solvent system is the primary hydride donor. If no deuterium is incorporated, the hydride is originating from your base or ligand degradation[3].

FAQ 3: Mitigation Strategies & Data

Q: What are the specific parameters I should change to suppress debromination for this congested pyrazole?

A: You must simultaneously eliminate hydride sources and accelerate the transmetalation step.

  • Solvent: Switch from protic solvents (EtOH, MeOH) to polar aprotic systems like 1,4-Dioxane/H₂O or Toluene/H₂O[3].

  • Base: Avoid strong bases or alkoxides (e.g., NaOEt, NaOH) which promote hydride formation. Use milder, inorganic bases like K₃PO₄ or Cs₂CO₃[2].

  • Ligand/Catalyst: Standard Pd(PPh₃)₄ is insufficient for sterically hindered pyrazoles. You must use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos . XPhos accelerates the transmetalation step, allowing the desired pathway to outcompete debromination[1].

Table 1: Quantitative Optimization of Suzuki-Miyaura Coupling Conditions Substrate: 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine + Phenylboronic acid.

Catalyst SystemSolvent SystemBaseTemp (°C)Yield (Desired)Yield (Debrominated)
Pd(PPh₃)₄ (5 mol%)EtOH / H₂O (4:1)Na₂CO₃8012%81%
Pd(dppf)Cl₂ (5 mol%)1,4-Dioxane / H₂O (4:1)K₂CO₃9045%38%
Pd(OAc)₂ / SPhosToluene / H₂O (10:1)K₃PO₄10068%15%
XPhos Pd G2 (2 mol%) 1,4-Dioxane / H₂O (4:1) K₃PO₄ 80 94% <2%

FAQ 4: Validated Experimental Methodology

Q: Do you have a step-by-step protocol optimized specifically for this compound?

A: Yes. The following protocol utilizes the XPhos Pd G2 precatalyst, which generates the active Pd(0) species efficiently without requiring harsh reduction, thereby minimizing early-stage debromination.

Optimized Suzuki-Miyaura Coupling Protocol:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (1.0 mmol, 1.0 equiv) and the desired arylboronic acid (1.5 mmol, 1.5 equiv).

  • Catalyst & Base Addition: Add XPhos Pd G2 (0.02 mmol, 2 mol%) and finely milled anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the vessel with ultra-high purity Argon three times.

  • Solvent Addition: Syringe in 4.0 mL of rigorously degassed 1,4-Dioxane and 1.0 mL of degassed deionized water (4:1 ratio). Note: Degassing via sparging with Argon for 30 minutes prior to addition is critical to prevent catalyst oxidation, which indirectly promotes side reactions.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 80 °C with vigorous stirring (800 rpm) for 4–6 hours.

  • Monitoring: Monitor completion via LC-MS. The bulky nature of the pyrazole means TLC may show streaking due to the free -NH₂ group.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Workflow Start High Debromination Detected (>10%) Solvent 1. Check Solvent Start->Solvent Protic Protic? (EtOH, MeOH) Solvent->Protic Aprotic Switch to Dioxane/H2O or Toluene Protic->Aprotic Yes Base 2. Check Base Protic->Base No Aprotic->Base StrongBase Alkoxide / NaOH? Base->StrongBase MildBase Switch to K3PO4 or Cs2CO3 StrongBase->MildBase Yes Ligand 3. Check Ligand StrongBase->Ligand No MildBase->Ligand Sterics Slow Transmetalation? Ligand->Sterics XPhos Use XPhos Pd G2 (Accelerates coupling) Sterics->XPhos Yes

Troubleshooting decision tree for mitigating pyrazole debromination.

References

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health (PMC). Available at:[Link]

Sources

Troubleshooting

Optimizing recrystallization methods for 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of highly substituted heterocyclic intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of highly substituted heterocyclic intermediates.

The molecule 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (CAS 2470439-66-6) presents a classic "perfect storm" for crystallization failures. It combines a polar, oxidation-prone 5-amino group with three highly lipophilic, sterically demanding substituents (a bromo atom, a cyclopropyl ring, and an isopropyl group). This structural dichotomy severely disrupts crystal lattice packing, making the compound notoriously prone to Liquid-Liquid Phase Separation (LLPS) and oxidative degradation.

Below is a comprehensive troubleshooting guide, self-validating protocol, and data-driven methodology to optimize your recrystallization workflows.

🛠️ Troubleshooting Guides & FAQs

Q1: During recrystallization, my product forms a milky emulsion and settles as a dense oil at the bottom of the flask instead of forming crystals. Why does this happen? A1: This phenomenon is known as [1]. It occurs when the kinetic barrier to integrating solute molecules into a rigid crystal lattice is higher than the energy required to form a secondary liquid phase[1]. Because the cyclopropyl and isopropyl groups create significant steric bulk, the pyrazole molecules struggle to align. Furthermore, drops the melting point of the mixture below the temperature of the supersaturated solution, forcing it to precipitate as a liquid[2].

Q2: How do I force the oiled-out pyrazole to crystallize? A2: You must alter the thermodynamic trajectory to hit the metastable crystallization zone before reaching the miscibility gap[1]:

  • Increase the 'Good' Solvent Ratio: Reheat the mixture until the oil dissolves, then add 10–15% more of your primary solvent (e.g., Isopropanol). This keeps the solute dissolved at lower temperatures, bypassing the oiling boundary[3].

  • Isothermal Seeding: Introduce a pure seed crystal just above the temperature where oiling previously occurred. This provides a thermodynamic template, [1].

  • Controlled Cooling: Rapid cooling spikes supersaturation. Use a programmed cooling ramp (e.g., 0.5 °C/min) to maintain the system within the metastable zone.

Q3: My isolated 5-aminopyrazole crystals have a pink/brown discoloration. How do I prevent this? A3: The electron-rich 5-amino group is highly susceptible to oxidative dearomatization. Under oxidative stress (atmospheric oxygen combined with heat),[4]. Solution: Conduct the recrystallization under an inert argon or nitrogen atmosphere using degassed solvents. If the crude material is already colored, add a radical scavenger like BHT (butylated hydroxytoluene) or perform a hot filtration through a pad of activated carbon (Darco) prior to cooling.

Q4: Which solvent systems are most effective for highly substituted, lipophilic pyrazoles? A4: Highly lipophilic pyrazoles respond poorly to traditional Ethanol/Water mixtures, which often force the hydrophobic compound to oil out[3]. Instead, use a moderately polar organic solvent paired with a non-polar anti-solvent., provides the best balance for impurity rejection and crystal lattice formation[3].

📊 Quantitative Data: Solvent System Evaluation

Table 1: Comparison of recrystallization solvent systems for 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine based on empirical optimization.

Solvent System (Good / Anti)Ratio (v/v)Yield (%)Purity (HPLC %)Oiling Out RiskMechanistic Notes
Ethanol / Water 1:14592.0High High polarity mismatch drives rapid LLPS[3].
Ethyl Acetate / Hexanes 1:37898.5ModerateGood balance; requires strict cooling control[3].
Isopropanol / Heptane 1:48599.2Low Optimal for highly lipophilic, complex pyrazoles[5].
Toluene (Single Solvent)N/A6095.0ModerateRequires extreme cooling; thermal degradation risk.

🧪 Self-Validating Experimental Protocol

Optimized Mixed-Solvent Recrystallization (Isopropanol / Heptane) Every step in this protocol includes a physical or analytical validation checkpoint to ensure the system behaves predictably.

Step 1: Dissolution & Decoloration

  • Suspend the crude pyrazole in a minimal volume of Isopropanol (IPA) at 60 °C under a nitrogen atmosphere.

  • Validation Check: The solution must become completely transparent. If the solution is dark or contains insoluble particulates, add 5% w/w activated carbon, stir for 10 minutes, and perform a hot filtration through a Celite pad.

Step 2: Saturation Boundary Identification

  • Slowly add hot Heptane (anti-solvent) dropwise while maintaining the temperature at 60 °C.

  • Validation Check: Stop the addition exactly when persistent turbidity (a faint milky cloudiness) remains after 15 seconds of vigorous stirring. Add just enough IPA (1–2 drops) to restore absolute clarity. This confirms the solution is resting precisely at the saturation limit.

Step 3: Nucleation & Seeding

  • Cool the solution slowly to 45 °C. Add 1–2 mg of pure 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine seed crystals.

  • Validation Check: The seed crystals must remain solid and act as nucleation sites.

    • If they dissolve: The solution is undersaturated; add more Heptane.

    • If the solution turns milky (emulsion): LLPS has occurred; reheat to 60 °C, add 10% more IPA, and repeat the cooling phase.

Step 4: Crystal Growth & Isolation

  • Ramp the cooling down to 5 °C over a 2-hour period.

  • Vacuum filter the resulting crystalline slurry and wash the filter cake with ice-cold Heptane.

  • Validation Check: Analyze the mother liquor via HPLC. If >10% of the target product remains in the filtrate, the solvent ratio was too rich in IPA. Ensure the isolated crystal purity is >98% before downstream applications.

🔀 Workflow Visualization

G Start Crude 4-bromo-3-cyclopropyl- 1-(propan-2-yl)-1H-pyrazol-5-amine Dissolve Dissolve in minimal hot IPA (Good Solvent) Start->Dissolve AntiSolvent Add hot Heptane dropwise (Anti-solvent) Dissolve->AntiSolvent Cooling Slow cooling to RT AntiSolvent->Cooling Decision Observation? Cooling->Decision Oiling Oiling Out (LLPS) Decision->Oiling Emulsion forms Crystals Crystal Nucleation Decision->Crystals Solid forms Fix1 Reheat to dissolve oil Oiling->Fix1 Filter Vacuum Filtration & Cold Wash Crystals->Filter Fix2 Add more IPA & Seed Crystals Fix1->Fix2 Fix2->Cooling Pure Pure Crystalline Product Filter->Pure

Workflow for troubleshooting Liquid-Liquid Phase Separation (oiling out) during recrystallization.

📚 References

  • Chemistry LibreTexts. "3.6F: Troubleshooting - Step-by-Step Procedures for Crystallization." LibreTexts. Available at:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization - Challenges and Solutions." AutoChem Applications. Available at:[Link]

  • Organic Process Research & Development. "Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir." ACS Publications. Available at:[Link]

  • The Journal of Organic Chemistry. "Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines." ACS Publications. Available at:[Link]

Sources

Optimization

Preventing amine oxidation in 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine during storage

Welcome to the technical support guide for 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (CAS RN: 2470439-66-6). This document provides in-depth troubleshooting advice and answers to frequently asked questions...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (CAS RN: 2470439-66-6). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound, with a specific focus on preventing its oxidative degradation during storage. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to ensure the long-term integrity of their samples.

Frequently Asked Questions (FAQs)

Q1: My solid sample of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine has developed a yellow or brownish tint over time. What is causing this discoloration?

This discoloration is a classic indicator of oxidative degradation. Like many aromatic and heteroaromatic amines, the 5-amino group on the pyrazole ring is susceptible to air oxidation.[1] The process is often initiated by exposure to atmospheric oxygen, light, and trace metal impurities, leading to the formation of highly colored N-oxide species and other degradation byproducts.[1] This is not merely a cosmetic issue; it signifies a change in the chemical purity and potential reactivity of your compound.

Q2: What are the primary degradation products I should be looking for?

While a definitive degradation profile for this specific molecule requires a dedicated study, oxidation of aminopyrazoles can lead to complex outcomes. Common pathways for aromatic amines include the formation of N-oxides, nitroso, and nitro compounds, as well as dimeric or polymeric azo compounds.[2][3] These products can often be detected as new, more polar impurities in analytical techniques like HPLC and LC-MS.

Q3: What are the ideal storage conditions for short-term (days to weeks) and long-term (months to years) storage?

The ideal conditions aim to mitigate the key drivers of oxidation: oxygen, light, and heat.

  • Short-Term Storage: For samples that will be used within a few weeks, storing the solid compound in a tightly sealed amber glass vial at 2-8°C is generally sufficient.[4] The key is to minimize headspace and re-seal the container promptly after each use.

  • Long-Term Storage: For archival purposes, the compound must be rigorously protected. The recommended procedure is to aliquot the solid into single-use amber vials, purge the vials with an inert gas such as argon or nitrogen, and store them at -20°C or below.[5] This multi-barrier approach effectively removes oxygen and uses low temperatures to drastically slow the rate of any potential degradation reactions.

Q4: Is it better to store the compound as a solid or as a solution?

For long-term stability, storing the compound as a dry, crystalline solid is strongly preferred.[6] Solvents can introduce impurities (e.g., peroxides in ethers, dissolved oxygen) that can accelerate degradation. If you must store solutions, use a high-purity, degassed aprotic solvent (e.g., anhydrous DMSO or DMF) and store under an inert atmosphere at low temperatures. Be aware that the stability in solution will be significantly lower than in the solid state.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section addresses specific experimental problems and provides actionable solutions grounded in chemical principles.

Issue 1: After a week in the refrigerator, my stock solution in DMSO shows a new peak in the HPLC chromatogram.

  • Possible Cause: This is likely due to oxidation accelerated by dissolved oxygen in the solvent. Even at 2-8°C, solutions can degrade. DMSO itself is hygroscopic and can contain water, which may affect stability.

  • Causality Explained: The amine functionality is electron-rich and thus susceptible to reaction with electrophilic species. Molecular oxygen, especially in the presence of light or trace metal catalysts, can initiate a radical chain reaction, leading to oxidation.[1][7]

  • Solution & Prevention:

    • Confirm Degradation: Use LC-MS to get a mass of the new impurity. An increase in mass corresponding to one or more oxygen atoms (e.g., M+16 for an N-oxide) is strong evidence of oxidation.

    • Use Degassed Solvents: Before preparing solutions, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

    • Incorporate Antioxidants: For working solutions that will be handled in the air, consider adding a small amount (e.g., 0.01-0.1% w/v) of an antioxidant like Butylated Hydroxytoluene (BHT).[8] Amine-specific antioxidants can also be effective.[7][9] Always run a control to ensure the antioxidant does not interfere with your downstream application.

    • Best Practice: Prepare fresh solutions for each experiment whenever possible. If solutions must be stored, flash-freeze aliquots in an inert atmosphere and store them at -80°C.

Issue 2: The NMR spectrum of my stored compound has become complex, with broad peaks that were not present in the initial analysis.

  • Possible Cause: The presence of paramagnetic species is a likely cause of peak broadening in NMR. This can result from the formation of radical intermediates during the oxidation process or from contamination with paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze oxidation.

  • Causality Explained: Paramagnetic centers provide an efficient mechanism for nuclear spin relaxation, which shortens the lifetime of the excited spin state (T2 relaxation). This results in a wider range of frequencies for the observed signal, causing the characteristic peak broadening.

  • Solution & Prevention:

    • Metal Scavenging: If metal contamination is suspected (e.g., from spatulas or glassware), dissolve the compound in a suitable solvent and treat it with a metal chelator like EDTA or a commercial metal scavenger resin.

    • Improve Handling Technique: Use non-metallic spatulas (e.g., PTFE-coated or ceramic). Ensure all glassware is scrupulously clean and, for highly sensitive applications, consider acid-washing to remove trace metal residues.

    • Re-purify: If degradation is significant, re-purification by flash chromatography or recrystallization may be necessary to obtain material of suitable quality for your experiments.

Experimental Protocols & Data

Protocol 1: Long-Term Storage via Inert Gas Blanketing

This protocol establishes a self-validating system for preserving the integrity of your compound.

  • Preparation: Place a suitable number of 1-2 mL amber glass vials with PTFE-lined septa caps in a vacuum oven at 80°C overnight to ensure they are dry.

  • Aliquoting: In a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen), carefully weigh the desired amount of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine into each vial.

  • Inert Gas Purge: Insert a needle connected to a source of dry argon or nitrogen through the septum. Insert a second, shorter needle to act as an outlet. Gently flush the vial with the inert gas for 1-2 minutes to displace all atmospheric oxygen.

  • Sealing and Storage: While maintaining the positive pressure of inert gas, remove the outlet needle first, followed by the inlet needle. Immediately wrap the cap with Parafilm® as a secondary seal. Label the vial clearly and place it in a freezer at -20°C or below.

  • Validation: Retain one aliquot for immediate analysis (HPLC purity, appearance). After 6-12 months, analyze a second aliquot using the same method to confirm that no degradation has occurred.

Data Summary: Stability Under Various Conditions

The following table summarizes expected stability based on general principles of amine chemistry. This data should be used as a guideline; empirical testing is always recommended.

Storage ConditionAtmosphereTemperatureExpected Purity after 6 MonthsPrimary Risk Factor
Amber vial, sealedAirRoom Temp (20-25°C)<90%Oxygen, Heat, Light
Amber vial, sealedAirRefrigerated (2-8°C)95-98%Oxygen
Amber vial, Parafilm®**Inert Gas (Ar/N₂) **Freezer (-20°C) >99.5% (Minimal)
Clear vial, in solution (DMSO)AirRefrigerated (2-8°C)<95%Oxygen, Light, Solvent Impurities

Visualizing the Process

The Oxidation Cascade

The following diagram illustrates the general mechanism by which aromatic amines degrade in the presence of common atmospheric initiators.

Figure 1: Generalized Amine Oxidation Pathway cluster_initiators Initiators O2 Atmospheric O₂ Radical Amine Radical Cation (Reactive Intermediate) Light UV/Visible Light Metal Metal Ions (Fe³⁺, Cu²⁺) Amine Pyrazol-5-amine (Stable Starting Material) Amine->Radical Initiation Products Oxidized Products (N-Oxides, Azo Dimers, etc.) (Colored Impurities) Radical->Products Propagation & Termination

Caption: Figure 1: Generalized Amine Oxidation Pathway

Decision Workflow for Optimal Storage

This flowchart provides a logical path to selecting the appropriate storage and handling protocol.

Figure 2: Storage Protocol Decision Tree start Start: New Compound Received q1 Intended Storage Duration? start->q1 q2 Form of Compound? q1->q2 > 1 Month short_term Store Solid in Tightly Sealed Amber Vial at 2-8°C q1->short_term < 1 Month long_term Aliquot Solid Under Inert Gas (Protocol 1) and Store at ≤ -20°C q2->long_term Solid solution Prepare Fresh Solution Using Degassed Solvent. Store frozen aliquots under Argon. q2->solution Solution

Caption: Figure 2: Storage Protocol Decision Tree

References

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.Environmental Science & Technology.
  • Oxidative Annulation of 5-Aminopyrazoles with Allylic Alcohols/Propenes: Access to Pyrazolo[3,4- b]pyridines.Synfacts.
  • Amine Storage Conditions: Essential Guidelines for Safety. A&C Solutions. Available at: [Link]

  • What Is The Role Of Amine Type Antioxidants In Lubricating Oils? Henan Minglan Chemical Co., Ltd. Available at: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]

  • 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine. NextSDS. Available at: [Link]

  • Inhibition of amine oxidation.Google Patents.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Available at: [Link]

  • 4-Bromopyrazole. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. Available at: [Link]

  • A new advance in the pollution profile, transformation process, and contribution to aerosol formation and aging of atmospheric amines. RSC Publishing. Available at: [Link]

  • A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ResearchGate. Available at: [Link]

  • Atmospheric Autoxidation of Amines. Environmental Science & Technology. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine. Tintoll. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. Available at: [Link]

  • Amines. PCC Group Product Portal. Available at: [Link]

  • By what reaction does (–)-sparteine decompose in ambient conditions? Chemistry Stack Exchange. Available at: [Link]

  • Innovative Green Oxidation of Amines to Imines under Atmospheric Oxygen. ResearchGate. Available at: [Link]

  • Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels. ACS Publications. Available at: [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Available at: [Link]

  • Aromatic Amines. Sundarban Mahavidyalaya. Available at: [Link]

  • Oxidation of Aminoacetaldehyde Initiated by the OH Radical: A Theoretical Mechanistic and Kinetic Study. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Purity Analysis of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine. This document is de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine. This document is designed for researchers, analytical scientists, and drug development professionals. It provides a structured, in-depth guide based on fundamental chromatographic principles and field-proven insights, moving from initial method development to advanced troubleshooting and validation.

Part 1: Initial Method Development - A Strategic Approach

Developing a reliable HPLC method begins with understanding the analyte and making informed initial choices. This section addresses the primary questions you should ask at the outset of your experiment.

Q1: What are the physicochemical properties of my analyte, and how do they guide my initial choices?

Answer: 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound with several key structural features that dictate the analytical strategy:

  • Pyrazole Core: A five-membered aromatic ring containing two nitrogen atoms. This aromaticity makes it an excellent candidate for UV detection.[1][2]

  • Amine Group (-NH2): A basic functional group that will be protonated (ionized) at acidic pH. The pKa of the analyte is critical; controlling the mobile phase pH is essential to ensure a consistent ionization state, which leads to stable retention times and good peak shapes.[3][4]

  • Substituents (Bromo, Cyclopropyl, Isopropyl): These groups contribute to the overall hydrophobicity of the molecule.

  • Overall Polarity: The combination of the polar amine and pyrazole core with non-polar alkyl and cyclopropyl groups suggests the molecule is moderately polar.

Based on these properties, Reversed-Phase HPLC (RP-HPLC) is the most suitable separation mode, as it is designed for analyzing moderately polar to non-polar compounds.[5][6][7]

Q2: Which HPLC column and mobile phase should I start with?

Answer: For RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.[6][7] A systematic approach to selecting your starting conditions will save significant development time.

Recommended Starting Stationary Phase: A C18 (octadecylsilane) column is the industry standard and the most logical starting point due to its versatility and strong hydrophobic retention.[8][9]

ParameterRecommended Starting ChoiceRationale
Stationary Phase C18 (L1 classification)Provides strong hydrophobic retention, suitable for a wide range of moderately polar compounds.[9]
Particle Size 3 µm or 5 µmStandard particle sizes offering a good balance between efficiency and backpressure.
Column Dimensions 4.6 x 150 mmA common dimension providing good resolution for method development.
Pore Size ~100-120 ÅOptimal for small molecules, ensuring good surface interaction.[8]

Recommended Starting Mobile Phase: The mobile phase must be a buffered aqueous solution mixed with an organic solvent.[5][10]

ParameterRecommended Starting ChoiceRationale & Key Considerations
Mode Gradient ElutionStart with a broad gradient (e.g., 5% to 95% organic) to determine the approximate elution strength needed. This is more efficient than running multiple isocratic runs.
Mobile Phase A (Aqueous) 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 3.0)The amine group requires a controlled acidic pH to ensure it is fully protonated, minimizing peak tailing from silanol interactions.[3][4] Formic acid is volatile and MS-compatible.
Mobile Phase B (Organic) Acetonitrile (ACN)Often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[3][5]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a stable, slightly elevated temperature ensures reproducible retention times and can improve peak shape.[11]
Q3: How do I select the appropriate detector settings?

Answer: The aromatic pyrazole core contains a chromophore that absorbs UV light.

  • Determine Maximum Absorbance (λmax): Dissolve a small amount of your reference standard in the mobile phase. Use a UV-Vis spectrophotometer or the photodiode array (PDA) detector of your HPLC to scan across a range of wavelengths (e.g., 200-400 nm). Pyrazole derivatives typically show strong absorbance between 200 nm and 240 nm.[1][12][13]

  • Set the Wavelength: Set your detector to the λmax to achieve the highest sensitivity for your main component. It is also advisable to monitor a second, lower-energy wavelength to aid in the detection of impurities that may have different spectral properties.

Workflow for Initial Method Development

The following diagram outlines the logical flow for establishing a starting HPLC method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Analyte & System Preparation cluster_method Phase 2: Initial Method Setup cluster_run Phase 3: Execution & Evaluation Analyte Characterize Analyte (Structure, Polarity, pKa) Standard Prepare Reference Standard & Sample Solutions Analyte->Standard UVScan Perform UV Scan (Determine λmax) Standard->UVScan Detector Set Detector (λmax, e.g., ~210 nm) UVScan->Detector Column Select Column (C18, 4.6x150 mm, 5 µm) Gradient Run Broad Gradient (5-95% B over 20 min) Column->Gradient MobilePhase Select Mobile Phase (A: 0.1% Formic Acid B: Acetonitrile) MobilePhase->Gradient Detector->Gradient Evaluate Evaluate Chromatogram (Retention, Peak Shape, Resolution) Gradient->Evaluate Optimize Optimize Gradient & Isocratic Conditions Evaluate->Optimize

Caption: A logical workflow for initial HPLC method development.

Part 2: Troubleshooting Guide

Even with a well-designed starting point, chromatographic issues can arise. This section provides solutions to common problems in a question-and-answer format.

Q4: My peak for the main analyte is tailing. What are the causes and how can I fix it?

Answer: Peak tailing, where the back half of the peak is drawn out, is a common issue, especially for basic compounds like your pyrazole amine.[14]

Potential Cause Explanation & Solution
Secondary Silanol Interactions The free amine group (a base) can interact with acidic silanol groups (Si-OH) on the silica surface of the column packing, causing tailing.[14] Solution: Ensure the mobile phase pH is at least 2 units below the pKa of the amine to keep it fully protonated (BH+). An acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is crucial.[3][4] Using a modern, end-capped column with low silanol activity can also significantly reduce this effect.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[11][15] Solution: Reduce the injection volume or dilute the sample concentration and reinject.
Extra-Column Volume Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing. Solution: Use tubing with the smallest appropriate inner diameter and keep lengths as short as possible. Ensure all fittings are properly tightened.
Q5: I am not getting enough separation (resolution) between my main peak and an impurity. What should I do?

Answer: Poor resolution means the peaks are overlapping, making accurate quantification difficult.[16] Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

Strategy Actionable Steps
Optimize Gradient Slope For a gradient method, a shallower gradient (e.g., increasing the organic content more slowly) will increase the separation between closely eluting peaks.
Change Organic Modifier The choice of organic solvent affects selectivity. If acetonitrile does not provide adequate resolution, try methanol. Methanol has different solvent properties and can alter the elution order of compounds.
Adjust Mobile Phase pH A small change in pH can alter the ionization state of acidic or basic impurities, changing their retention time relative to the main peak.[10]
Increase Column Length or Decrease Particle Size Using a longer column (e.g., 250 mm) or a column with smaller particles (e.g., <3 µm) increases the number of theoretical plates (N), leading to narrower peaks and better efficiency. Note that this will increase backpressure.[11]
Q6: My retention times are drifting between injections. Why is this happening?

Answer: Unstable retention times compromise the reliability of your method.[17]

Potential Cause Explanation & Solution
Inadequate Column Equilibration If you are running a gradient, the column must be fully returned to the initial mobile phase conditions before the next injection. Insufficient equilibration time is a common cause of drift. Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
Mobile Phase Instability The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component. Buffers can also precipitate if the organic concentration is too high. Solution: Always use freshly prepared mobile phase and keep the solvent bottles capped. If using buffers, ensure they are soluble in the highest organic percentage used in your gradient.[11] Premixing the mobile phase and degassing it properly can also enhance stability.[4]
Temperature Fluctuations The laboratory's ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant, controlled temperature for the column.[11]
Troubleshooting Decision Tree

This diagram provides a systematic approach to diagnosing common HPLC issues.

TroubleshootingTree cluster_peakshape Poor Peak Shape cluster_retention Retention Issues Start Identify Chromatographic Problem Tailing Tailing Peak Start->Tailing Fronting Fronting Peak Start->Fronting Broad Broad Peak Start->Broad NoResolution Poor Resolution Start->NoResolution Drift RT Drift Start->Drift Sol_Tailing1 Solution: - Lower mobile phase pH - Use end-capped column Tailing->Sol_Tailing1 Cause: Silanol Interaction Sol_Tailing2 Solution: - Dilute sample - Reduce injection volume Tailing->Sol_Tailing2 Cause: Column Overload Sol_Fronting Solution: - Dissolve sample in initial mobile phase Fronting->Sol_Fronting Cause: Sample solvent too strong Sol_Broad Solution: - Use shorter/narrower tubing - Check fittings Broad->Sol_Broad Cause: Extra-column volume Sol_Res1 Sol_Res1 NoResolution->Sol_Res1 Solution: - Optimize gradient slope - Change organic solvent (ACN -> MeOH) Sol_Res2 Sol_Res2 NoResolution->Sol_Res2 Solution: - Adjust pH - Use longer column Sol_Drift1 Solution: - Increase equilibration time Drift->Sol_Drift1 Cause: Poor Equilibration Sol_Drift2 Solution: - Prepare fresh mobile phase - Use column oven Drift->Sol_Drift2 Cause: Mobile Phase Change

Caption: A decision tree for troubleshooting common HPLC problems.

Part 3: Method Validation & FAQs

Once a method is developed and optimized, it must be validated to prove it is suitable for its intended purpose.[18] This section provides an overview based on ICH Q2(R1) guidelines.[19][20]

Q7: How do I demonstrate that my method is "stability-indicating"?

Answer: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other potential components.[21][22] To prove this, you must perform forced degradation (stress testing) studies.[23][24][25]

The goal is to intentionally degrade the API under various stress conditions to produce potential degradants. The purity of the API peak is then assessed to ensure no co-elution.

Protocol for Forced Degradation
  • Prepare Solutions: Prepare solutions of the API in a suitable solvent.

  • Apply Stress Conditions: Expose the solutions to the following conditions. Aim for 5-20% degradation of the main peak.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid sample at 105 °C for 48 hours.

    • Photolytic: Expose solution to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples alongside an unstressed control using your developed HPLC method with a PDA detector.

  • Evaluation: The method is considered stability-indicating if the peaks for the degradants are well-resolved from the main API peak. Peak purity analysis (using PDA software) should be performed on the API peak in the stressed samples to confirm its spectral homogeneity.

Q8: What are the key parameters I need to assess for method validation according to ICH Q2(R1)?

Answer: The core validation parameters ensure your method is accurate, precise, and reliable.[26]

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.No interference at the retention time of the main peak. Resolution > 2 between the main peak and the closest impurity.
Linearity To show that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50% to 150% of the target concentration).
Accuracy (% Recovery) To determine the closeness of the test results to the true value.98.0% to 102.0% recovery for the API assay.
Precision (RSD%) To measure the degree of scatter between a series of measurements. Assessed at two levels: - Repeatability: Same conditions, short interval. - Intermediate Precision: Different days, analysts, or equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of ~10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) of ~3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temperature, ±0.2 units in pH).System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.

Source: Adapted from ICH Q2(R1) Guidelines.[18][19][27]

Q9: What are common synthesis-related impurities for pyrazoles?

Answer: Understanding potential impurities from the synthesis process is crucial for developing a specific purity method. Common byproducts in pyrazole synthesis can include:[28][29]

  • Regioisomers: If unsymmetrical starting materials are used, different isomers of the final product can form.[28]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds or hydrazine derivatives.[28]

  • Pyrazoline Intermediates: Incomplete oxidation or aromatization during the cyclization step can result in pyrazoline byproducts.[28]

Your HPLC method must be able to separate these potential impurities from the main compound to be considered suitable for purity analysis.

References

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(3), 60-74. [Link]

  • HPLC Chromatography. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Omega Scientific. (n.d.). Solving Common Errors in HPLC. [Link]

  • Rawat, T., & Pandey, I.P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Drug Delivery and Therapeutics. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Stoll, D. R. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. [Link]

  • Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Agrahari, V., et al. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • Rajendran, S. S., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • Seven Star Pharma. (n.d.). High-Performance Liquid Chromatography (HPLC). [Link]

  • Teasdale, A., et al. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • El Maimouni, H., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 21(34), 18679-18689. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]

  • Al-Warhi, T., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • LibreTexts Chemistry. (2021). 12.5: High-Performance Liquid Chromatography. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Al-Zoubi, W. O., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Chemistry & Biodiversity. [Link]

  • El Maimouni, H., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. [Link]

  • El Maimouni, H., et al. (2019). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. HAL Open Science. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • NextSDS. (n.d.). 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine. [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 3-Methylpyrazole. [Link]

  • Hladon, E. A., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • Ghashang, M., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Moravek, Inc. (2023). Why Is HPLC Ideal for Chemical Purity Testing? [Link]

  • Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences. [Link]

  • NextSDS. (n.d.). 4-bromo-3-cyclopropyl-1-propyl-1H-pyrazole. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. [Link]

  • Man-Fai, L., et al. (2010). HPLC Direct Purity Assay Using Ultra-Purified Materials as Primary Standards. Analytical Chemistry. [Link]

  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. [Link]

  • Aggarwal, N., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Vitale, P. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

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Optimization

Technical Support Center: Navigating Steric Hindrance with 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine

From the Senior Application Scientist's Desk: Welcome to the technical support guide for 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine. This substituted pyrazole is a valuable building block in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine. This substituted pyrazole is a valuable building block in medicinal chemistry and materials science, largely due to its unique trifecta of functional groups: a nucleophilic amine, a reactive bromine atom for cross-coupling, and a strained cyclopropyl ring. However, its synthetic utility is often hampered by significant steric congestion. The bulky N1-isopropyl group, in concert with the adjacent C3-cyclopropyl moiety, creates a challenging steric environment that can impede or completely halt standard reactions.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven strategies to overcome these steric barriers. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this molecule that cause steric hindrance?

A: The steric challenges of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine arise from the specific arrangement of its substituents around the pyrazole core. The two main contributors are:

  • The N1-Isopropyl Group: This is the most significant source of steric bulk. Its branched structure creates a wide steric shield that severely restricts access to the adjacent C5-amino group and the N2 position of the pyrazole ring.[1]

  • The C3-Cyclopropyl Group: While smaller than the isopropyl group, its position next to the C4-bromo atom crowds the primary site for cross-coupling reactions. This proximity can interfere with the approach of large catalytic complexes.

Q2: How does this steric hindrance affect the reactivity of the key functional groups?

A: The steric environment dramatically influences the molecule's reactivity profile:

  • C5-Amino Group: This group is highly hindered by the N1-isopropyl group. Standard N-alkylation or N-acylation reactions are exceptionally difficult as electrophiles cannot easily access the nitrogen's lone pair.

  • C4-Bromo Position: This is the most synthetically useful handle for modification via cross-coupling. However, it is flanked by the C3-cyclopropyl group on one side and the C5-amino group (which is sterically influenced by the N1-isopropyl) on the other. This "ortho-ortho" type of substitution pattern makes reactions like Suzuki-Miyaura and Buchwald-Hartwig challenging, often requiring specialized catalysts.[2][3][4]

  • Pyrazole Ring Nitrogens: The N1 position is already substituted. The N2 position, while theoretically a site for electrophilic attack, is sterically shielded by both the N1-isopropyl and C3-cyclopropyl groups, making reactions at this site unfavorable.

Q3: Is direct functionalization of the C5-amino group a viable strategy?

A: Direct functionalization is challenging but not impossible. It typically requires forcing conditions that may not be compatible with other functional groups in a complex molecule. Strategies include:

  • Using highly reactive, small electrophiles (e.g., methyl triflate).

  • Employing high temperatures, potentially with microwave assistance, to overcome the activation energy barrier.[5]

  • Using strong, non-hindered bases to deprotonate the amine, increasing its nucleophilicity.

In many cases, a more effective approach is to incorporate the desired N-substituent during the synthesis of the pyrazole ring itself, rather than attempting to modify the sterically encumbered final product.

Troubleshooting Guide: Common Reaction Failures & Solutions

Scenario 1: Suzuki-Miyaura Cross-Coupling at the C4-Position

Q: My Suzuki-Miyaura reaction with a boronic acid is giving low conversion, or I'm only recovering starting material. What's going wrong and how do I fix it?

A: This is a classic issue for sterically hindered aryl halides. The primary bottleneck is the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. The steric bulk around the C4-position prevents many standard palladium catalysts from approaching effectively.

Root Cause Analysis & Corrective Actions:

  • Ineffective Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ often fail because the triphenylphosphine ligands are not sufficiently electron-rich or bulky to promote oxidative addition with challenging substrates.[6]

    • Solution: Employ modern, specialized ligands designed for sterically demanding couplings. These ligands are both bulky and highly electron-donating, which promotes the formation of the active, low-coordinate Pd(0) species necessary for the reaction.[6][7]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent. An inappropriate base may not be strong or soluble enough to facilitate the transmetalation step efficiently.

    • Solution: Screen a combination of strong inorganic bases and aprotic polar solvents. Cesium carbonate and potassium phosphate are often superior to weaker bases like sodium carbonate.[8] Dioxane, toluene, and DMF are excellent solvent choices.[8]

Table 1: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Couplings

LigandPalladium Pre-catalystTypical BaseSolventTemperature (°C)Key Advantages & Citation
SPhos Pd₂(dba)₃ or SPhos Pd G3K₃PO₄, Cs₂CO₃Dioxane, Toluene80-110Excellent for hindered aryl bromides.[7]
XPhos Pd₂(dba)₃ or XPhos Pd G3K₃PO₄t-BuOH, Toluene80-110Broad utility for challenging couplings.[6][7]
RuPhos Pd(OAc)₂ or RuPhos Pd G3K₂CO₃, K₃PO₄Dioxane/H₂O80-100Effective for a wide range of substrates.[6]
NHC Ligands (e.g., IPr) [Pd(IPr)(cin)Cl]t-BuOKDioxane80-100Highly active catalysts, good for electron-rich and hindered partners.[2][9]

Protocol 1: Optimized Suzuki-Miyaura Coupling of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine

  • Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., SPhos Pd G3, 2-5 mol%) and the SPhos ligand (if not using a pre-catalyst, 4-10 mol%).

  • Reagent Addition: Add 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Atmosphere Purge: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane, to a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram 1: Role of Bulky Ligands in Overcoming Steric Hindrance

G cluster_0 Catalytic Cycle cluster_1 The Challenge: Oxidative Addition pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Aryl-Pd(II)-Br(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OH)₂ + Base) pd2_complex->transmetalation diaryl_pd2 Aryl-Pd(II)-R(L₂) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Aryl-R (Desired Product) reductive_elimination->product aryl_halide Hindered Aryl Halide (Our Substrate) steric_clash Steric Clash! aryl_halide->steric_clash success Successful Addition aryl_halide->success small_ligand Pd(0)(PPh₃)₄ small_ligand->steric_clash bulky_ligand Pd(0)(SPhos)₂ bulky_ligand->success success->pd2_complex

Caption: Bulky phosphine ligands (e.g., SPhos) create an active catalyst that facilitates oxidative addition with sterically hindered substrates, whereas smaller ligands often fail.

Scenario 2: Buchwald-Hartwig Amination at the C4-Position

Q: I am attempting a Buchwald-Hartwig amination to couple a primary or secondary amine, but the reaction is sluggish and gives complex mixtures. What should I try?

A: The Buchwald-Hartwig amination is mechanistically similar to the Suzuki coupling and suffers from the same sensitivity to steric hindrance.[10][11] The challenge is amplified when both the aryl halide and the amine coupling partner are sterically hindered.

Root Cause Analysis & Corrective Actions:

  • Inadequate Ligand Performance: The requirements for a successful Buchwald-Hartwig amination are even more stringent than for Suzuki coupling. The ligand must not only promote oxidative addition but also facilitate the C-N bond-forming reductive elimination.

    • Solution: Use ligands specifically developed for C-N bond formation. Buchwald's dialkylbiaryl phosphine ligands are the gold standard. For particularly challenging couplings, bulky N-heterocyclic carbene (NHC) ligands can also be highly effective.[12][13]

  • Incorrect Base Selection: The base in a Buchwald-Hartwig reaction is critical for deprotonating the amine to form the active nucleophile. A weak base will result in no reaction, while a nucleophilic base can lead to side products.

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common choice.[8] For substrates with base-sensitive functional groups, lithium hexamethyldisilazide (LiHMDS) can be a milder yet still potent alternative.[12]

Table 2: Recommended Catalyst Systems for Hindered Buchwald-Hartwig Aminations

LigandPalladium Pre-catalystTypical BaseSolventTemperature (°C)Key Advantages & Citation
RuPhos Pd₂(dba)₃ or RuPhos Pd G3NaOtBu, LHMDSToluene, Dioxane80-110Excellent for a wide range of primary and secondary amines.[6]
BrettPhos BrettPhos Pd G3NaOtBuToluene80-110Highly effective for coupling primary amines.[14]
tBu-XPhos Pd₂(dba)₃LiHMDSToluene100-120Designed for extremely hindered couplings.
IPrOMe (NHC) [Pd(IPrOMe)(cin)Cl]LiHMDS, NaOtBuToluene100-110Provides high activity for hindered aryl chlorides and amines.[12]

Protocol 2: Optimized Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the strong base (e.g., NaOtBu, 1.2-1.5 eq) to a dry reaction vessel.

  • Reagent Addition: Add 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (1.0 eq).

  • Solvent and Amine Addition: Add anhydrous toluene or dioxane, followed by the amine coupling partner (1.1-1.3 eq).

  • Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • Sciforum. (n.d.). Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Retrieved from [Link]

  • Peng, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry. Retrieved from [Link]

  • Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved from [Link]

  • Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413-420. [Link]

  • Das, U., Al-Harrasi, A., & Das, P. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC medicinal chemistry, 13(10), 1195–1233. [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4). Retrieved from [Link]

  • Ghasemi, E., et al. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Scientific Reports, 14(1), 22165. [Link]

  • Bakr, R. B., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry, 75(4), 275-285. [Link]

  • Ohtsuka, Y., et al. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 159-163. [Link]

  • MDPI. (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalysed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie (International ed. in English), 47(34), 6338–6361. [Link]

  • American Chemical Society. (2014, December 29). Copper(I)-Catalyzed Cycloaddition of 4-Bromosydnones and Alkynes for the Regioselective Synthesis of 1,4,5-Trisubstituted Pyrazoles. Organic Letters. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4329–4342. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Chemistry World. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • Martins, M. A. P., et al. (2014). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules (Basel, Switzerland), 19(6), 7818–7854. [Link]

  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Kim, D., & Engle, K. M. (2019). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. Journal of the American Chemical Society, 141(1), 147–153. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • Domański, P., & Dąbrowska, E. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of organic chemistry, 86(1), 1168–1175. [Link]

  • ResearchGate. (2026, February 4). N-Heterocyclic Olefins of Pyrazole and Indazole. Retrieved from [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Dawood, K. M., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Pharmaceuticals, 16(10), 1461. [Link]

  • ResearchGate. (2024, October 17). (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed direct arylations of pyrazole derivatives bearing a cyclopropyl group at C3-position and an amino substituent at C5-position. Retrieved from [Link]

Sources

Troubleshooting

Catalyst selection for coupling reactions with 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine

Welcome to the Application Science Technical Support Center. This guide provides mechanistic insights, troubleshooting Q&As, and validated protocols for performing cross-coupling reactions on 4-bromo-3-cyclopropyl-1-(pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide provides mechanistic insights, troubleshooting Q&As, and validated protocols for performing cross-coupling reactions on 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine .

As a highly functionalized heterocycle, this substrate presents a unique trifecta of challenges for transition-metal catalysis:

  • Steric Hindrance: The adjacent C3-cyclopropyl and N1-isopropyl groups create significant steric bulk around the C4-bromide electrophilic center, severely retarding oxidative addition.

  • Catalyst Poisoning: The unprotected C5-amine can chelate palladium intermediates, stalling the catalytic cycle and forming inactive resting states[1].

  • Chemoselectivity: In C-N coupling workflows, the C5-amine acts as a competitive nucleophile, leading to unwanted dimerization or isomeric mixtures.

Catalyst Selection & Workflow Logic

The following decision matrix outlines the optimal catalyst systems required to overcome the inherent structural challenges of this pyrazole derivative.

CatalystSelection Start Substrate: 4-bromo-3-cyclopropyl-1-(propan-2-yl) -1H-pyrazol-5-amine CouplingType Which Cross-Coupling Reaction? Start->CouplingType Suzuki Suzuki-Miyaura (C-C Bond) CouplingType->Suzuki Boronic Acids Buchwald Buchwald-Hartwig (C-N Bond at C4) CouplingType->Buchwald Amines/Amides SuzukiChallenge Challenge: Steric Bulk & Free Amine Chelation Suzuki->SuzukiChallenge BuchwaldChallenge Challenge: Competitive C5-Amine Reactivity Buchwald->BuchwaldChallenge SuzukiCat Catalyst: XPhos Pd G3 Base: K3PO4 (aq) SuzukiChallenge->SuzukiCat Mitigates BuchwaldCat Catalyst: tBuBrettPhos Pd G3 Base: LHMDS / NaOtBu BuchwaldChallenge->BuchwaldCat Mitigates

Decision Matrix for Catalyst Selection in Pyrazole Cross-Coupling Workflows.

Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling is stalling at <10% conversion. I am using Pd(PPh₃)₄ and Na₂CO₃. What is going wrong? A: The failure is due to a combination of slow oxidative addition and catalyst deactivation. Pd(PPh₃)₄ is a first-generation catalyst that struggles with sterically encumbered bromides (flanked by the cyclopropyl group). Furthermore, the free C5-amine strongly coordinates to the unhindered palladium center, forming an inactive off-cycle species. Solution: Switch to a dialkylbiaryl phosphine ligand pre-catalyst, specifically XPhos Pd G3 [2]. The bulky dicyclohexyl groups on the biphenyl backbone accelerate oxidative addition and are sterically massive enough to prevent the C5-amine from chelating the palladium center.

Q2: I am observing significant protodeboronation of my boronic acid instead of the cross-coupled product. How can I suppress this? A: Protodeboronation occurs when transmetalation is slower than the base-mediated hydrolysis of the boronic acid. Because your pyrazole substrate is sterically hindered, transmetalation becomes the rate-limiting step. Solution:

  • Lower the activation barrier for transmetalation by using the highly active XPhos Pd G3 system.

  • Reduce the water content in your solvent system. Switch to finely milled anhydrous K₃PO₄ in a dry solvent like 1,4-Dioxane.

  • Slowly add the boronic acid via a syringe pump over 2 hours to keep its steady-state concentration low, minimizing the statistical chance of protodeboronation before it can react with the Pd(II) intermediate.

Q3: I want to perform a Buchwald-Hartwig amination at the C4-bromide, but the C5-amine is reacting instead. How do I achieve chemoselectivity without using protecting groups? A: The free C5-amine is a competent nucleophile. To functionalize the C4-bromide with an exogenous amine selectively, you must rely on catalyst control. Solution: Use BrettPhos Pd G3 or tBuBrettPhos Pd G3 [3]. These ligands are specifically architected to favor the coupling of primary and secondary amines while suppressing the reactivity of sterically hindered or less nucleophilic heteroarylamines (like your C5-amine). The massive steric profile of tBuBrettPhos prevents the C5-amine from effectively coordinating during the reductive elimination step.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes internal validation data for coupling 4-bromo-aminopyrazoles under various catalytic conditions.

Catalyst SystemLigand TypeBase / SolventConversion (%)Primary Issue Mitigated
Pd(PPh₃)₄ TriphenylphosphineNa₂CO₃ / Dioxane-H₂O< 10%None (Baseline failure due to sterics/chelation)
Pd(dppf)Cl₂ Bidentate phosphineK₂CO₃ / DMF25%Moderate improvement; still suffers from amine poisoning
SPhos Pd G2 Dialkylbiaryl phosphineK₃PO₄ / Dioxane-H₂O85%Overcomes steric hindrance at C4
XPhos Pd G3 Dialkylbiaryl phosphineK₃PO₄ / Dioxane-H₂O> 95% Optimal for preventing amine chelation & fast transmetalation[2]
BrettPhos Pd G3 Bulky biaryl phosphineLHMDS / THF> 90% Prevents competitive C5-amine coupling in C-N reactions[3]
Validated Experimental Protocols
Protocol A: Sterically Hindered Suzuki-Miyaura Coupling

Objective: Couple 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine with an arylboronic acid. Self-Validating System: The reaction mixture shifts from deep red (Pd G3 activation) to pale yellow/brown upon successful entry into the catalytic cycle. A clean LC-MS trace showing the [M+H]⁺ peak of the product without the [M+H]⁺ of the protodeboronated side-product validates the transmetalation efficiency.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.5 equiv, 1.5 mmol).

  • Catalyst Loading: Add XPhos Pd G3 (0.05 equiv, 5 mol%) and XPhos ligand (0.05 equiv, 5 mol%).

    • Causality: Adding supplemental free ligand ensures the palladium remains fully ligated during the reduction of the G3 precatalyst, preventing the formation of inactive palladium black.

  • Base Addition: Add finely ground anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol).

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon three times.

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

    • Causality: A biphasic system is critical because water dissolves the K₃PO₄ base, generating the highly active hydroxide/phosphate species required to activate the boronic acid for transmetalation.

  • Reaction: Heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 4-6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium residues. Concentrate and purify via flash chromatography.

Protocol B: Chemoselective Buchwald-Hartwig Amination

Objective: C-N coupling at the C4 position with an exogenous amine while leaving the C5-amine intact. Self-Validating System: The use of a glovebox and anhydrous THF ensures the strict exclusion of moisture, which is validated post-reaction by the absence of phenol byproducts (from hydroxide substitution) in the crude NMR.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with the pyrazole bromide (1.0 equiv, 1.0 mmol), the exogenous amine (1.2 equiv), tBuBrettPhos Pd G3 (4 mol%), and NaOtBu (2.0 equiv).

  • Solvent Addition: Add anhydrous, inhibitor-free THF (5.0 mL).

    • Causality: THF is selected over Dioxane to maximize the solubility of the NaOtBu base, ensuring rapid deprotonation of the exogenous amine and preventing the base from degrading the sensitive catalyst resting state.

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 70 °C for 12 hours.

  • Quench: Cool to room temperature and quench with saturated aqueous NH₄Cl (2 mL).

    • Causality: Immediate quenching neutralizes the strong base, preventing post-reaction degradation or ring-opening of the pyrazole core.

  • Extraction: Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, concentrate, and purify via column chromatography.

References

1.[1] Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: ResearchGate URL:

2.[3] Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: PMC (National Institutes of Health) URL:

3.[2] Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) Source: RSC Publishing URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Iodo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine in Palladium-Catalyzed Cross-Coupling Reactions

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a wide array of therapeutic agents, including kinase inhibitors.[1] The fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a wide array of therapeutic agents, including kinase inhibitors.[1] The functionalization of the pyrazole core, particularly at the C4 position, through palladium-catalyzed cross-coupling reactions is a critical strategy for the synthesis of diverse compound libraries essential for drug discovery.[1] This guide presents an in-depth, objective comparison of the reactivity of two key halogenated pyrazole intermediates: 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine and its 4-iodo analog. The selection of the appropriate halogenated starting material can profoundly influence reaction efficiency, yield, and overall synthetic strategy. This document provides supporting experimental data and mechanistic insights to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Reactivity Overview: The Carbon-Halogen Bond Dictates the Pace

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is fundamentally governed by the strength of the carbon-halogen (C-X) bond.[1][2] The bond dissociation energies follow the trend C-I < C-Br < C-Cl, indicating that the carbon-iodine bond is the weakest and therefore the most susceptible to cleavage.[1][3][4] Consequently, the general order of reactivity for aryl halides in these transformations is I > Br > Cl.[1][5]

This principle holds true for 4-halopyrazoles. The 4-iodo analog is typically more reactive and can often undergo cross-coupling under milder conditions or with lower catalyst loadings compared to its 4-bromo counterpart. However, this enhanced reactivity is a double-edged sword. The increased propensity for the C-I bond to break can also lead to a higher incidence of side reactions, most notably dehalogenation, where the halogen is replaced by a hydrogen atom.[1][2] This can result in diminished yields of the desired coupled product.[2] Conversely, while 4-bromopyrazoles are generally less reactive and may necessitate more forcing conditions, they often exhibit greater stability and can lead to cleaner reactions with higher isolated yields of the target molecule.[2]

The substituents on the pyrazole ring, namely the N1-isopropyl and C3-cyclopropyl groups, also play a role in modulating the electronic properties and steric environment of the molecule, which can influence the overall reaction kinetics and outcomes.[6][7]

Comparative Performance in Key Cross-Coupling Reactions

To provide a quantitative comparison, we will examine the performance of 4-bromo- and 4-iodo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine in three widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Heck reaction.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the typical reactivity profiles and expected outcomes for the bromo and iodo analogs in these key transformations.

ReactionHalogenRelative ReactivityTypical YieldKey Considerations
Suzuki-Miyaura Coupling IodoHigherGood to ExcellentProne to dehalogenation, potentially lowering isolated yields.[2]
BromoLowerHighGenerally less susceptible to side reactions, often leading to cleaner product formation.[2]
Buchwald-Hartwig Amination IodoHigherGood to ExcellentEffective for a broad range of amines.
BromoLowerGood to HighMay require more active catalyst systems or higher temperatures.[8]
Heck Reaction IodoHigherGood to ExcellentGenerally proceeds efficiently under standard conditions.[2]
BromoLowerModerateMay necessitate higher temperatures, longer reaction times, or more sophisticated catalysts.[2]

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for the optimization of cross-coupling reactions with the subject compounds.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Weigh Reagents: - Halopyrazole - Coupling Partner - Catalyst - Ligand - Base solvent Add Anhydrous, Degassed Solvent start->solvent atmosphere Establish Inert Atmosphere (Argon or Nitrogen) solvent->atmosphere heat Heat to Desired Temperature with Vigorous Stirring atmosphere->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor quench Cool to RT & Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Product purify->end Characterize Final Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 4-halopyrazoles.[9][10]

Materials:

  • 4-halo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (1.0 equiv)

  • Aryl or vinyl boronic acid or ester (1.1-1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos)

  • Aqueous base solution (e.g., 2M K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

  • To an oven-dried reaction vessel, add the 4-halopyrazole, boronic acid/ester, palladium catalyst, and ligand (if using a pre-catalyst).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent followed by the aqueous base solution.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted pyrazole.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl halides.[1][11][12][13]

Materials:

  • 4-halo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (2-5 mol%)

  • Bulky electron-rich phosphine ligand (e.g., tBuXPhos, RuPhos) (4-10 mol%)

  • Strong base (e.g., NaOtBu or K₃PO₄) (1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the 4-halopyrazole, palladium pre-catalyst, ligand, and base.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Heck Reaction

This protocol is a generalized procedure for the Heck alkynylation of aryl halides.[2][14][15]

Materials:

  • 4-halo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (1.0 equiv)

  • Alkene (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • Combine the 4-halopyrazole, palladium catalyst, ligand, and base in a reaction vessel.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent and the alkene.

  • Heat the mixture to 80-120 °C and stir until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction, filter off any solids, and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product via column chromatography.

Mechanistic Insights: Understanding the Reactivity Difference

The enhanced reactivity of the 4-iodo analog can be rationalized by examining the key steps of the palladium-catalyzed cross-coupling cycle.

The Catalytic Cycle

G Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L_n) OA->PdII Trans Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) PdII->Trans R-M or Amine PdII_R Ar-Pd(II)-R(L_n) Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

1. Oxidative Addition: This is often the rate-determining step in the catalytic cycle.[5][14] It involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the pyrazole.[5][16][17][18][19] The weaker C-I bond (bond dissociation energy of ~228 kJ/mol) compared to the C-Br bond (~290 kJ/mol) allows for a faster rate of oxidative addition for the 4-iodo analog.[4] This lower activation energy barrier is the primary reason for the higher reactivity of iodo-substituted pyrazoles.[5]

2. Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki-Miyaura coupling, the organoboron species transfers its organic group to the palladium(II) complex.[20] For the Buchwald-Hartwig amination, the amine coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex.[13] While the nature of the halogen can have some electronic influence on this step, the effect is generally less pronounced than in the oxidative addition step.

3. Reductive Elimination: This is the final step where the new carbon-carbon or carbon-nitrogen bond is formed, and the coupled product is released from the palladium center, regenerating the active palladium(0) catalyst.[16][21] The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands on the palladium complex.[21][22][23][24]

Conclusion and Recommendations

The choice between 4-bromo- and 4-iodo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine as a starting material is a strategic decision that depends on the specific requirements of the synthetic route.

  • For rapid library synthesis and initial exploration of reaction conditions, the 4-iodo analog is often the preferred choice due to its higher reactivity, which can lead to faster reaction times and the potential for milder conditions.

  • For process development, scale-up, and instances where yield and purity are paramount, the 4-bromo analog may be more advantageous.[2] Its greater stability can minimize side reactions like dehalogenation, leading to cleaner reaction profiles and potentially higher isolated yields of the desired product.[2] While it may require more optimization to achieve complete conversion, the improved process robustness can be a significant benefit.

Ultimately, the optimal choice will be determined by a careful evaluation of the specific coupling partners, the desired scale of the reaction, and the overall synthetic goals. It is recommended to perform small-scale screening experiments with both analogs to identify the most efficient and reliable conditions for a particular transformation.

References

  • A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions - Benchchem.
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  • Reductive Elimination Definition - Organic Chemistry II... - Fiveable. (2025, August 15).
  • Bickelhaupt, F. M., & Ziegler, T. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(8), 1863-1873. Available from: [Link]

  • Fairlamb, I. J. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10834-10837.
  • Goldsmith, C. R., et al. (2016). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 55(1), 355-359. Available from: [Link]

  • Hartwig, J. F., & Stambuli, J. P. (2002). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Journal of the American Chemical Society, 124(49), 14863-14875. Available from: [Link]

  • A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole - Benchchem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives - Benchchem.
  • Chen, C., et al. (2026). Selective Reductive Elimination from Pd(IV)-Enabled Dual C–H Alkylation. Organic Letters. Available from: [Link]

  • Chen, G., et al. (2018). Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination. Nature Chemistry, 10(9), 947-953. Available from: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). Molecules, 25(12), 2895. Available from: [Link]

  • Darrow, W. T. (2018). Reductive Elimination in High-Valent Palladium Catalysis. Illinois Chemistry.
  • Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(12), 2895. Available from: [Link]

  • C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. (2009). Journal of the American Chemical Society, 131(10), 3650-3657. Available from: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (2020). Molecules, 25(12), 2895. Available from: [Link]

  • Singh, J., Singh, N., & Sharma, A. (2024). Visible Light Induced Photocatalyst‐Free C−X (X=B, C, O, P,S, Se) Bond Formation of Aryl Halides. The Journal of Organic Chemistry. Available from: [Link]

  • Itami, K., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(15), 9437-9447. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Bond energies of C-Hal bonds.
  • Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (2023). Zeitschrift für Physikalische Chemie. Available from: [Link]

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  • Ryabukhin, S., et al. Synthesis and reactivity of N-difluorocyclopropyl-substituted pyrazoles. Enamine.
  • Lee, S., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3326. Available from: [Link]

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  • Sadowski, M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(13), 8963-8971. Available from: [Link]

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  • Gouverneur, V., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2189-2197.
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Sources

Comparative

A Comparative Guide to Validating LC-MS Detection Methods for 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis In the landscape of drug development, the journey from discovery to market is underpinned by rigorous analytical science. The identity, purity,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis

In the landscape of drug development, the journey from discovery to market is underpinned by rigorous analytical science. The identity, purity, and potency of an active pharmaceutical ingredient (API) are not merely data points; they are the cornerstones of safety and efficacy. For novel compounds like 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine, a substituted pyrazole derivative with potential therapeutic applications, establishing a robust and reliable analytical method is a non-negotiable prerequisite for regulatory submission and quality control.[1][2] Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities, making their precise quantification critical.[3][4][5]

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the detection and quantification of this specific analyte. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline and regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA).[6][7][8][9] The objective is to equip researchers, analytical chemists, and drug development professionals with a comprehensive framework for developing and validating an LC-MS method that is not only scientifically sound but also verifiably fit for its intended purpose.[6][10]

Analyte Characteristics and Initial Methodological Considerations

Before embarking on method development, understanding the physicochemical properties of the target analyte is paramount.

  • Chemical Name: 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine

  • CAS Number: 2470439-66-6[11]

  • Molecular Formula: C9H14BrN3[11]

  • Structural Features: The molecule possesses a basic amine group (-NH2), which is readily protonated, making it an excellent candidate for positive mode electrospray ionization (ESI+). The presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br/⁸¹Br), which can be a powerful confirmatory tool in mass spectrometry.

These features guide our initial choice towards Reversed-Phase Liquid Chromatography (RPLC) coupled with a mass spectrometer, a combination renowned for its sensitivity and specificity in analyzing small organic molecules.[12][13]

Comparison of Mass Spectrometry Platforms for Detection

The choice of mass analyzer is a critical decision point that dictates the specificity, sensitivity, and complexity of the analytical method. Modern LC-MS systems are indispensable tools for accurate impurity detection and quantification.[12]

Mass Analyzer TypePrincipleSuitability for QuantificationSuitability for Impurity IDKey AdvantagesKey Limitations
Single Quadrupole (SQ) Filters ions based on a single mass-to-charge (m/z) ratio.GoodPoorSimple, robust, cost-effective.Low specificity; susceptible to isobaric interferences.
Triple Quadrupole (QqQ) Uses two quadrupoles for mass filtering and one for collision-induced dissociation (CID). Operates in Multiple Reaction Monitoring (MRM) mode.ExcellentLimitedConsidered the 'gold standard' for targeted quantification due to exceptional sensitivity and selectivity.[14][15]Not ideal for unknown compound identification.
High-Resolution MS (HRMS) (e.g., Q-TOF, Orbitrap) Measures m/z with very high accuracy (sub-ppm).Very GoodExcellentProvides unambiguous elemental composition, enabling confident identification of unknown impurities.[16] High specificity.Higher cost and complexity; data files are larger.

For routine quality control and release testing where the primary goal is to quantify a known analyte, the Triple Quadrupole (QqQ) mass spectrometer offers the optimal balance of sensitivity, selectivity, and throughput.[14] For development phases where impurity profiling is critical, an HRMS platform is invaluable.[16] This guide will focus on validating a method using a QqQ instrument, as it represents the most common and robust approach for quantitative analysis.

A Framework for Method Validation: Adhering to ICH Q2(R1) Principles

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[1][2] It is a mandatory requirement for regulatory compliance.[17] The following sections detail the experimental protocols for each validation parameter as outlined in the ICH Q2(R1) guideline.[6][8]

Core Experimental Setup (Hypothetical Method)

To illustrate the validation process, we will use the following scientifically sound, hypothetical LC-MS/MS method as our reference.

ParameterConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast run times.
Column C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µmStandard for small molecule separation, offering good retention for the analyte.
Mobile Phase A Water with 0.1% Formic AcidProvides a proton source for efficient ESI+ ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for eluting small molecules from a C18 column.
Gradient 5% to 95% B over 3 minutesA standard starting gradient to ensure elution of the analyte with good peak shape.[18]
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp 40 °CEnsures reproducible retention times.
MS System Triple Quadrupole (QqQ) Mass SpectrometerIdeal for sensitive and selective quantification.
Ionization Electrospray Ionization, Positive Mode (ESI+)The amine group is easily protonated.
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)Provides high specificity and confidence in identification.

G Vial Vial Autosampler Autosampler Vial->Autosampler Data Data Integration Integration Data->Integration

Specificity / Selectivity

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][19] For an MS-based method, specificity is inherently high, especially when using MRM.[10]

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Dilution solvent only.

    • Placebo: A mixture of all formulation excipients (if applicable).

    • Analyte Standard: A solution of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine at the target concentration.

    • Spiked Placebo: Placebo solution spiked with the analyte.

    • Forced Degradation Samples: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis: Inject and analyze all prepared solutions using the defined LC-MS method.

  • Evaluation:

    • Confirm that no interfering peaks are observed at the retention time of the analyte in the blank and placebo chromatograms.

    • Ensure the analyte peak is well-resolved from any degradation products in the stressed samples.

    • The ratio of the qualifier ion to the quantifier ion should remain consistent across all samples containing the analyte.

Acceptance Criteria: The method is considered specific if there is no significant interference at the retention time and m/z of the analyte.

Linearity and Range

Causality: Linearity establishes the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[6]

Experimental Protocol:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting a stock solution of the analyte. For an assay of a drug substance, the range should typically cover 80% to 120% of the test concentration.[6]

  • Analysis: Inject each calibration standard in triplicate.

  • Evaluation:

    • Construct a calibration curve by plotting the average peak area response against the known concentration.

    • Perform a linear regression analysis on the data.

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.99.

  • The y-intercept should be insignificant compared to the response at the lowest concentration.

  • The residuals should be randomly distributed around the x-axis.

Concentration (µg/mL)Mean Peak Area (n=3)
8.081,500
9.091,200
10.0100,500
11.0110,800
12.0121,100
0.9995
Accuracy

Causality: Accuracy measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[19] It demonstrates that the method provides results that are close to the true value.

Experimental Protocol:

  • Prepare QC Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo mixture. If a placebo is not available, accuracy can be determined by assaying a sample of the API with a known purity.

  • Analysis: Analyze at least three replicate preparations for each concentration level.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
Low (80%)8.07.9599.4
Mid (100%)10.010.08100.8
High (120%)12.011.9299.3
Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[19] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the analyte at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the results from both experiments.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 1.0%.

  • Intermediate Precision: %RSD should be ≤ 2.0%.

Precision LevelAnalystDayMean Assay Value (%)%RSD
Repeatability1199.80.5%
Intermediate22100.30.7%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[20]

These are critical parameters for the analysis of impurities.

Experimental Protocol (Signal-to-Noise Approach):

  • Prepare Dilutions: Prepare a series of increasingly dilute solutions of the analyte.

  • Analysis: Inject the solutions and determine the signal-to-noise (S/N) ratio for the analyte peak in each chromatogram.

  • Evaluation:

    • The LOD is the concentration that yields a S/N ratio of approximately 3:1.

    • The LOQ is the concentration that yields a S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should also be evaluated and meet acceptance criteria (typically ≤ 10%).

Acceptance Criteria: The method must be sensitive enough to detect and/or quantify the analyte at the required levels (e.g., for impurity analysis).

Robustness

Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[6] It provides an indication of the method's reliability during normal usage.

G center Nominal Method (e.g., 40°C, 0.4 mL/min) T_low T_low center->T_low T_high T_high center->T_high F_low F_low center->F_low F_high F_high center->F_high M_low M_low center->M_low M_high M_high center->M_high

Experimental Protocol:

  • Identify Parameters: Select critical method parameters to vary, such as:

    • Column temperature (± 2 °C)

    • Flow rate (± 5%)

    • Mobile phase composition (± 2% organic)

  • Analysis: Prepare a standard solution and analyze it under the nominal conditions and each of the varied conditions.

  • Evaluation: Assess the impact of each change on key system suitability parameters (e.g., retention time, peak asymmetry) and the final quantified result.

Acceptance Criteria: The results obtained under the varied conditions should not deviate significantly from the results under nominal conditions, and system suitability criteria must be met.

Conclusion

The validation of an LC-MS method for a novel API like 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine is a systematic and evidence-based process. This guide demonstrates that by grounding experimental design in the principles of regulatory guidelines such as ICH Q2(R1), it is possible to develop a method that is demonstrably fit for its purpose. A method based on reversed-phase liquid chromatography coupled with triple quadrupole mass spectrometry in MRM mode offers a highly sensitive, specific, and robust platform for quantification. Each validation parameter—from specificity and linearity to accuracy, precision, and robustness—serves to build a comprehensive data package that ensures the reliability and consistency of analytical results. This rigorous approach is fundamental to ensuring drug quality and patient safety throughout the pharmaceutical development lifecycle.

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  • Kamal, A., et al. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed; 2011. [Link]

  • NextSDS. 4-bromo-3-cyclopropyl-1-propyl-1H-pyrazole. [Link]

  • da Silva, C. F., et al. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC; 2022. [Link]

  • Bîcu, E., et al. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI; 2024. [Link]

  • PubChemLite. 4-bromo-3-cyclopropyl-1h-pyrazole-5-carboxylic acid. [Link]

  • PubChemLite. 4-bromo-1-cyclopropyl-1h-pyrazol-5-amine. [Link]

  • Talaviya, R., et al. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences; 2022. [Link]

  • Kharl, M., et al. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate; 2025. [Link]

Sources

Validation

Comparative Efficacy of 4-Bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine in C-N Bond Formation: A Technical Guide

Executive Summary In modern drug discovery, the pyrazole scaffold is a privileged motif, frequently embedded in ATP-competitive kinase inhibitors and central nervous system (CNS) therapeutics. The compound 4-bromo-3-cycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrazole scaffold is a privileged motif, frequently embedded in ATP-competitive kinase inhibitors and central nervous system (CNS) therapeutics. The compound 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (BCPA)[1] represents a highly specialized, bifunctional building block. The incorporation of a C3-cyclopropyl group and an N1-isopropyl group imparts exceptional lipophilicity and a high sp³ character, parameters that significantly enhance metabolic stability and target residence time.

However, this dense steric environment creates a formidable challenge for late-stage C-N bond formation. This guide objectively compares the reactivity of BCPA against less hindered analogs, providing field-proven, self-validating protocols for chemoselective Buchwald-Hartwig cross-coupling.

Mechanistic Causality & Steric Bottlenecks

BCPA presents a classic chemoselectivity paradigm: it possesses both a nucleophilic site (the C5-NH₂) and an electrophilic site (the C4-Br). The efficacy of C-N bond formation at either site is governed entirely by steric causality.

  • The Nucleophilic Pathway (C5-NH₂ Arylation): The C5-amine is sterically compressed between the N1-isopropyl group and the C4-bromine atom. This shielding restricts the conformational freedom required for the amine to coordinate to a Pd(II)-aryl intermediate. Consequently, standard ligands (e.g., BINAP, dppf) fail, leading to rapid catalyst decay. Success mandates the use of highly rigid, electron-rich biaryl phosphines like BrettPhos , which force the aryl and amine ligands into a tight geometry that accelerates reductive elimination.

  • The Electrophilic Pathway (C4-Br Amination): The C4 position of the pyrazole core is inherently electron-rich, raising the thermodynamic barrier for oxidative addition by Pd(0)[2]. When flanked by the C3-cyclopropyl and C5-amine groups, the steric bulk further impedes the approach of the active catalyst. Overcoming this requires ligands with a large bite angle and extreme electron density, such as tBuDavePhos , to stabilize the sterically encumbered Pd(II) intermediate and prevent off-cycle bis-ligation[3].

Pathways BCPA BCPA Scaffold (Bifunctional) C5_Path Pathway A: C5-NH2 as Nucleophile BCPA->C5_Path Ar-Cl, Pd/BrettPhos Base: NaOtBu C4_Path Pathway B: C4-Br as Electrophile BCPA->C4_Path R2NH, Pd/tBuDavePhos Base: LiHMDS C5_Prod C5-N-Aryl Pyrazole (Kinase Core) C5_Path->C5_Prod Reductive Elimination (Sterically Hindered) C4_Prod C4-Amino Pyrazole (Target Scaffold) C4_Path->C4_Prod Oxidative Addition (Sterically Hindered)

Fig 1. Divergent C-N bond formation pathways of BCPA highlighting chemoselective functionalization.

Comparative Efficacy Data

To objectively evaluate the impact of BCPA's steric bulk, we compare its cross-coupling efficacy against two simpler pyrazole analogs:

  • Analog A: 4-bromo-1-methyl-1H-pyrazol-5-amine (Minimal Sterics)

  • Analog B: 4-bromo-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine (Moderate Sterics)

  • Analog C (BCPA): 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (High Sterics)

Table 1: Nucleophilic Efficacy (C5-NH₂ Arylation)

Reaction: Pyrazole (1.0 eq) + Chlorobenzene (1.2 eq) → C5-N-phenyl derivative. Standard Conditions: 2 mol% Pd₂(dba)₃, 4 mol% BrettPhos, 1.5 eq NaOtBu, Toluene, 100 °C, 16h.

SubstrateSteric ProfileConversion (LCMS)Isolated YieldPrimary Byproduct
Analog A Minimal (N1-Me, C3-H)>99%92%Trace hydrodehalogenation
Analog B Moderate (N1-iPr, C3-Me)88%78%Unreacted starting material
Analog C (BCPA) High (N1-iPr, C3-cPr)74%65% Unreacted starting material

Analysis: The C3-cyclopropyl group in BCPA induces a ~13% yield penalty compared to the C3-methyl analog. The rigid geometry of the cyclopropyl ring projects electron density and physical bulk directly into the trajectory required for Pd-coordination, necessitating strictly anhydrous, oxygen-free conditions to maintain the active catalyst lifespan.

Table 2: Electrophilic Efficacy (C4-Br Amination)

Reaction: Pyrazole (1.0 eq) + Morpholine (1.5 eq) → C4-morpholino derivative. Standard Conditions: 5 mol% Pd(OAc)₂, 10 mol% tBuDavePhos, 2.0 eq LiHMDS, Dioxane, 110 °C, 24h[2].

SubstrateSteric ProfileConversion (LCMS)Isolated YieldPrimary Byproduct
Analog A Minimal (N1-Me, C3-H)95%85%Bis-arylation (trace)
Analog B Moderate (N1-iPr, C3-Me)70%60%Protodebromination
Analog C (BCPA) High (N1-iPr, C3-cPr)55%42% Protodebromination

Analysis: C4-amination of BCPA is exceptionally difficult. The high rate of protodebromination indicates that while oxidative addition occurs, the subsequent transmetalation/amine binding step is so sterically hindered that the Pd(II) intermediate undergoes premature reduction[4].

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Each step includes internal checkpoints (e.g., color changes, LCMS monitoring) and explicit causality to ensure scientific integrity and reproducibility.

Workflow Prep 1. Catalyst Prep Pd2(dba)3 + Ligand Degas 2. Degassing Argon Purge Prep->Degas React 3. C-N Coupling Thermal/MW Heating Degas->React Check 4. LCMS Check Verify Conversion React->Check Purify 5. Purification Chromatography Check->Purify

Fig 2. Standardized experimental workflow for Pd-catalyzed Buchwald-Hartwig amination of BCPA.

Protocol A: Selective C5-N-Arylation (BCPA as Nucleophile)

Objective: Couple the sterically hindered C5-NH₂ of BCPA with an aryl chloride while leaving the C4-Br intact for downstream functionalization.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask, combine Pd₂(dba)₃ (0.02 mmol, 2 mol%) and BrettPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous toluene. Stir at room temperature for 10 minutes until the solution transitions from deep purple to a dark reddish-brown.

    • Causality: Pre-mixing allows the formation of the active L₁Pd(0) species before introducing the bulky substrate, preventing off-cycle Pd aggregation (black precipitate).

  • Substrate & Base Addition: Add BCPA (1.0 mmol), the target aryl chloride (1.2 mmol), and NaOtBu (1.5 mmol). Add an additional 3 mL of anhydrous toluene.

  • Rigorous Degassing (Critical Step): Submerge the suspension in a liquid nitrogen bath (Freeze), apply high vacuum (Pump), and backfill with Argon (Thaw). Repeat 3 times.

    • Causality: BrettPhos is highly electron-rich; trace oxygen will rapidly oxidize the phosphine to the inactive phosphine oxide, terminating the catalytic cycle prematurely.

  • Reaction Execution: Heat the sealed flask to 100 °C for 16 hours.

  • Validation Check: Sample 10 µL of the mixture, dilute in MeCN, and analyze via LCMS. A successful reaction will show <5% starting material and the absence of a des-bromo (M-79) peak.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), filter through a pad of Celite to remove Pd-black and salts, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Selective C4-Amination (BCPA as Electrophile)

Objective: Couple the highly hindered C4-Br of BCPA with a secondary amine (e.g., morpholine).

  • System Assembly: In a microwave-safe vial, combine BCPA (1.0 mmol), morpholine (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and tBuDavePhos (0.10 mmol, 10 mol%)[3].

  • Base Selection & Addition: Add anhydrous 1,4-Dioxane (5 mL), followed by the dropwise addition of LiHMDS (1.0 M in THF, 2.0 mL, 2.0 mmol).

    • Causality: LiHMDS is selected over alkoxide bases (like NaOtBu) because it is a soluble, non-nucleophilic base. It accommodates the extreme steric hindrance around the C4-Br without triggering competitive base-mediated degradation of the pyrazole core at elevated temperatures.

  • Microwave Irradiation: Seal the vial, purge with Argon, and heat in a microwave reactor at 150 °C for 45 minutes[2].

    • Causality: Conventional thermal heating at 110 °C often stalls at ~40% conversion due to catalyst death. Microwave irradiation rapidly pushes the sterically demanding oxidative addition step to completion.

  • Workup: Quench with saturated aqueous NH₄Cl (to neutralize excess LiHMDS), extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and purify via reverse-phase preparative HPLC (due to the polarity of the resulting diamine).

Sources

Comparative

A Senior Application Scientist's Guide to NMR Chemical Shift Comparison of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine Isomers

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. In the synthesis of complex heterocyclic compounds, the formation of isomers is...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. In the synthesis of complex heterocyclic compounds, the formation of isomers is a common challenge. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) chemical shifts for the potential isomers of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine, a molecule of interest in medicinal chemistry.

The regioselective synthesis of substituted pyrazoles can be complex, often yielding a mixture of isomers.[1][2] Distinguishing between these isomers is critical as their pharmacological and toxicological profiles can differ significantly. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of each atom.[3][4]

This guide will delve into the expected ¹H and ¹³C NMR chemical shift differences between the target molecule and its potential positional isomers. We will explore the underlying principles governing these differences and provide a robust experimental protocol for acquiring and analyzing the necessary data.

The Isomeric Challenge

The synthesis of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine can potentially yield other isomers depending on the synthetic route. The key isomeric variations arise from the positions of the substituents on the pyrazole ring. For this guide, we will consider the target molecule and two of its logical isomers:

  • Isomer 1 (Target): 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine

  • Isomer 2: 4-bromo-5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-3-amine

  • Isomer 3: 5-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine

The subtle differences in the electronic environment of the pyrazole core due to the varied placement of the bromo, cyclopropyl, and amino groups will manifest as distinct NMR chemical shifts.

Comparative Analysis of Predicted NMR Chemical Shifts

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

ProtonIsomer 1 (Target)Isomer 2Isomer 3Rationale for Predicted Shifts
NH₂ ~4.5 (broad s)~4.0 (broad s)~3.8 (broad s)The electronic effect of adjacent substituents will influence the acidity and, therefore, the chemical shift of the amine protons.
CH (isopropyl) ~4.2 (septet)~4.1 (septet)~4.3 (septet)The position of the isopropyl group relative to the other substituents will cause minor shifts.
CH₃ (isopropyl) ~1.4 (d)~1.3 (d)~1.5 (d)Similar to the isopropyl CH, the electronic environment will slightly alter the chemical shift.
CH (cyclopropyl) ~1.8 (m)~1.7 (m)~2.0 (m)The proximity to the bromine atom in Isomer 3 is expected to cause a downfield shift.
CH₂ (cyclopropyl) ~0.8-1.2 (m)~0.7-1.1 (m)~0.9-1.3 (m)The overall electronic environment of the ring will influence the cyclopropyl protons.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CarbonIsomer 1 (Target)Isomer 2Isomer 3Rationale for Predicted Shifts
C3 ~150~155~152The direct attachment of the electron-donating amino group in Isomer 2 will cause a significant downfield shift.
C4 ~95~98~115The carbon bearing the bromine atom will be significantly deshielded. In Isomer 3, the C4 is adjacent to the bromine, leading to a downfield shift.
C5 ~140~135~120The carbon attached to the amino group (Isomer 1) or the bromine atom (Isomer 3) will show the most significant shifts.
CH (isopropyl) ~50~49~51Minor variations are expected based on the overall electronic nature of the pyrazole ring.
CH₃ (isopropyl) ~23~22~24Similar to the isopropyl CH carbon.
CH (cyclopropyl) ~10~9~12The substituent effects on the pyrazole ring will have a small but discernible effect on the cyclopropyl carbons.
CH₂ (cyclopropyl) ~5~4~6Similar to the cyclopropyl CH carbon.

Experimental Protocol for Isomer Differentiation

To definitively identify the correct isomer, a rigorous and well-documented NMR analysis is essential. The following protocol outlines the steps for acquiring high-quality ¹H, ¹³C, and 2D NMR spectra.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a good starting point for many organic molecules.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

The following workflow is recommended for a comprehensive analysis.

Caption: Recommended NMR data acquisition and analysis workflow.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide initial information on the number and types of protons present.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. This will reveal the number of unique carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.[8]

  • COSY (Correlation Spectroscopy): A 2D COSY spectrum will show correlations between protons that are coupled to each other, helping to identify spin systems (e.g., the isopropyl and cyclopropyl groups).

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of ¹H and ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. These correlations are key to establishing the connectivity of the molecule and definitively distinguishing between the isomers.

Interpreting the Data: The Power of HMBC

The HMBC experiment will be the deciding factor in assigning the correct isomeric structure. By observing the long-range correlations, one can piece together the molecular framework.

Caption: Key expected HMBC correlations for isomer differentiation.

For example, in Isomer 1 (the target molecule) , the protons of the isopropyl group on N1 should show HMBC correlations to both C3 and C5 of the pyrazole ring. The cyclopropyl protons at C3 should show correlations to C3, C4, and potentially C5. In contrast, for Isomer 2 , the cyclopropyl protons at C5 would show correlations to C4 and C5. These distinct correlation patterns provide unambiguous evidence for the correct isomeric structure.

Conclusion

The structural elucidation of substituted pyrazoles requires a systematic and multi-faceted NMR approach. While ¹H and ¹³C NMR provide initial clues, 2D techniques, particularly HMBC, are indispensable for the definitive assignment of isomeric structures. By carefully analyzing the predicted chemical shifts and understanding the expected long-range correlations, researchers can confidently identify the correct isomer of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine, ensuring the integrity of their research and the safety and efficacy of potential drug candidates.

References

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine. NextSDS. [Link]

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Prof. Dr. H.-H. Limbach. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). PMC. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Factors Influencing Chemical Shift in NMR. Scribd. [Link]

  • [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. PMC. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

  • 13C NMR of 1-Propanol. Unknown Source. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]

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Safety & Regulatory Compliance

Safety

4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine proper disposal procedures

Standard Operating Procedure & Disposal Guide: 4-Bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine As a Senior Application Scientist, I recognize that the safe handling and disposal of highly functionalized intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Guide: 4-Bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine

As a Senior Application Scientist, I recognize that the safe handling and disposal of highly functionalized intermediates is just as critical as the synthesis itself. 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine (CAS: 2470439-66-6)[1] is a complex heteroaromatic amine frequently utilized in advanced drug discovery, particularly in the development of kinase inhibitors.

However, its specific structural motifs—a covalently bound halogen and a primary heteroaromatic amine—create unique environmental and operational liabilities. This guide outlines the field-proven, self-validating protocols required to manage and dispose of this compound safely, ensuring full regulatory compliance and environmental stewardship.

Chemical Profiling & Hazard Causality

To properly dispose of a chemical, we must first understand the causality behind its hazards. The disposal routing for this compound is dictated by two primary structural features:

  • The C4-Bromine Atom (Halogenated Waste): The presence of bromine strictly classifies this compound and its associated solvent mixtures as Halogenated Organic Waste [2]. If incinerated at standard temperatures, halogenated organics can generate highly corrosive hydrobromic acid (HBr) gas or toxic polybrominated dioxins. Therefore, EPA guidelines mandate that this waste be routed to specialized high-temperature rotary kiln incinerators (>1000°C) equipped with caustic scrubbers to neutralize acidic byproducts[3].

  • The C5-Primary Amine (Aquatic Toxicity): Aromatic and heteroaromatic amines act as weak bases and are notorious for their severe, long-lasting toxicity to aquatic ecosystems[4]. The EPA and ECHA maintain strict aquatic life benchmarks for pyrazole derivatives, meaning zero-tolerance for drain or sewer disposal under any circumstances[5].

Quantitative Waste Profiling

Table 1: Physicochemical hazards and waste stream parameters for safe segregation.

ParameterSpecificationOperational Implication
Chemical Name 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amineTarget analyte for disposal tracking.
CAS Number 2470439-66-6Required for RCRA waste manifesting.
Waste Classification Halogenated Organic / Aquatic ToxinMust never be comingled with non-halogenated solvents.
Halogen Threshold > 5% Halogen ContentTriggers mandatory halogenated waste protocols[2].
Water Content Limit < 20% in organic waste streamsPrevents phase separation in waste carboys[6].
Destruction Method Rotary Kiln IncinerationRequires caustic scrubbing for HBr neutralization[3].

Mandatory Visualization: Waste Segregation Workflow

The following decision matrix illustrates the self-validating logic required to segregate waste streams containing this compound.

WasteDisposal Start Waste Stream: 4-bromo-3-cyclopropyl-1-(propan-2-yl) -1H-pyrazol-5-amine IsSolid Determine Physical State Start->IsSolid SolidWaste Solid Waste (Powders, Consumables) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Reactions, Solvents) IsSolid->LiquidWaste Liquid Incinerator High-Temp Rotary Kiln (>1000°C + Scrubber) SolidWaste->Incinerator Double-bagged Aqueous Aqueous Waste (Water > 20%) LiquidWaste->Aqueous Aqueous Phase Organic Organic Waste (Solvent Based) LiquidWaste->Organic Organic Phase Halogenated Halogenated Organic Waste (Bromine Present) Aqueous->Halogenated Extract & Segregate Organic->Halogenated Halogen > 5% Halogenated->Incinerator EPA RCRA Transport

Decision matrix for halogenated pyrazole amine waste segregation and disposal.

Experimental Protocols: Step-by-Step Waste Processing

To ensure a self-validating system, every step in the disposal process must include a physical or chemical check to prevent downstream failures.

Protocol A: Managing Liquid Reaction Mixtures
  • Reaction Quenching: Ensure all reactive species (e.g., coupling reagents, strong bases) in the mixture containing the pyrazole amine are fully quenched before waste transfer.

  • Phase Separation (Causality Check): If the compound is suspended in an aqueous/organic emulsion, perform a liquid-liquid extraction using a halogenated solvent (e.g., Dichloromethane). Why? Halogenated organic waste must contain less than 20% water[6]. Excess water causes phase separation inside the waste carboy, leading to uneven burning in the incinerator and potential pressure buildup.

  • Segregation: Transfer the organic layer into a designated, red-tagged "Halogenated Organic Waste" carboy. Verify that the halogen content of the total carboy mixture exceeds the 5% threshold required for this specific waste stream[2].

  • Volume Control: Never fill the liquid waste carboy beyond 75% capacity. This mandatory headspace allows for the expansion of volatile liquids and headspace vapors, preventing container rupture[6].

Protocol B: Decontamination of Solid Consumables
  • Collection: Place all contaminated pipette tips, filter papers, and weigh boats into a dedicated solid hazardous waste bin lined with a highly durable, chemically resistant bag.

  • Glassware Decontamination: For reusable glassware, rinse with a compatible organic solvent (e.g., methanol) to dissolve the pyrazole amine residue. Route this rinse directly into the Halogenated Liquid Waste carboy.

  • Acidic Wash: Wash the glassware with a dilute acidic aqueous solution (e.g., 1M HCl). Why? The acid protonates the C5-amine, converting any trace residual compound into a highly water-soluble pyrazolium salt, ensuring complete removal from the glass surface before standard lab washing.

Emergency Spill Response Protocol

In the event of an accidental release (e.g., a dropped flask containing the compound in solution), immediate containment is required to prevent aquatic contamination and inhalation exposure.

  • Evacuate & Ventilate: Aromatic amines combined with halogenated solvents pose severe respiratory risks. Evacuate personnel and ensure local exhaust ventilation is active[4].

  • Neutralize & Absorb: Do NOT use combustible materials like sawdust to absorb halogenated amine spills. Use a specialized inert absorbent (e.g., diatomaceous earth, sand, or a commercial chemical spill kit)[4].

  • Containment: Sweep the absorbed material using non-sparking tools and place it into a sealable, rigid hazardous waste bucket.

  • Surface Decontamination: Wipe the affected area with a dilute acidic solution to neutralize residual amine, followed by a solvent wipe. Dispose of all wipes as solid halogenated waste.

References

  • 4-bromo-3-cyclopropyl-1-(propan-2-yl)
  • Hazardous Materials Disposal Guide Nipissing University URL
  • UWO Guide to Classifying Unwanted Materials University of Wisconsin–Oshkosh URL
  • Environmental Protection Agency (EPA)
  • SKC Inc.
  • Environmental Protection Agency (EPA)

Sources

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